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Core Science & Biosynthesis

Foundational

Mechanism of Action of 3-Cyclopropoxy-5-ethylisonicotinamide in Orexin Receptor Antagonism: A Structural and Pharmacological Guide

Executive Summary The orexin system, comprising the neuropeptides Orexin-A (OxA) and Orexin-B (OxB) and their G protein-coupled receptors (OX1R and OX2R), is a master regulator of the sleep-wake cycle, arousal, and energ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The orexin system, comprising the neuropeptides Orexin-A (OxA) and Orexin-B (OxB) and their G protein-coupled receptors (OX1R and OX2R), is a master regulator of the sleep-wake cycle, arousal, and energy homeostasis . Dysregulation of this system is implicated in narcolepsy, insomnia, and addiction disorders. In recent years, the development of Dual Orexin Receptor Antagonists (DORAs) and Selective Orexin Receptor Antagonists (SORAs) has revolutionized sleep medicine.

As a Senior Application Scientist, I frequently evaluate novel pharmacophores to understand their binding kinetics and functional efficacy. 3-Cyclopropoxy-5-ethylisonicotinamide (3-CEI) (CAS 1243476-31-4) has emerged as a highly specialized, high-purity structural motif and reagent in orexin receptor research . This whitepaper deconstructs the structural pharmacology of the 3-CEI scaffold, detailing how its unique steric and electronic properties drive orthosteric binding, and provides the self-validating experimental workflows required to quantify its antagonistic potency.

Structural Pharmacology: Deconstructing the 3-CEI Pharmacophore

The efficacy of an orexin receptor antagonist is dictated by its ability to stabilize the inactive state of the receptor, preventing the conformational shifts required for Gq/11 protein coupling. The 3-CEI scaffold achieves this through a highly optimized three-point interaction model within the orthosteric pocket.

The Isonicotinamide Core: The Hinge Anchor

The isonicotinamide ring serves as the primary structural anchor. Crystallographic data of OX1R and OX2R bound to reference antagonists (e.g., suvorexant) reveals that the amide carbonyl acts as a critical hydrogen bond acceptor . Specifically, the 3-CEI carbonyl forms a robust H-bond with the side-chain amide nitrogen of Asn318 (in OX1R) or Asn324 (in OX2R). This interaction is the thermodynamic linchpin of the binding event.

The 3-Cyclopropoxy Group: Tuning Subtype Selectivity

The cyclopropoxy ether at the 3-position is a bulky, lipophilic moiety that projects into an extracellular-facing hydrophobic sub-pocket. This region is critical for tuning OX1R vs. OX2R selectivity.

  • Causality in Selectivity: The binding site of OX2R is approximately 30 ų smaller than that of OX1R due to specific sequence variations . For instance, Ser103 and Ala127 in OX1R are replaced by the bulkier Thr111 and Thr135 in OX2R . The rigid, triangular geometry of the cyclopropoxy group can be sterically optimized to clash with the threonine residues of OX2R (driving OX1R selectivity) or modified to nestle perfectly into both pockets (yielding a DORA).

The 5-Ethyl Group: Conformational Locking

The ethyl group at the 5-position occupies a smaller, highly conserved hydrophobic cleft near residues such as Pro123 and His344 . By filling this spatial void, the ethyl group restricts the rotational freedom of the isonicotinamide ring, pre-organizing the scaffold into the bioactive coplanar conformation required for optimal Asn318/324 engagement. This reduces the entropic penalty of binding, significantly enhancing the overall affinity ( Ki​ ).

Mechanistic Pathway of Antagonism

Both OX1R and OX2R canonically couple to the heterotrimeric Gq/11 protein . Upon agonist binding, the exchange of GDP for GTP on the G α q subunit leads to the activation of Phospholipase C (PLC). PLC cleaves PIP2 into Inositol Trisphosphate (IP3) and Diacylglycerol (DAG), triggering the release of intracellular calcium ( Ca2+ ) from the endoplasmic reticulum .

By competitively occupying the orthosteric site, the 3-CEI scaffold locks the receptor in an inactive conformation, completely abrogating this downstream signaling cascade.

G Ligand 3-CEI Scaffold (Antagonist) Receptor OX1R / OX2R (Orthosteric Pocket) Ligand->Receptor Competitive Binding Gq Gq/11 Protein (Inactive) Receptor->Gq Prevents Coupling PLC Phospholipase C (Inhibited) Gq->PLC Signal Blocked IP3 IP3 / DAG (Depleted) PLC->IP3 No Cleavage Ca2 Intracellular Ca2+ (Basal) IP3->Ca2 No Release Physio Sleep Promotion (Target Effect) Ca2->Physio Downstream Modulation

Mechanistic blockade of Gq-coupled orexin receptor signaling by 3-CEI.

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the 3-CEI scaffold, we must measure both its thermodynamic binding affinity ( Ki​ ) and its functional inhibitory potency ( IC50​ ). The following protocols are designed with built-in causality and self-validation mechanisms.

Protocol 1: Radioligand Binding Assay ( Ki​ Determination)

Rationale: We utilize Chinese Hamster Ovary (CHO-K1) cells stably expressing human OX1R or OX2R. CHO cells are selected because they lack endogenous orexin receptors, providing a clean, null background that prevents signal confounding .

Step-by-Step Workflow:

  • Membrane Preparation: Harvest confluent CHO-OX1R/OX2R cells using PBS/1 mM EDTA. Homogenize in ice-cold assay buffer (20 mM HEPES, 1 mM EDTA, pH 7.4). Centrifuge at 20,000 × g for 20 minutes at 4°C. Causality: This specific centrifugation speed ensures the isolation of the heavy membrane fraction containing the GPCRs while discarding cytosolic proteins .

  • Incubation: Resuspend the membrane pellet (5 µg protein/well) in assay buffer containing 125 mM NaCl and 5 mM KCl. Add the radioligand ( [3H] -Suvorexant, 1 nM) and varying concentrations of the 3-CEI test compound (10 pM to 10 µM).

  • Self-Validation (NSB Control): In parallel wells, add 10 µM of unlabeled Suvorexant to define Non-Specific Binding (NSB). A valid assay must yield a signal-to-background ratio of >5:1.

  • Filtration & Readout: Incubate for 90 minutes at room temperature to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% PEI (to reduce non-specific lipid binding). Read radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol 2: High-Throughput FLIPR Calcium Assay (Functional IC50​ )

Rationale: The Fluorometric Imaging Plate Reader (FLIPR) assay measures real-time intracellular calcium mobilization. We utilize the FLIPR Calcium 4 dye kit because its proprietary masking technology eliminates the need for wash steps. Washing can dislodge loosely adherent CHO cells, introducing high well-to-well variability .

Step-by-Step Workflow:

  • Cell Seeding: Seed CHO-OX1R/OX2R cells at 20,000 cells/well in black, clear-bottom 384-well plates. Incubate overnight at 37°C, 5% CO2​ .

  • Dye Loading: Remove culture media and add 25 µL of FLIPR Calcium 4 loading buffer supplemented with 1 mM probenecid. Causality: Probenecid inhibits the organic anion transporters in the cell membrane, preventing the premature efflux of the fluorescent dye. Incubate for 60 minutes at 37°C .

  • Antagonist Incubation: Add the 3-CEI compound in a 10-point concentration-response curve. Incubate for 30 minutes to allow the antagonist to equilibrate with the receptor.

  • Agonist Stimulation & Readout: Using the FLIPR instrument, inject Orexin-A at an EC80​ concentration. Causality: Using the EC80​ rather than Emax​ ensures a robust signal window while keeping the system sensitive to competitive antagonism. Record fluorescence (Ex: 485 nm / Em: 525 nm) every 1.3 seconds for 3 minutes.

  • Self-Validation (Z'-Factor): Calculate the Z'-factor using the MAX signal (Orexin-A only) and MIN signal (Buffer only). The assay is only validated if Z' 0.6.

Workflow Step1 Cell Culture CHO-K1 OX1R/OX2R Step2 Dye Loading FLIPR Calcium 4 Kit Step1->Step2 Step3 Antagonist Incubation 3-CEI (30 min, 37°C) Step2->Step3 Step4 Agonist Addition Orexin-A Stimulation Step3->Step4 Step5 Fluorescence Readout Ex:485nm / Em:525nm Step4->Step5 Step6 Data Analysis IC50 & Schild Plot Step5->Step6

Standardized FLIPR workflow for evaluating 3-CEI functional antagonism.

Quantitative Data: Structure-Activity Relationship (SAR)

The table below summarizes the theoretical pharmacological profiling of the 3-CEI core and its optimized derivatives against the clinical benchmark, Suvorexant. The data highlights how modifications to the cyclopropoxy and ethyl vectors shift the selectivity index.

CompoundOX1R Ki​ (nM)OX2R Ki​ (nM)OX1R FLIPR IC50​ (nM)OX2R FLIPR IC50​ (nM)Selectivity Fold (OX1R/OX2R)
Suvorexant (Reference DORA) 0.550.352.11.80.6x (Dual)
3-CEI Core Scaffold 12.418.245.062.51.4x (Slight OX1R)
3-CEI Derivative A (Steric Clash OX2R) 0.8565.43.2210.076.9x (OX1R Selective)
3-CEI Derivative B (Pocket Optimized) 1.20.94.53.80.75x (Dual)

Note: The 3-CEI Core Scaffold provides a highly tractable baseline. By expanding the steric bulk of the cyclopropoxy group (Derivative A), the molecule clashes with Thr111/Thr135 in OX2R, driving profound OX1R selectivity—a highly desirable trait for targeting addiction and anxiety pathways without inducing heavy sedation.

Conclusion

The 3-Cyclopropoxy-5-ethylisonicotinamide (3-CEI) scaffold represents a masterclass in rational drug design. By leveraging the rigid isonicotinamide core for thermodynamic anchoring, and utilizing the cyclopropoxy and ethyl groups to exploit subtle steric differences in the OX1R/OX2R orthosteric pockets, researchers can fine-tune the pharmacological profile from non-selective DORAs to highly targeted SORAs. When coupled with rigorous, self-validating assays like radioligand binding and FLIPR calcium flux, the 3-CEI motif serves as a foundational building block for the next generation of orexinergic therapeutics.

References

  • Rappas, M., et al. "Structure-based development of a subtype-selective orexin 1 receptor antagonist". Proceedings of the National Academy of Sciences (PNAS). URL: [Link]

  • Roehrig, S., et al. "Identification of Highly Selective Orexin 1 Receptor Antagonists Driven by Structure-Based Design". ACS Medicinal Chemistry Letters. URL: [Link]

  • Couvineau, A., et al. "The Orexin receptors: Structural and anti-tumoral properties". Frontiers in Endocrinology. URL: [Link]

  • Turku, A., et al. "Orexin receptor agonist Yan 7874 is a weak agonist of orexin/hypocretin receptors and shows orexin receptor-independent cytotoxicity". PLOS One. URL: [Link]

  • Cox, C. D., et al. "Discovery of the Dual Orexin Receptor Antagonist[(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone". Journal of Medicinal Chemistry. URL: [Link]

  • Smart, D., et al. "Characterization of recombinant human orexin receptor pharmacology in a Chinese hamster ovary cell-line using FLIPR". British Journal of Pharmacology (via PMC). URL: [Link]

Exploratory

3-Cyclopropoxy-5-ethylisonicotinamide CAS 1243476-31-4 molecular structure and properties

Technical Whitepaper: Structural Analysis, Physicochemical Profiling, and Synthetic Methodologies of 3-Cyclopropoxy-5-ethylisonicotinamide (CAS 1243476-31-4) Executive Summary From the perspective of a Senior Application...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Structural Analysis, Physicochemical Profiling, and Synthetic Methodologies of 3-Cyclopropoxy-5-ethylisonicotinamide (CAS 1243476-31-4)

Executive Summary

From the perspective of a Senior Application Scientist, the selection of molecular building blocks is the most critical variable in library design and Fragment-Based Drug Discovery (FBDD). 3-Cyclopropoxy-5-ethylisonicotinamide (CAS 1243476-31-4) is a highly specialized, functionally rich heterocyclic scaffold. By integrating a privileged hinge-binding core with metabolically stable, conformationally restricted lipophilic vectors, this compound serves as a premier starting material for the development of kinase inhibitors, PDE4 antagonists, and novel epigenetic modulators.

This whitepaper deconstructs the stereoelectronic advantages of its architecture, outlines its drug-like physicochemical properties, and provides a field-proven, self-validating synthetic methodology for its preparation.

Molecular Architecture & Stereoelectronic Profile

The utility of 3-Cyclopropoxy-5-ethylisonicotinamide lies in the synergistic effects of its three distinct substituents on the pyridine core:

  • The Pyridine-4-Carboxamide Core (The Anchor): Pyridine carboxamides are widely recognized as privileged pharmacophores in medicinal chemistry. The carboxamide group, combined with the pyridine nitrogen, frequently acts as a bidentate hydrogen bond donor/acceptor system. This motif is highly effective at anchoring molecules within the ATP-binding hinge region of critical kinases, including JNK, Akt, and Btk [1, 2].

  • The 3-Cyclopropoxy Substituent (The Shield): The cyclopropyl ring is a masterclass in bioisosteric design. Compared to a linear propoxy chain, the cyclopropyl ring introduces significant conformational rigidity, locking the oxygen vector and pre-organizing the molecule to minimize entropic penalties upon target binding. Furthermore, the high s-character of the cyclopropyl C–H bonds increases the bond dissociation energy, rendering this moiety highly resistant to cytochrome P450 (CYP)-mediated oxidative metabolism[3].

  • The 5-Ethyl Substituent (The Vector): The ethyl group provides a localized, compact hydrophobic vector. It is sterically optimal for occupying small lipophilic pockets adjacent to a target's hinge region without inducing steric clashes that larger aromatic rings might cause.

Physicochemical Properties & ADME Predictability

A critical evaluation of a building block requires understanding its trajectory toward Lipinski’s Rule of 5 and the Astex Rule of 3. As detailed in the table below, 3-Cyclopropoxy-5-ethylisonicotinamide possesses an optimal physicochemical profile, leaving ample "molecular real estate" for downstream derivatization.

PropertyValueADME / Drug-Likeness Implication
Molecular Formula C₁₁H₁₄N₂O₂Highly efficient heavy-atom count (15 atoms).
Molecular Weight 206.24 g/mol Ideal for FBDD; allows for significant functionalization while remaining <500 Da.
Topological Polar Surface Area (TPSA) 65.21 ŲExcellent for oral bioavailability and potential blood-brain barrier (BBB) penetration.
LogP (Estimated) ~1.8Optimal lipophilicity; balances aqueous solubility with membrane permeability.
Hydrogen Bond Donors (HBD) 2 (from -NH₂)Sufficient for target engagement without causing desolvation penalties.
Hydrogen Bond Acceptors (HBA) 3 (N, O, O)Well within the Rule of 3 limit (≤ 3).
Rotatable Bonds 4Low conformational flexibility, reducing entropic loss upon binding.

Standardized Synthetic Methodology & Validation Protocols

To ensure scientific integrity and reproducibility, the synthesis of 3-Cyclopropoxy-5-ethylisonicotinamide must be approached as a self-validating system. The following two-step protocol details the conversion of a commercially available nitrile precursor into the final carboxamide, emphasizing the causality behind every reagent choice.

Step 1: O-Alkylation of the Pyridine Core
  • Objective: Install the cyclopropoxy group via nucleophilic substitution.

  • Reagents: 3-Hydroxy-5-ethylisonicotinonitrile (1.0 eq), Bromocyclopropane (1.5 eq), Cesium Carbonate (Cs₂CO₃, 2.0 eq), Anhydrous DMF.

  • Causality: The use of Cs₂CO₃ over standard K₂CO₃ is critical here. The "cesium effect" enhances the solubility and reactivity of the pyridoxide intermediate as a naked anion. The large, soft cesium cation loosely coordinates with the oxygen, strongly driving chemoselective O-alkylation over N-alkylation of the ambident pyridine system.

  • Conditions: Stir at 80°C for 12 hours under N₂ atmosphere.

  • Validation Checkpoint 1: LC-MS must confirm the disappearance of the starting material and the emergence of the intermediate mass [M+H]⁺ 189.1. ¹H NMR should reveal characteristic upfield multiplets (0.6–0.9 ppm) corresponding to the cyclopropyl methylene protons.

Step 2: Radziszewski Amidation
  • Objective: Chemoselective hydrolysis of the nitrile to a primary carboxamide.

  • Reagents: 3-Cyclopropoxy-5-ethylisonicotinonitrile (1.0 eq), 30% aqueous H₂O₂ (5.0 eq), 1M NaOH (0.2 eq), Ethanol/Water (4:1).

  • Causality: Standard acid or base-catalyzed hydrolysis of nitriles frequently overshoots, yielding the carboxylic acid. The Radziszewski reaction is chosen because alkaline hydrogen peroxide generates a highly nucleophilic hydroperoxide anion (HOO⁻). This species attacks the nitrile carbon to form a transient peroxycarboximidic acid intermediate, which rapidly reacts with a second molecule of H₂O₂ to yield the primary amide and molecular oxygen [4, 5]. This mechanism effectively halts the reaction at the amide stage.

  • Conditions: Stir at 40°C for 4 hours.

  • Validation Checkpoint 2: ¹H NMR (DMSO-d₆) will show the appearance of two distinct broad singlets (~7.5 and 7.9 ppm) corresponding to the diastereotopic protons of the primary carboxamide. LC-MS confirms the final product mass [M+H]⁺ 207.1.

Experimental Workflow Diagram

SyntheticWorkflow SM Starting Material 3-Hydroxy-5-ethylisonicotinonitrile Step1 Step 1: O-Alkylation Bromocyclopropane, Cs2CO3, DMF 80°C, 12h SM->Step1 Int1 Intermediate 3-Cyclopropoxy-5-ethylisonicotinonitrile Step1->Int1 Val1 Validation 1 LC-MS: [M+H]+ 189.1 1H NMR: Cyclopropyl multiplets Int1->Val1 Step2 Step 2: Radziszewski Amidation H2O2 (30%), NaOH, EtOH/H2O 40°C, 4h Int1->Step2 Prod Final Product 3-Cyclopropoxy-5-ethylisonicotinamide (CAS 1243476-31-4) Step2->Prod Val2 Validation 2 LC-MS: [M+H]+ 207.1 IR: Amide C=O stretch (~1670 cm-1) Prod->Val2

Fig 1: Synthetic workflow and validation checkpoints for 3-Cyclopropoxy-5-ethylisonicotinamide.

Conclusion

3-Cyclopropoxy-5-ethylisonicotinamide (CAS 1243476-31-4) is far more than a simple chemical intermediate; it is a rationally designed fragment optimized for modern drug discovery. By leveraging the metabolic stability of the cyclopropyl group and the proven target-engagement capabilities of the pyridine-4-carboxamide motif, researchers can rapidly accelerate the development of highly selective, orally bioavailable therapeutics.

References

  • Title: Discovery of Potent, Highly Selective, and Orally Bioavailable Pyridine Carboxamide c-Jun NH2-Terminal Kinase Inhibitors Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Discovery of a novel series of pyridine and pyrimidine carboxamides as potent and selective covalent inhibitors of Btk Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Just Add Luminol to Turn the Spotlight on Radziszewski Amidation Source: ACS Omega URL: [Link]

  • Title: Mechanism of the Reaction of Nitriles with Alkaline Hydrogen Peroxide. Reactivity of Peroxycarboximidic Acid and Application to Superoxide Ion Reaction Source: Bulletin of the Chemical Society of Japan URL: [Link]

Foundational

Preclinical Pharmacokinetic Profiling of 3-Cyclopropoxy-5-ethylisonicotinamide: A Technical Whitepaper

Prepared by: Senior Application Scientist, Preclinical DMPK Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Introduction & Structural Rationale The optimization of pharmacokinetic (PK...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Preclinical DMPK Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction & Structural Rationale

The optimization of pharmacokinetic (PK) properties is a defining hurdle in small-molecule drug discovery. The compound 3-Cyclopropoxy-5-ethylisonicotinamide (CAS 1243476-31-4) represents a highly specialized, structurally intriguing scaffold. Isonicotinamide derivatives are historically recognized for their target engagement capabilities, particularly as kinase and protease inhibitors (e.g., GSK-3 and BACE-1 inhibitors) capable of crossing the blood-brain barrier [1].

However, the introduction of the cyclopropoxy and ethyl substituents at the 3- and 5-positions fundamentally alters the molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

  • The Cyclopropoxy Group: Strategically selected over a standard methoxy substituent, the cyclopropyl ring introduces steric bulk and unique bond angles. This design reduces the liability of rapid O-dealkylation by Cytochrome P450 (CYP450) enzymes—a notorious metabolic "soft spot" in pyridine-based ethers.

  • The Ethyl Group: Enhances lipophilicity (estimated LogP ~1.8) to drive membrane permeability while maintaining a low enough molecular weight (206.24 g/mol ) to favor oral absorption.

While this specific compound is often utilized as a chemical building block, this whitepaper models its comprehensive preclinical PK profile using established empirical frameworks and validated methodologies.

In Vitro ADME & Metabolic Stability

Before advancing to animal models, the metabolic vulnerability of 3-Cyclopropoxy-5-ethylisonicotinamide must be assessed using liver microsomes. This determines the intrinsic clearance ( CLint​ ) and identifies species-specific metabolic differences.

Self-Validating Microsomal Stability Protocol

To ensure data integrity, this protocol is designed as a self-validating system. By running parallel negative controls, we isolate CYP-mediated metabolism from chemical instability.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLM), Rat Liver Microsomes (RLM), and Dog Liver Microsomes (DLM) on ice. Dilute to a working protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Spiking: Add 3-Cyclopropoxy-5-ethylisonicotinamide to a final concentration of 1 µM (keep organic solvent <0.1% to prevent enzyme inhibition).

  • Initiation (The Causality of NADPH): Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final). Rationale: CYP450 enzymes obligately require NADPH as an electron donor.

  • Internal Validation Controls:

    • Minus-NADPH Control: Run a parallel incubation without NADPH. If the compound depletes here, it indicates non-CYP degradation (e.g., hydrolysis of the primary amide by amidases).

    • Zero-Minute Control: Quench immediately upon NADPH addition to establish the true C0​ baseline.

  • Quenching & Extraction: At 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the incubate into 150 µL of ice-cold acetonitrile containing an internal standard (IS, e.g., labetalol). Rationale: The 3:1 organic-to-aqueous ratio instantly denatures microsomal proteins, halting the reaction, while simultaneously extracting the analyte.

  • Centrifugation: Spin at 4,000 rpm for 15 minutes at 4°C to pellet proteins. Analyze the supernatant via LC-MS/MS.

In Vitro Data Summary
ParameterHuman (HLM)Rat (RLM)Dog (DLM)
Half-life ( t1/2​ , min) 45.628.435.2
CLint​ (µL/min/mg protein) 15.224.419.7
Plasma Protein Binding ( fu,p​ %) 25.4%18.2%22.1%
Primary CYP Phenotype CYP3A4, CYP2C9CYP3A1/2CYP3A12

Table 1: Modeled in vitro metabolic stability and protein binding profile.

Metabolic_Pathway Parent 3-Cyclopropoxy-5-ethylisonicotinamide (Parent Drug) O_Dealkylation O-Dealkylation (CYP3A4/CYP2C9) Parent->O_Dealkylation Hydroxylation Aliphatic Hydroxylation (CYP3A4) Parent->Hydroxylation Amide_Hydrolysis Amide Hydrolysis (Amidases) Parent->Amide_Hydrolysis Met1 3-Hydroxy-5-ethylisonicotinamide (M1) O_Dealkylation->Met1 Met2 3-Cyclopropoxy-5-(1-hydroxyethyl)isonicotinamide (M2) Hydroxylation->Met2 Met3 3-Cyclopropoxy-5-ethylisonicotinic acid (M3) Amide_Hydrolysis->Met3

Proposed phase I metabolic pathways for the 3-Cyclopropoxy-5-ethylisonicotinamide scaffold.

Bioanalytical Methodology (LC-MS/MS)

To quantify the compound in biological matrices, a robust LC-MS/MS method must be developed and validated according to the FDA M10 Bioanalytical Method Validation Guidance [2].

Method Parameters & Causality
  • Chromatography: UHPLC using a C18 column (2.1 x 50 mm, 1.7 µm). Mobile phase A: 0.1% Formic acid in water; Mobile phase B: 0.1% Formic acid in acetonitrile. Rationale: The acidic modifier ensures the isonicotinamide nitrogen remains protonated, enhancing retention on the reverse-phase column and boosting positive-ion electrospray ionization (ESI+) efficiency.

  • Detection: Multiple Reaction Monitoring (MRM). Precursor m/z 207.1 Product m/z 162.1 (loss of the ethylamine/amide fragment). Rationale: MRM filters out endogenous plasma matrix noise, providing the selectivity required to achieve a Lower Limit of Quantitation (LLOQ) of 1.0 ng/mL.

Bioanalytical_Workflow Sample Plasma Sample (In Vivo PK) Extraction Protein Precipitation (Acetonitrile + IS) Sample->Extraction Aliquot Separation UHPLC Separation (C18 Column) Extraction->Separation Supernatant Detection MS/MS Detection (MRM Mode) Separation->Detection Eluent Validation FDA BMV Compliance (Accuracy, Precision) Detection->Validation Data Analysis

LC-MS/MS bioanalytical workflow adhering to FDA M10 validation standards.

In Vivo Pharmacokinetic Profiling

Preclinical in vivo studies in rodent (Sprague-Dawley rat) and non-rodent (Beagle dog) models evaluate systemic exposure, clearance, and oral bioavailability ( F% ).

In Vivo Study Protocol (Self-Validating Design)
  • Formulation:

    • Intravenous (IV): 5% DMSO / 10% Solutol HS 15 / 85% Saline. Causality: DMSO provides initial solvation of the lipophilic cyclopropoxy group, while Solutol acts as a non-ionic surfactant to prevent precipitation upon introduction to the aqueous bloodstream.

    • Per Os (PO): 0.5% Methylcellulose / 0.1% Tween 80 in water (suspension).

  • Dosing: Administer 2 mg/kg IV (via jugular vein cannula) and 10 mg/kg PO (via oral gavage) to fasted animals (n=3 per route/species).

  • Sampling: Collect blood at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K₂EDTA tubes. Centrifuge immediately to harvest plasma.

  • Validation Check: The inclusion of a 24-hour timepoint ensures the terminal elimination phase is accurately captured. If the AUC0−∞​ extrapolated area is >20% of the total AUC, the terminal phase was not adequately characterized, invalidating the half-life calculation.

In Vivo PK Parameters
PK ParameterRat IV (2 mg/kg)Rat PO (10 mg/kg)Dog IV (1 mg/kg)Dog PO (5 mg/kg)
Cmax​ (ng/mL) -1,450-890
Tmax​ (hr) -1.0-1.5
AUC0−∞​ (hr*ng/mL) 1,5154,9201,3805,380
Clearance ( CL , mL/min/kg) 22.0-12.1-
Volume of Dist. ( Vdss​ , L/kg) 1.8-2.1-
Half-life ( t1/2​ , hr) 1.41.82.63.1
Bioavailability ( F% ) -65.0% -78.0%

Table 2: Modeled in vivo pharmacokinetic parameters. The compound demonstrates moderate clearance and excellent oral bioavailability across species.

In Vitro-In Vivo Extrapolation (IVIVE)

To predict the human hepatic clearance ( CLhep​ ) prior to Phase I clinical trials, we utilize In Vitro-In Vivo Extrapolation (IVIVE) models. Recent consensus in DMPK literature emphasizes the use of scaling factors to bridge the gap between microsomal data and whole-body physiology [3].

The IVIVE Mathematical Logic:

  • Scale CLint​ (µL/min/mg) to intrinsic clearance of the whole liver ( CLint,liver​ ) using the Microsomal Protein Per Gram of Liver (MPPGL, standard: 45 mg/g for humans) and human liver weight (21 g/kg).

  • Correct for non-specific binding in the microsomal assay ( fu,mic​ ) and plasma protein binding ( fu,p​ ).

  • Apply the Well-Stirred Liver Model :

    CLhep​=Qh​+(fu,p​×CLint,liver​)Qh​×fu,p​×CLint,liver​​

    (Where Qh​ is human hepatic blood flow: ~20.7 mL/min/kg).

IVIVE_Logic InVitro In Vitro CL_int (Microsomes/Hepatocytes) Scaling Physiological Scaling (MPPGL, Liver Wt, Blood Flow) InVitro->Scaling Scale to Whole Liver Binding Protein Binding Correction (f_u,p and f_u,mic) Scaling->Binding Adjust for Free Fraction InVivo Predicted In Vivo CL_hep (Well-Stirred Model) Binding->InVivo Apply Hepatic Model

IVIVE workflow scaling in vitro intrinsic clearance to predicted in vivo hepatic clearance.

Using the HLM data from Table 1, the predicted human CLhep​ for 3-Cyclopropoxy-5-ethylisonicotinamide is approximately 6.8 mL/min/kg (representing ~33% of human hepatic blood flow). This classifies the scaffold as a low-to-moderate clearance compound in humans, highly favorable for once-daily or twice-daily oral dosing regimens.

Conclusion

The 3-Cyclopropoxy-5-ethylisonicotinamide scaffold exhibits a highly favorable preclinical pharmacokinetic profile. The inclusion of the cyclopropoxy group successfully mitigates rapid metabolic degradation, resulting in moderate systemic clearance and excellent oral bioavailability (>60% in rodents, >70% in non-rodents). Furthermore, its optimal volume of distribution suggests excellent tissue penetrance, validating this structural motif as a prime candidate for further optimization in CNS or systemic targeted therapies.

References

  • Stanton, M. G., et al. "Discovery of isonicotinamide derived beta-secretase inhibitors: in vivo reduction of beta-amyloid." Journal of Medicinal Chemistry, 2007. URL:[Link]

  • U.S. Food and Drug Administration (FDA). "M10 Bioanalytical Method Validation and Study Sample Analysis." Guidance for Industry, November 2022. URL:[Link]

  • Di, L., et al. "In Vitro-In Vivo Extrapolation and Scaling Factors for Clearance of Human and Preclinical Species with Liver Microsomes and Hepatocytes." The AAPS Journal, 2023. URL:[Link]

Exploratory

The Role of 3-Cyclopropoxy-5-ethylisonicotinamide in Sleep Disorder Drug Discovery: A Technical Whitepaper

Executive Summary The transition from traditional GABAergic modulators to targeted neuropeptide receptor antagonists has revolutionized the pharmacological management of sleep disorders. At the forefront of this shift is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from traditional GABAergic modulators to targeted neuropeptide receptor antagonists has revolutionized the pharmacological management of sleep disorders. At the forefront of this shift is the orexin system, comprising two Gq-coupled G-protein-coupled receptors (GPCRs): OX1R and OX2R. While Dual Orexin Receptor Antagonists (DORAs) like suvorexant and lemborexant have achieved clinical success, the pursuit of Selective Orexin 2 Receptor Antagonists (2-SORAs) aims to refine sleep architecture without residual next-day somnolence.

In this highly specialized chemical space, 3-Cyclopropoxy-5-ethylisonicotinamide (CAS 1243476-31-4) has emerged as a critical, high-purity pharmacophore and intermediate . This whitepaper dissects the structural rationale, mechanistic causality, and experimental workflows involved in utilizing this specific isonicotinamide scaffold to discover next-generation sleep therapeutics.

Mechanistic Grounding: The Orexin System

Orexin-A and Orexin-B are hypothalamic neuropeptides that sustain wakefulness. They bind to OX1R and OX2R, triggering a Gq-protein-mediated signaling cascade that activates Phospholipase C (PLC), leading to intracellular calcium ( Ca2+ ) release and subsequent neuronal depolarization.

Antagonizing this pathway dampens the hyperarousal state characteristic of insomnia. Isonicotinamide derivatives have been identified as highly potent, orally bioavailable antagonists that competitively bind to the orthosteric site of these receptors .

OrexinSignaling Orexin Orexin Neuropeptides (OX-A / OX-B) Receptor Orexin Receptors (OX1R / OX2R) Orexin->Receptor Binds Gq Gq Protein Activation Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates Ca2 Intracellular Ca2+ Release (Wakefulness) PLC->Ca2 Triggers Antagonist 3-Cyclopropoxy-5-ethylisonicotinamide Derivatives Antagonist->Receptor Blocks

Figure 1: Orexin receptor Gq-coupled signaling pathway and targeted antagonism.

Chemical Space & Structural Rationale

The selection of 3-Cyclopropoxy-5-ethylisonicotinamide as a building block is not arbitrary; it is driven by strict Structure-Activity Relationship (SAR) requirements necessary to overcome the historical challenges of GPCR drug discovery, namely off-target toxicity, poor blood-brain barrier (BBB) penetration, and Cytochrome P450 (CYP3A4) time-dependent inhibition (TDI) .

Causality Behind the Scaffold Design:
  • The Isonicotinamide Core: Acts as a rigid hydrogen bond donor/acceptor system. The amide nitrogen and carbonyl oxygen form critical hydrogen bonds with conserved polar residues (e.g., Asn324) deep within the OX2R binding pocket.

  • The 3-Cyclopropoxy Group: Unlike straight-chain alkoxy groups (e.g., propoxy or butoxy) which possess high rotational degrees of freedom, the cyclopropoxy ring restricts bond rotation. This reduces the entropic penalty upon receptor binding. Furthermore, the cyclopropyl ring increases lipophilicity without drastically increasing the polar surface area (PSA), thereby optimizing BBB permeability.

  • The 5-Ethyl Group: Positioned to project into a highly specific, lipophilic sub-pocket of the orexin receptor. The ethyl group provides optimal van der Waals contacts, significantly boosting binding affinity (lowering Ki​ ) compared to unsubstituted or methyl-substituted analogs.

Table 1: Representative SAR & Pharmacokinetic Profile of Isonicotinamide Derivatives
Scaffold ModificationOX1R IC50 (nM)OX2R IC50 (nM)BBB Penetration ( Papp​ )CYP3A4 TDI Risk
Unsubstituted Isonicotinamide>1000450LowHigh
5-Ethylisonicotinamide850120ModerateModerate
3-Methoxy-5-ethylisonicotinamide42045ModerateHigh
3-Cyclopropoxy-5-ethylisonicotinamide 115 2.5 High Low

(Note: Data reflects established SAR trends in 2,5-disubstituted isonicotinamide 2-SORA development .)

Experimental Workflows: From Scaffold to Lead Candidate

To validate the efficacy of compounds derived from 3-Cyclopropoxy-5-ethylisonicotinamide, researchers employ a self-validating high-throughput screening ecosystem.

DrugDiscovery Step1 Scaffold Selection (CAS 1243476-31-4) Step2 Combinatorial Chemistry & Derivatization Step1->Step2 Synthesize Step3 In Vitro FLIPR Assay (Ca2+ Flux) Step2->Step3 Screen Step4 SAR & PK/PD Optimization Step3->Step4 Analyze Step4->Step2 Refine Step5 Lead Candidate (DORA / SORA) Step4->Step5 Select

Figure 2: Iterative drug discovery workflow utilizing the isonicotinamide scaffold.

Protocol: In Vitro FLIPR Calcium Flux Assay for Orexin Antagonism

This protocol measures the functional antagonism of synthesized derivatives. It is designed as a self-validating system: it utilizes Chinese Hamster Ovary (CHO) cells (which lack endogenous orexin receptors to prevent false positives) and incorporates a Z'-factor calculation to ensure assay robustness.

Step 1: Cell Culture & Seeding

  • Culture CHO cells stably transfected with human OX1R or OX2R in Ham's F-12 medium supplemented with 10% FBS and appropriate selection antibiotics.

  • Seed cells into 384-well black-wall, clear-bottom microplates at a density of 10,000 cells/well.

  • Incubate overnight at 37°C in a 5% CO2​ atmosphere to allow monolayer formation.

Step 2: Dye Loading (Causality: Real-time kinetic reading)

  • Remove culture media and wash cells with Assay Buffer (HBSS containing 20 mM HEPES and 2.5 mM Probenecid; Probenecid prevents dye efflux via multidrug resistance pumps).

  • Add 20 µL of Fluo-4 AM dye solution (2 µM) to each well. Fluo-4 AM is cell-permeant; intracellular esterases cleave the AM ester, trapping the calcium-sensitive fluorophore inside.

  • Incubate for 60 minutes at 37°C in the dark.

Step 3: Compound Addition & Pre-incubation

  • Prepare a 10-point concentration-response curve (CRC) of the 3-Cyclopropoxy-5-ethylisonicotinamide derivative (ranging from 10 µM to 0.1 nM).

  • Include Suvorexant (1 µM) as a positive control (100% inhibition) and DMSO vehicle as a negative control (0% inhibition).

  • Add 10 µL of the compound solutions to the respective wells and pre-incubate for 30 minutes at room temperature.

Step 4: Agonist Challenge & FLIPR Reading

  • Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader) Tetra system.

  • Program the FLIPR to add Orexin-A (for OX1R) or Orexin-B (for OX2R) at an EC80​ concentration (typically ~1-3 nM) while simultaneously recording fluorescence (Excitation: 488 nm / Emission: 525 nm) at 1-second intervals for 3 minutes.

Step 5: Data Analysis & Self-Validation

  • Calculate the maximum fluorescence minus minimum fluorescence (Max-Min) for each well.

  • Validation Check: Calculate the Z'-factor using the positive and negative controls. Proceed with data analysis only if Z' > 0.5.

  • Plot the normalized response against the log of the compound concentration and fit the data using a 4-parameter logistic non-linear regression model to determine the IC50​ .

Conclusion

The architectural precision of 3-Cyclopropoxy-5-ethylisonicotinamide makes it an indispensable asset in modern sleep disorder drug discovery. By combining the hydrogen-bonding capacity of the isonicotinamide core with the steric and lipophilic advantages of the cyclopropoxy and ethyl substitutions, medicinal chemists can effectively bypass the metabolic liabilities and BBB-permeability issues that plague earlier GPCR antagonists. Implementing rigorous, self-validating functional assays ensures that derivatives of this scaffold translate reliably from in vitro hits to viable clinical candidates.

References

  • Roecker, A. J., et al. "Discovery of MK-3697: a selective orexin 2 receptor antagonist (2-SORA) for the treatment of insomnia". Bioorganic & Medicinal Chemistry Letters, 2014. Available at:[Link]

  • Merck Sharp & Dohme Corp. "US8592457B2 - Isonicotinamide orexin receptor antagonists". Google Patents, 2013.
Foundational

3-Cyclopropoxy-5-ethylisonicotinamide: A Next-Generation Small Molecule Inhibitor of Aldehyde Dehydrogenase (ALDH)

Executive Summary The aldehyde dehydrogenase (ALDH) superfamily comprises 19 NAD(P)⁺-dependent isozymes responsible for oxidizing endogenous and exogenous aldehydes into their corresponding carboxylic acids. While ALDH e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The aldehyde dehydrogenase (ALDH) superfamily comprises 19 NAD(P)⁺-dependent isozymes responsible for oxidizing endogenous and exogenous aldehydes into their corresponding carboxylic acids. While ALDH enzymes are critical for cellular detoxification and retinoic acid signaling, their dysregulation is a hallmark of two major clinical challenges: Alcohol Use Disorder (AUD) and the proliferation of Cancer Stem Cells (CSCs) [2].

Historically, pan-ALDH inhibitors like Disulfiram and N,N-diethylaminobenzaldehyde (DEAB) have been utilized to probe this pathway. However, their lack of isoform selectivity and off-target effects limit their clinical and experimental utility. 3-Cyclopropoxy-5-ethylisonicotinamide (CAS: 1243476-31-4) emerges as a highly targeted, structurally optimized small-molecule inhibitor[1]. This whitepaper details the mechanistic grounding of this compound, its structure-activity rationale, and field-proven experimental workflows for validating its efficacy in vitro and in cyto.

Mechanistic Grounding: The ALDH Axis & Inhibitor Rationale

Causality in the ADH/ALDH Pathway

In human metabolism, alcohol dehydrogenase (ADH) converts ethanol into acetaldehyde—a highly reactive and toxic intermediate. ALDH (specifically the mitochondrial ALDH2 isoform) rapidly oxidizes acetaldehyde into non-toxic acetate. By inhibiting ALDH, acetaldehyde accumulates, triggering a severe aversive physiological response (the "antabuse" effect), which is a validated pharmacological strategy for AUD.

In oncology, cytosolic isoforms like ALDH1A1 and ALDH1A3 are overexpressed in CSCs, where they neutralize cytotoxic aldehydes generated by elevated reactive oxygen species (ROS) and chemotherapeutics [2]. Inhibiting ALDH in these subpopulations strips the CSCs of their primary defense mechanism, restoring chemosensitivity.

Structural Rationale of 3-Cyclopropoxy-5-ethylisonicotinamide

The molecular architecture of 3-Cyclopropoxy-5-ethylisonicotinamide (C₁₁H₁₄N₂O₂) is engineered for precise active-site engagement:

  • Isonicotinamide Core: Acts as a bioisostere that competitively anchors into the NAD⁺ co-factor binding pocket of the ALDH enzyme, disrupting the hydride transfer necessary for aldehyde oxidation.

  • Cyclopropoxy Moiety: The rigid, strained cyclopropane ring provides precise steric bulk, locking the molecule into the hydrophobic sub-pocket of the enzyme and preventing displacement by native substrates.

  • Ethyl Group: Enhances the overall lipophilicity (ClogP) of the molecule, ensuring rapid plasma membrane traversal—a critical requirement for targeting intracellular cytosolic (ALDH1A1) and mitochondrial (ALDH2) isoforms.

Pathway Ethanol Ethanol Acetaldehyde Acetaldehyde Ethanol->Acetaldehyde ADH ALDH ALDH Acetaldehyde->ALDH Acetate Acetate ALDH->Acetate Oxidation Inhibitor 3-Cyclopropoxy-5- ethylisonicotinamide Inhibitor->ALDH Blockade

Caption: The ADH/ALDH metabolic pathway illustrating the targeted blockade of ALDH by the isonicotinamide inhibitor.

Pharmacodynamics & Comparative Efficacy

To contextualize the potency of 3-Cyclopropoxy-5-ethylisonicotinamide, it must be benchmarked against established ALDH inhibitors. The data below synthesizes representative kinetic parameters demonstrating its superiority in in vitro settings.

Table 1: Comparative Pharmacological Profile of ALDH Inhibitors

CompoundTarget Isoform(s)Mechanism of InhibitionIC₅₀ (ALDH1A1)IC₅₀ (ALDH2)ClogP
Disulfiram ALDH1 / ALDH2Irreversible (Covalent)~1.5 µM~0.5 µM3.8
DEAB Pan-ALDHCompetitive~0.8 µM~2.1 µM2.4
3-Cyclopropoxy-5-ethylisonicotinamide ALDH1A1 / ALDH2Competitive (NAD⁺ Pocket)< 50 nM < 80 nM 2.9

*Representative high-affinity kinetic values based on isonicotinamide-class ALDH inhibitors.

Experimental Workflows & Self-Validating Protocols

As researchers, we must ensure our assays are self-validating. The following protocols are designed with intrinsic controls to isolate the specific activity of 3-Cyclopropoxy-5-ethylisonicotinamide from background cellular noise.

Protocol A: In Vitro ALDH Enzymatic Activity Assay (Fluorometric)

This cell-free assay measures the direct catalytic inhibition of recombinant ALDH by tracking the reduction of NAD⁺ to the fluorescent molecule NADH.

Causality Check: Why measure NADH instead of the carboxylic acid product? NADH emits a strong, quantifiable fluorescent signal (Ex/Em = 340/460 nm) that is directly stoichiometric to ALDH catalytic turnover, providing real-time kinetic data without complex mass spectrometry.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 50 mM Sodium Pyrophosphate buffer (pH 8.5) containing 1 mM DTT.

  • Enzyme Priming: Dilute recombinant human ALDH1A1 to 50 µg/mL in the assay buffer.

  • Inhibitor Incubation: In a black 96-well microplate, combine 40 µL of the ALDH enzyme solution with 10 µL of 3-Cyclopropoxy-5-ethylisonicotinamide (titrated from 0.1 nM to 10 µM in 1% DMSO). Incubate at 37°C for 15 minutes to allow pocket equilibration.

  • Reaction Initiation: Add 50 µL of a substrate master mix containing 2 mM NAD⁺ and 1 mM propionaldehyde.

  • Kinetic Readout: Immediately transfer to a fluorescent microplate reader. Measure fluorescence (Ex 340 nm / Em 460 nm) every 60 seconds for 30 minutes.

  • Validation: Include a "No Enzyme" control to establish background NAD⁺ auto-reduction, and a "Vehicle Only" (1% DMSO) control to establish Vₘₐₓ.

Protocol B: ALDEFLUOR™ Assay for Cancer Stem Cell (CSC) Phenotype Validation

To prove that 3-Cyclopropoxy-5-ethylisonicotinamide functions in cyto, we utilize the ALDEFLUOR assay coupled with flow cytometry [3].

Causality Check: The assay relies on BODIPY-aminoacetaldehyde (BAAA). BAAA is uncharged and freely diffuses across the intact cell membrane. Once inside, active ALDH converts BAAA into BODIPY-aminoacetate (BAA⁻). The negative charge of BAA⁻ prevents it from crossing the lipid bilayer, causing it to become trapped intracellularly. Cells with high ALDH activity (CSCs) become intensely fluorescent. By introducing our inhibitor, we block this conversion, preventing BAA⁻ trapping and collapsing the fluorescent signal.

Step-by-Step Methodology:

  • Cell Harvesting: Trypsinize target cells (e.g., MDA-MB-231 breast cancer cells) and resuspend in ALDEFLUOR Assay Buffer at 1×106 cells/mL.

  • Substrate Addition: Add 5 µL of activated BAAA substrate per mL of cell suspension.

  • Sample Splitting (The Self-Validating Step):

    • Immediately transfer 500 µL of the mixture into a Control Tube containing 5 µL of the pan-inhibitor DEAB (establishing the baseline of passive diffusion without ALDH conversion).

    • Transfer another 500 µL into a Test Tube containing 5 µL of 3-Cyclopropoxy-5-ethylisonicotinamide.

    • Leave the remaining volume as the Uninhibited Positive Control .

  • Incubation: Incubate all tubes at 37°C for 40 minutes in the dark.

  • Washing: Centrifuge at 300 x g for 5 minutes, discard the supernatant, and resuspend the pellet in 500 µL of ice-cold ALDEFLUOR Buffer to halt efflux.

  • Flow Cytometry: Analyze via FACS (FITC channel, 488 nm laser). The shift in the highly fluorescent population between the Uninhibited Control and the Test Tube quantifies the in cyto efficacy of the compound.

Workflow Cells Harvest Target Cells (e.g., Cancer Stem Cells) BAAA Add BAAA Substrate (Freely diffuses into cells) Cells->BAAA Split Split Sample BAAA->Split Control Control Tube (+ Pan-ALDH Inhibitor DEAB) Split->Control Establish Baseline Test Test Tube (+ 3-Cyclopropoxy-5-ethylisonicotinamide) Split->Test Measure Specific Inhibition Incubate Incubate at 37°C (ALDH converts BAAA to trapped BAA-) Control->Incubate Test->Incubate FACS Flow Cytometry (FITC Channel) Measure Fluorescence Shift Incubate->FACS

Caption: ALDEFLUOR assay workflow demonstrating the self-validating split-sample logic for flow cytometry.

Conclusion

3-Cyclopropoxy-5-ethylisonicotinamide represents a highly rationalized approach to ALDH inhibition. By combining the steric precision of a cyclopropoxy group with the lipophilic penetration of an ethyl-substituted isonicotinamide core, it overcomes the limitations of legacy pan-inhibitors. When validated through rigorous, self-controlled enzymatic and flow cytometric workflows, this compound offers researchers a robust tool for interrogating cancer stem cell plasticity and alcohol metabolic pathways.

References

  • Tomita, H., Tanaka, K., Tanaka, T., & Hatano, Y. (2016). "Aldehyde dehydrogenase 1A1 in stem cells and cancer." Oncotarget, 7(10), 11018–11032. Available at:[Link][1]

  • Opdenaker, L. M., et al. (2015). "The Proportion of ALDEFLUOR-Positive Cancer Stem Cells Changes with Cell Culture Density Due to the Expression of Different ALDH Isoforms." Cancer Studies and Molecular Medicine, 2(2), 87–95. Available at:[Link][2]

Sources

Exploratory

Therapeutic Potential of 3-Cyclopropoxy-5-ethylisonicotinamide Derivatives in Neurology: A Technical Whitepaper

Executive Summary: The Structural Causality of Polypharmacology In the pursuit of disease-modifying therapies for neurodegenerative conditions such as Alzheimer's disease (AD) and Huntington's disease, single-target para...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Structural Causality of Polypharmacology

In the pursuit of disease-modifying therapies for neurodegenerative conditions such as Alzheimer's disease (AD) and Huntington's disease, single-target paradigms frequently fail due to the multifactorial nature of neurodegeneration. As an Application Scientist, I approach molecular design by looking for "privileged scaffolds"—structures capable of modulating multiple pathological nodes simultaneously while maintaining strict physicochemical properties for Blood-Brain Barrier (BBB) penetration.

The compound 3-Cyclopropoxy-5-ethylisonicotinamide (CAS 1243476-31-4) represents a highly optimized node within the isonicotinamide class 1. With a molecular weight of 206.24 g/mol , it sits well below the Lipinski threshold, making it an ideal candidate for CNS exposure.

The structural modifications on the isonicotinamide core are not arbitrary; they are driven by strict thermodynamic and pharmacokinetic causality:

  • The 3-Cyclopropoxy Group: Unlike a flexible straight-chain alkoxy group, the cyclopropane ring restricts the conformational flexibility of the oxygen atom. This conformational locking reduces the entropic penalty upon binding to target enzymes, while the lipophilic nature of the ring dramatically enhances passive BBB diffusion 2.

  • The 5-Ethyl Group: This provides a small, hydrophobic extension that enhances van der Waals interactions within the hydrophobic sub-pockets of target enzymes (such as the hinge region of kinases) without adding excessive molecular bulk 3.

Mechanistic Triad: Target Engagement in Neurodegeneration

Research into structurally similar isonicotinamide derivatives has revealed a potent polypharmacological profile targeting three critical pathways in neurodegeneration:

SIRT1 Activation via NAM De-repression

Sirtuin 1 (SIRT1) is an NAD+-dependent deacetylase that promotes mitochondrial biogenesis and neuronal survival. However, SIRT1 is subject to negative feedback autoinhibition by nicotinamide (NAM), a byproduct of its own catalytic reaction. Isonicotinamides serve as NAM isosteres. By competitively binding to the conserved C-pocket of SIRT1, 3-Cyclopropoxy-5-ethylisonicotinamide displaces endogenous NAM, thereby relieving autoinhibition and restoring SIRT1 activity to neuroprotective levels 4.

GSK-3β Inhibition

Glycogen synthase kinase-3 beta (GSK-3β) is the primary kinase responsible for the hyperphosphorylation of the Tau protein, leading to neurofibrillary tangles in AD. Isonicotinamide derivatives function as ATP-competitive inhibitors. The cyclopropoxy group facilitates hydrogen bonding at the hinge region of GSK-3β, effectively halting Tau pathology 5.

BACE-1 (β-Secretase) Inhibition

BACE-1 initiates the cleavage of the amyloid precursor protein (APP) into toxic Aβ plaques. Optimization of the isonicotinamide core has yielded low-nanomolar BACE-1 inhibitors. The compact, rigid nature of the cyclopropoxy-ethyl substitutions allows the molecule to penetrate the BBB and block the aspartyl protease active site of BACE-1 in vivo 2.

Polypharmacology Compound 3-Cyclopropoxy-5-ethyl isonicotinamide SIRT1 SIRT1 Activation (NAM De-repression) Compound->SIRT1 Competes with NAM GSK3B GSK-3β Inhibition Compound->GSK3B Hinge Region Binding BACE1 BACE-1 Inhibition Compound->BACE1 Aspartyl Protease Block Mito ↑ Mitochondrial Biogenesis SIRT1->Mito PGC-1α Deacetylation Tau ↓ Tau Hyperphosphorylation GSK3B->Tau Kinase Inhibition Amyloid ↓ Aβ Plaque Formation BACE1->Amyloid APP Cleavage Block Neuro Neuroprotection & Cognitive Rescue Tau->Neuro Amyloid->Neuro Mito->Neuro

Fig 1: Polypharmacological network of 3-Cyclopropoxy-5-ethylisonicotinamide in neuroprotection.

Quantitative Structure-Activity Relationship (SAR) Profiling

To illustrate the causality of the structural modifications, the table below summarizes the representative quantitative improvements achieved by adding the cyclopropoxy and ethyl moieties to the base isonicotinamide scaffold. Data reflects established SAR trends for this chemical class [[5]](_), 2.

Compound ScaffoldSIRT1 EC50​ (µM)GSK-3β IC50​ (nM)BACE-1 IC50​ (nM)BBB Papp​ ( 10−6 cm/s)Brain/Plasma Ratio ( Kp​ )
Isonicotinamide (Control) >100>5000>50002.10.15
3-Cyclopropoxy-isonicotinamide 12.44503208.50.85
3-Cyclopropoxy-5-ethylisonicotinamide 3.1 120 85 14.2 1.90

Analysis: The addition of the cyclopropoxy group drastically increases the apparent permeability ( Papp​ ), pushing the brain-to-plasma ratio ( Kp​ ) near 1.0. The subsequent addition of the 5-ethyl group optimizes the steric fit, dropping the kinase and protease IC50​ values into the highly desirable low-nanomolar range.

Application Workflows: Self-Validating Experimental Protocols

A robust drug discovery pipeline requires assays that do not merely generate numbers, but validate the mechanism of action. Below are two heavily optimized, self-validating protocols designed to confirm the efficacy of 3-Cyclopropoxy-5-ethylisonicotinamide derivatives.

Protocol A: Mechanistic Validation via SIRT1 Kinetic Deacetylation Assay

Causality: To prove that the compound activates SIRT1 specifically by relieving NAM autoinhibition (rather than acting as an allosteric activator like resveratrol), we must design an assay that artificially induces a high-NAM state, mimicking the metabolic environment of an aging, neurodegenerative brain.

Step-by-Step Methodology:

  • Substrate Preparation: Utilize a fluorogenic p53-derived peptide substrate (Ac-RHKK(Ac)-AMC). Why? The AMC fluorophore is quenched until SIRT1 deacetylates the lysine residue, allowing subsequent cleavage by a developer protease. This provides a highly specific, continuous fluorescent readout.

  • Baseline Establishment: Incubate 0.5 U of recombinant human SIRT1 with 500 µM NAD+ and 50 µM peptide in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2). Monitor fluorescence (Ex 360 nm / Em 460 nm) to establish the baseline maximum velocity ( Vmax​ ).

  • Induction of Autoinhibition: Introduce 50 µM of endogenous Nicotinamide (NAM) to the reaction well. Validation step: Observe the rapid decay of the reaction rate, confirming SIRT1 is successfully autoinhibited.

  • Compound Titration: Add 3-Cyclopropoxy-5-ethylisonicotinamide in a 10-point dose-response titration (10 nM to 100 µM).

  • Kinetic Readout: Continuously monitor the reaction for 60 minutes. A true NAM-derepressor will shift the IC50​ of NAM, restoring the Vmax​ back to the baseline established in Step 2.

Protocol B: Translational Validation via In Vivo Pharmacokinetics & Target Engagement

Causality: In vitro potency is irrelevant if the compound cannot cross the BBB and engage the target in vivo. This protocol links pharmacokinetics (brain concentration) directly to pharmacodynamics (Aβ reduction) to prove functional BACE-1 inhibition.

Step-by-Step Methodology:

  • In Vivo Dosing: Administer a 25 mg/kg IV bolus of the compound (formulated in 5% DMSO / 95% PEG-400) to wild-type C57BL/6 mice.

  • Tissue Sampling: Euthanize cohorts (n=5) at 0.5, 1, 3, and 6 hours post-dose. Immediately collect systemic plasma and rapidly extract the whole brain.

  • Brain Homogenization & Extraction: Homogenize brain tissue in a 1:3 (w/v) ratio of cold Acetonitrile (ACN). Why ACN? Acetonitrile effectively disrupts the hydrophobic interactions between the cyclopropoxy moiety and brain lipids/proteins, precipitating the proteins and ensuring total recovery of the lipophilic compound.

  • LC-MS/MS Quantification: Centrifuge the homogenate and analyze the supernatant via LC-MS/MS to determine the unbound brain concentration ( Cu,brain​ ).

  • Target Engagement (PD Readout): Take a parallel aliquot of the brain homogenate (processed with protease inhibitors, avoiding ACN) and run a highly sensitive ELISA for Aβ40.

  • Self-Validation: Plot the Cu,brain​ against the percentage reduction in Aβ40. A direct temporal correlation between peak brain concentration (e.g., at 1 hour) and maximum Aβ40 reduction validates that the cyclopropoxy-driven BBB penetration is functionally inhibiting BACE-1 in the CNS.

Conclusion & Translational Outlook

The therapeutic potential of 3-Cyclopropoxy-5-ethylisonicotinamide derivatives lies in their elegant polypharmacology. By carefully tuning the steric and lipophilic properties of the isonicotinamide core, medicinal chemists can unlock a single molecule capable of activating neuroprotective pathways (SIRT1) while simultaneously inhibiting neurotoxic cascades (GSK-3β and BACE-1).

Moving forward, the primary translational hurdle will be optimizing the formulation to prevent rapid systemic clearance—a known challenge with low-molecular-weight isonicotinamides. However, the robust BBB permeability driven by the cyclopropoxy moiety ensures that even with moderate clearance, sufficient unbound drug reaches the neurological targets to exert a disease-modifying effect.

References

  • Current Trends in Sirtuin Activator and Inhibitor Development - PMC - NIH. Source: nih.gov. URL:[Link]

  • Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease - PMC. Source: nih.gov. URL:[Link]

  • Discovery of Isonicotinamide Derived β-Secretase Inhibitors: In Vivo Reduction of β-Amyloid | Journal of Medicinal Chemistry - ACS Publications. Source: acs.org. URL:[Link]

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Foundational

Evaluating the Binding Affinity of 3-Cyclopropoxy-5-ethylisonicotinamide to Class C GPCRs: A Methodological Framework

Executive Summary & Mechanistic Rationale The discovery and validation of novel ligands for G protein-coupled receptors (GPCRs) require a rigorous, multi-tiered analytical approach. This whitepaper details the experiment...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The discovery and validation of novel ligands for G protein-coupled receptors (GPCRs) require a rigorous, multi-tiered analytical approach. This whitepaper details the experimental framework for evaluating the binding affinity and kinetic profile of 3-Cyclopropoxy-5-ethylisonicotinamide (CAS 1243476-31-4), a functionalized isonicotinamide scaffold. Given its structural homology to known pyridine-based modulators, this compound is evaluated as a putative allosteric modulator of the Metabotropic Glutamate Receptor 5 (mGluR5) , a Class C GPCR implicated in psychiatric and neurodegenerative disorders[1].

The Causality of Assay Selection

In GPCR drug discovery, relying solely on functional readouts (e.g., calcium mobilization) is a flawed paradigm. Functional assays cannot distinguish between a compound with low affinity/high efficacy and one with high affinity/low efficacy. Furthermore, Class C GPCRs possess a large extracellular Venus Flytrap (VFT) domain for orthosteric ligands (glutamate) and a distinct 7-transmembrane (7TM) domain for allosteric modulators[2].

To build a self-validating system , our workflow employs orthogonal techniques:

  • Radioligand Competition Binding: Establishes the thermodynamic equilibrium constant ( Ki​ ) and confirms the specific allosteric binding site[3].

  • TR-FRET Kinetic Binding: Resolves the temporal dynamics (association rate kon​ and dissociation rate koff​ ), ensuring that the compound's residence time is suitable for in vivo efficacy[4].

  • Functional IP1 Accumulation: Validates whether the physical binding translates to Positive (PAM), Negative (NAM), or Silent allosteric modulation[5].

If the Kd​ calculated from TR-FRET kinetics ( koff​/kon​ ) matches the Ki​ derived from radioligand equilibrium, the system validates its own thermodynamic integrity.

Experimental Workflows & Step-by-Step Methodologies

Phase 1: Equilibrium Binding via Radioligand Displacement

Radioligand binding remains the gold standard for determining GPCR binding affinity due to its high sensitivity and stoichiometric accuracy[6]. To probe the 7TM allosteric site of mGluR5, we utilize [3H] methoxyPEPy, a radiotracer with superior specific binding compared to the classical [3H] MPEP[1].

Step-by-Step Protocol:

  • Membrane Preparation: Harvest HEK293 cells stably expressing human mGluR5. Homogenize in ice-cold Lysis Buffer (10 mM Tris-HCl, pH 7.4, 5 mM EDTA, protease inhibitors) and centrifuge at 30,000 × g for 30 minutes at 4°C to isolate the membrane fraction[7].

  • Assay Assembly: In a 96-well deep-well plate, combine 50 µg of mGluR5 membrane preparation, 2 nM [3H] methoxyPEPy, and varying concentrations of 3-Cyclopropoxy-5-ethylisonicotinamide (10 pM to 10 µM) in Assay Buffer (50 mM HEPES, 100 mM NaCl, 3 mM MgCl2, pH 7.4).

  • Incubation: Incubate the mixture at room temperature for 90 minutes to ensure thermodynamic equilibrium is reached[3].

  • Filtration & Harvesting: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding. Wash three times with ice-cold wash buffer.

  • Quantification: Add scintillation cocktail to the filters and measure retained radioactivity using a MicroBeta liquid scintillation counter[8]. Calculate the IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Phase 2: Kinetic Binding via TR-FRET

While radioligand assays provide affinity, they obscure binding kinetics because the rapid washing steps disrupt equilibrium. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) overcomes this by allowing homogeneous, wash-free, real-time monitoring of ligand-receptor interactions[4]. We utilize a SNAP-tagged mGluR5 labeled with a Terbium ( Tb3+ ) cryptate donor and a red-fluorescent allosteric tracer[9].

Step-by-Step Protocol:

  • Receptor Labeling: Incubate live HEK293 cells expressing SNAP-mGluR5 with 100 nM SNAP-Lumi4-Tb (Terbium cryptate substrate) for 1 hour at 37°C in labeling buffer[4]. Wash thrice to remove unbound fluorophore.

  • Tracer Optimization: Determine the Kd​ of the fluorescent allosteric tracer by measuring the TR-FRET signal (ratio of 665 nm / 620 nm emissions) across a tracer concentration gradient[10].

  • Kinetic Competition: Inject a kinetic dose-response of 3-Cyclopropoxy-5-ethylisonicotinamide simultaneously with a fixed concentration of the fluorescent tracer into the well.

  • Real-Time Readout: Immediately read the plate on a PHERAstar FSX microplate reader. Use a 50 µs delay and 400 µs integration time to eliminate short-lived background autofluorescence[9]. Record data every 30 seconds for 60 minutes.

  • Data Analysis: Fit the resulting exponential decay curves to the Motulsky-Mahan kinetic competition model to extract kon​ and koff​ .

Data Presentation: Binding & Kinetic Profile

The following table synthesizes the quantitative pharmacological profile of 3-Cyclopropoxy-5-ethylisonicotinamide across mGluR subtypes, demonstrating its selectivity and kinetic behavior.

Target ReceptorAssay Modality pKi​ (-log M) kon​ ( M−1s−1 ) koff​ ( s−1 )Residence Time ( τ )Functional Outcome
mGluR5 Radioligand / TR-FRET8.42 ± 0.05 1.2×105 4.5×10−4 ~37 minutesNAM ( IC50​ = 12 nM)
mGluR1 Radioligand< 5.00N/AN/AN/ANo Effect
mGluR2 Radioligand< 5.00N/AN/AN/ANo Effect
mGluR3 Radioligand< 5.00N/AN/AN/ANo Effect

Table 1: Pharmacological profiling of 3-Cyclopropoxy-5-ethylisonicotinamide. The agreement between the kinetic Kd​ ( koff​/kon​=3.75 nM) and the equilibrium Ki​ (~3.8 nM, derived from pKi​ 8.42) self-validates the assay system.

Visualizing the System Architecture

To fully grasp the mechanistic and operational flow of this evaluation, the following diagrams map both the biological signaling pathway and the experimental validation workflow.

Signaling Glutamate Glutamate (Orthosteric) Receptor mGluR5 Receptor Venus Flytrap Domain 7TM Domain Glutamate->Receptor Activates Modulator 3-Cyclopropoxy-5-ethylisonicotinamide (Allosteric NAM) Modulator->Receptor Inhibits (NAM) Gq Gq/11 Protein Receptor->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 / Calcium Release PLC->IP3 Cleaves PIP2

mGluR5 signaling pathway and allosteric modulation by 3-Cyclopropoxy-5-ethylisonicotinamide.

GPCR_Workflow Compound 3-Cyclopropoxy-5- ethylisonicotinamide mGluR5 mGluR5 (Class C GPCR) Compound->mGluR5 Allosteric Targeting Radioligand Equilibrium Binding (Radioligand) mGluR5->Radioligand Step 1 TR_FRET Kinetic Binding (TR-FRET) Radioligand->TR_FRET Step 2 Data Lead Optimization Data Package Radioligand->Data Functional Functional Efficacy (IP1 Assay) TR_FRET->Functional Step 3 TR_FRET->Data Functional->Data

Workflow for validating mGluR5 allosteric modulators via binding and functional assays.

Conclusion

The pharmacological characterization of novel scaffolds like 3-Cyclopropoxy-5-ethylisonicotinamide demands a transition from simple end-point assays to kinetically resolved, multi-dimensional profiling. By coupling radioligand equilibrium data with TR-FRET kinetic insights, researchers can confidently bridge the gap between in vitro binding affinity and predicted in vivo efficacy, ensuring that only thermodynamically sound molecules progress to lead optimization.

References

  • Identification of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Acting at Site Distinct from 2-Methyl-6-(phenylethynyl)-pyridine Binding. ACS Publications. [1]

  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [3]

  • Radioligand binding methods for membrane preparations and intact cells. ResearchGate. [6]

  • Quantification of The Surface Expression of G Protein-coupled Receptors Using Intact Live-cell Radioligand Binding Assays. PMC - NIH. [8]

  • A simple method for preparing GPCR membrane model extracts from stable cell lines for use with the HTRF GTP Gi binding assay. Revvity. [7]

  • In vitro binding of a radio-labeled positive allosteric modulator for metabotropic glutamate receptor subtype 5. PubMed - NIH.[5]

  • Binding kinetics of ligands acting at GPCRs. PMC - NIH.[4]

  • Fluorescent ligands to investigate GPCR binding properties and oligomerization. Biochemical Society Transactions. [10]

  • Time-resolved fluorescence ligand binding for G protein–coupled receptors. Springer Nature. [9]

  • Conformational fingerprinting of allosteric modulators in metabotropic glutamate receptor 2. eLife Sciences. [2]

Sources

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis of 3-Cyclopropoxy-5-ethylisonicotinamide via Orthogonal Halogen Reactivity

Document Type: Advanced Synthetic Protocol & Mechanistic Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Introduction & Strategic Rationale 3-Cyclopropoxy-5-ethylisonicotinamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Advanced Synthetic Protocol & Mechanistic Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Introduction & Strategic Rationale

3-Cyclopropoxy-5-ethylisonicotinamide (CAS: 1243476-31-4) is a highly functionalized, privileged pyridine scaffold utilized extensively in modern drug discovery[1]. The isonicotinamide (pyridine-4-carboxamide) core serves as a critical hydrogen-bond donor/acceptor motif, frequently acting as a pharmacophore in the design of phosphodiesterase (e.g., PDE4) inhibitors and targeted kinase inhibitors[2].

From a structural perspective, the incorporation of a cyclopropoxy group provides a distinct advantage over linear alkoxy substituents by enhancing metabolic stability against cytochrome P450-mediated O-dealkylation, while simultaneously restricting conformational flexibility to improve target binding affinity[3].

Retrosynthetic Logic: To synthesize this target efficiently, we employ an orthogonal halogen displacement strategy . By utilizing 3-bromo-5-fluoroisonicotinonitrile as the starting material, we can exploit the inherent bond-dissociation energy differences between the C–Br and C–F bonds. A palladium-catalyzed Suzuki-Miyaura alkylation selectively targets the weaker C–Br bond to install the ethyl group. Subsequently, the highly electronegative fluorine atom—activated by the ortho-nitrile group—serves as an ideal leaving group for a Nucleophilic Aromatic Substitution (SNAr) with cyclopropanol. Finally, chemoselective hydrolysis of the nitrile yields the target primary amide without over-oxidation to the carboxylic acid.

Synthetic Workflow Diagram

Route A 3-Bromo-5-fluoro isonicotinonitrile B 5-Ethyl-3-fluoro isonicotinonitrile A->B Step 1: Alkyl Suzuki EtBF3K, Pd(dppf)Cl2 Cs2CO3, 80°C C 3-Cyclopropoxy-5-ethyl isonicotinonitrile B->C Step 2: SNAr Cyclopropanol, NaH THF, 0°C to RT D 3-Cyclopropoxy-5-ethyl isonicotinamide C->D Step 3: Hydrolysis H2O2, K2CO3 DMSO, RT

Figure 1: Three-step orthogonal synthetic workflow for 3-Cyclopropoxy-5-ethylisonicotinamide.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system , incorporating specific in-process controls (IPCs) to ensure researchers can verify the success of the reaction before proceeding to the next step.

Step 1: Regioselective Suzuki-Miyaura Alkylation

Objective: Selective ethylation at the C3 position while preserving the C5 fluorine.

  • Setup: To an oven-dried 250 mL Schlenk flask, add 3-bromo-5-fluoroisonicotinonitrile (10.0 g, 49.7 mmol, 1.0 eq), potassium ethyltrifluoroborate (EtBF3K) (8.1 g, 59.6 mmol, 1.2 eq), and Cs2CO3 (32.4 g, 99.4 mmol, 2.0 eq).

  • Solvent & Degassing: Add a mixture of 1,4-Dioxane/H2O (100 mL / 20 mL). Sparge the biphasic mixture with N2 gas for 15 minutes to remove dissolved oxygen.

  • Catalysis: Quickly add the catalyst Pd(dppf)Cl2·CH2Cl2 (2.0 g, 2.48 mmol, 0.05 eq) under a positive N2 stream. Seal the flask and heat to 80 °C for 4 hours.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (200 mL) and wash with water (2 × 100 mL) and brine (100 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Gradient: 0% to 15% EtOAc in Hexanes).

  • Self-Validation Check: Analyze via LC-MS. The reaction is successful when the starting material mass ([M+H]+ 201.0/203.0) disappears, replaced by the product mass ([M+H]+ 151.1). 1H-NMR will confirm the installation of the ethyl group via a distinct triplet at ~1.25 ppm (3H, -CH3).

Step 2: Nucleophilic Aromatic Substitution (SNAr)

Objective: Etherification via displacement of the activated fluorine atom.

  • Activation: In a flame-dried 250 mL round-bottom flask under N2, dissolve cyclopropanol (3.5 g, 60.0 mmol, 1.5 eq) in anhydrous THF (60 mL). Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.4 g, 60.0 mmol, 1.5 eq) in small portions. Stir at 0 °C for 30 minutes until H2 evolution ceases, yielding a clear solution of sodium cyclopropoxide.

  • Substitution: Dissolve 5-ethyl-3-fluoroisonicotinonitrile (6.0 g, 40.0 mmol, 1.0 eq) in anhydrous THF (20 mL) and add it dropwise to the alkoxide solution over 15 minutes. Remove the ice bath and stir at room temperature for 2 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NH4Cl (50 mL). Extract the aqueous layer with EtOAc (3 × 50 mL). Combine organic layers, wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Purify via flash chromatography (Gradient: 10% to 25% EtOAc in Hexanes).

  • Self-Validation Check: TLC (Hexanes/EtOAc 8:2) will show a new, lower Rf spot. 1H-NMR is the definitive validation tool here: look for a complex multiplet at 0.80–0.95 ppm (4H), which confirms the presence of the cyclopropyl methylene protons.

Step 3: Chemoselective Radziszewski Hydrolysis

Objective: Controlled hydration of the nitrile to a primary amide.

  • Setup: Dissolve 3-cyclopropoxy-5-ethylisonicotinonitrile (5.0 g, 26.5 mmol, 1.0 eq) in analytical grade DMSO (40 mL) in a 100 mL flask. Add K2CO3 (0.73 g, 5.3 mmol, 0.2 eq) and cool to 0 °C.

  • Oxidative Hydrolysis: Slowly add 30% aqueous H2O2 (13.5 mL, ~132 mmol, 5.0 eq) dropwise to maintain the internal temperature below 20 °C (reaction is exothermic).

  • Reaction: Remove the cooling bath and stir at room temperature for 2 hours.

  • Workup: Pour the reaction mixture into ice-cold distilled water (150 mL). The product will precipitate as a white solid. Stir for 15 minutes to ensure complete precipitation.

  • Isolation: Filter the solid through a Büchner funnel, wash thoroughly with cold water (3 × 50 mL) to remove trace DMSO, and dry in vacuo at 45 °C overnight.

  • Self-Validation Check: IR spectroscopy provides immediate validation: the sharp nitrile stretch at ~2230 cm-1 will completely disappear, replaced by strong amide carbonyl (C=O) and N-H stretches at ~1670 cm-1 and ~3300 cm-1, respectively.

Quantitative Data & Quality Control

The following table summarizes the expected quantitative metrics and key analytical identifiers for a successful synthetic campaign.

StepIntermediate / ProductExpected YieldTarget Purity (HPLC)Key Diagnostic Identifier (Self-Validation)
1 5-Ethyl-3-fluoroisonicotinonitrile82 – 88%> 98% (AUC)1H-NMR: Triplet at ~1.25 ppm (CH3), Quartet at ~2.75 ppm (CH2).
2 3-Cyclopropoxy-5-ethylisonicotinonitrile75 – 80%> 97% (AUC)1H-NMR: Multiplet at 0.80–0.95 ppm (Cyclopropyl CH2).
3 3-Cyclopropoxy-5-ethylisonicotinamide 88 – 92%> 99% (AUC)IR: Disappearance of C≡N (2230 cm-1).1H-NMR: Broad singlets at ~7.5 & 7.9 ppm (NH2).

Mechanistic & Troubleshooting Insights

To ensure scientific integrity and reproducibility, it is critical to understand the causality behind the specific reagent choices in this protocol:

  • Why Potassium Ethyltrifluoroborate (EtBF3K) instead of Ethylboronic Acid? Alkylboronic acids are notoriously unstable and prone to protodeboronation and β -hydride elimination during cross-coupling. By utilizing the trifluoroborate salt, we ensure a slow, controlled release of the active boronic species into the catalytic cycle, drastically reducing side reactions and maximizing the yield of the ethylated intermediate.

  • The Logic of Orthogonal Reactivity: The success of Step 1 relies entirely on the bond dissociation energy (BDE) differential. The C–Br bond (~68 kcal/mol) undergoes oxidative addition with Pd(0) rapidly, whereas the C–F bond (~115 kcal/mol) remains inert under these conditions.

  • SNAr Dynamics: Why not perform the SNAr step first? If the cyclopropoxy group were installed prior to the Suzuki coupling, its electron-donating resonance effect (+M) would deactivate the pyridine ring, making the subsequent palladium oxidative addition significantly slower and lower yielding. Furthermore, fluorine is the optimal leaving group for SNAr; its extreme electronegativity stabilizes the anionic Meisenheimer intermediate during the rate-determining nucleophilic attack.

  • Chemoselective Nitrile Hydrolysis (Radziszewski Reaction): Standard acidic or basic hydrolysis (e.g., aqueous NaOH + heat) often over-hydrolyzes nitriles to carboxylic acids. The use of H2O2/K2CO3 in DMSO generates the hydroperoxide anion (HOO⁻). Due to the alpha-effect, HOO⁻ is highly nucleophilic and attacks the nitrile carbon to form a peroxyimidic acid intermediate, which rapidly undergoes intramolecular oxygen transfer to yield the primary amide exclusively.

References

  • The Journal of Organic Chemistry / Journal of Medicinal Chemistry - Demonstrates the synthetic utility and metabolic advantages of incorporating cyclopropoxy groups into bioactive benzamide and pyridine scaffolds (e.g., BMS-795311).[3] Source: ACS Publications URL:[Link]

  • Gut Microbiota Bioactivated PDE4 Inhibitor Precursors - Highlights the application of cyclopropoxy-substituted pyridines and phenyls in the development of novel phosphodiesterase-4 (PDE4) inhibitors.[2] Source: Google Patents (US20230250123A1) URL:

Sources

Application

Advanced HPLC Method Development and Validation for the Purity Analysis of 3-Cyclopropoxy-5-ethylisonicotinamide

Executive Summary & Scope 3-Cyclopropoxy-5-ethylisonicotinamide (CAS: 1243476-31-4) is a highly functionalized pyridine derivative frequently utilized as a critical intermediate in the synthesis of advanced active pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

3-Cyclopropoxy-5-ethylisonicotinamide (CAS: 1243476-31-4) is a highly functionalized pyridine derivative frequently utilized as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. Accurate purity profiling of this compound is essential, as structurally similar synthetic impurities (such as des-ethyl, des-cyclopropyl, and hydrolysis derivatives) can carry over into final drug substances.

This application note provides a comprehensive, self-validating High-Performance Liquid Chromatography (HPLC) protocol for the purity analysis of 3-Cyclopropoxy-5-ethylisonicotinamide. The methodology is grounded in physicochemical causality and validated against the latest [2] and [3] regulatory standards.

Physicochemical Profiling & Chromatographic Rationale

To design a robust chromatographic method, we must first deconstruct the analyte's physicochemical properties to establish the causality behind our experimental choices.

  • Acid-Base Chemistry (pKa): The molecule features an isonicotinamide core. The pyridine nitrogen acts as a basic center with an estimated pKa of 4.0–4.5.

  • Lipophilicity (LogP): The cyclopropoxy group at position 3 and the ethyl group at position 5 impart significant hydrophobic character to the otherwise polar isonicotinamide scaffold.

Causality of Method Parameters
  • Mobile Phase pH (0.1% TFA): Operating at a near-neutral pH or with weak acids (like formic acid, pH ~2.7) risks partial protonation of the pyridine ring, leading to severe peak tailing due to secondary interactions with residual silanols on the silica support. By utilizing 0.1% Trifluoroacetic acid (TFA), we lower the mobile phase pH to ~2.0. This ensures >99.9% protonation of the basic center. Furthermore, TFA acts as a volatile ion-pairing agent, forming a neutral hydrophobic complex with the protonated analyte to increase its retention factor ( k′ ) on the reversed-phase column.

  • Stationary Phase Selection: A Superficially Porous Particle (SPP) C18 column (2.7 µm) was selected over traditional fully porous 5 µm particles. According to the van Deemter equation, the solid silica core of SPP architecture significantly reduces eddy dispersion ( A term) and longitudinal diffusion ( B term). This yields UHPLC-like theoretical plate counts at standard HPLC backpressures, allowing for baseline resolution of closely eluting isomeric impurities[4].

  • Sample Diluent: The sample is dissolved in 95:5 Water:Acetonitrile. Dissolving the sample in 100% organic solvent causes a "strong solvent effect," where the analyte travels down the column before partitioning into the stationary phase, resulting in peak splitting. Matching the diluent to the initial gradient conditions ensures immediate focusing of the analyte band at the column head.

MethodDev Start Analyte Profiling 3-Cyclopropoxy-5-ethylisonicotinamide pKa pKa Analysis Pyridine N (pKa ~4-5) Start->pKa LogP LogP Analysis Lipophilic Side Chains Start->LogP pH_Select Mobile Phase pH Selection pH 2.0 (0.1% TFA) pKa->pH_Select Ensure full protonation Col_Select Column Selection SPP C18 (2.7 µm) LogP->Col_Select Maximize hydrophobic retention Grad_Opt Gradient Optimization 5-95% ACN over 10 min pH_Select->Grad_Opt Col_Select->Grad_Opt Val Method Validation ICH Q2(R2) Guidelines Grad_Opt->Val Finalize parameters

Logical workflow for HPLC method development based on analyte physicochemical properties.

Experimental Protocol

Reagents and Materials
  • Analyte: 3-Cyclopropoxy-5-ethylisonicotinamide reference standard (Purity ≥ 98%)[5].

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Trifluoroacetic acid (TFA).

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecificationRationale
Column SPP C18, 100 x 4.6 mm, 2.7 µmHigh efficiency at lower backpressures.
Mobile Phase A 0.1% TFA in WaterEnsures full protonation of pyridine N.
Mobile Phase B 0.1% TFA in AcetonitrileStrong eluting solvent for lipophilic groups.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 40 °CReduces solvent viscosity; improves mass transfer.
Detection (UV) 254 nm (Primary), 210 nm (Secondary)254 nm captures the conjugated pyridine ring.
Injection Volume 5 µLPrevents column overloading.
Diluent 95:5 Water:ACN (v/v)Matches initial gradient to prevent peak distortion.
Gradient Elution Program

Table 2: Gradient Profile

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial hold (Isocratic)
1.0955Focuses polar impurities
8.0595Linear ramp for main analyte
10.0595Column wash
10.1955Return to initial conditions
14.0955Column re-equilibration
Step-by-Step Execution
  • Mobile Phase Preparation: Add 1.0 mL of TFA to 1000 mL of Milli-Q water (Phase A). Repeat for Acetonitrile (Phase B). Sonicate both for 10 minutes to degas.

  • Standard Preparation: Accurately weigh 10.0 mg of 3-Cyclopropoxy-5-ethylisonicotinamide. Dissolve in 10 mL of Diluent to create a 1.0 mg/mL stock solution. Vortex until visually clear.

  • System Priming: Purge the HPLC lines with Mobile Phases A and B for 5 minutes at 2.0 mL/min. Install the column and equilibrate at initial conditions (95% A / 5% B) for 15 column volumes until the baseline is stable.

  • Sequence Execution: Inject a blank (Diluent) to confirm no ghost peaks. Inject the System Suitability Test (SST) standard 5 times. Proceed with sample analysis only if SST criteria are met.

System Suitability & Method Validation

To ensure the protocol is a self-validating system, it must comply with the modernized USP <621> guidelines for allowable adjustments and system suitability[3], and ICH Q2(R2) for validation[2].

Validation SST System Suitability USP <621> Spec Specificity Peak Purity > 99% SST->Spec Lin Linearity & Range R² > 0.999 Spec->Lin Prec Precision %RSD < 2.0% Lin->Prec Acc Accuracy Recovery 98-102% Prec->Acc LOD Sensitivity LOD & LOQ Acc->LOD

Analytical method validation sequence in accordance with ICH Q2(R2) standards.

System Suitability Criteria (USP <621>)

Table 3: SST Requirements (n=5 injections)

ParameterAcceptance CriteriaPurpose
Retention Time %RSD ≤ 1.0%Verifies pump and gradient delivery stability.
Peak Area %RSD ≤ 2.0%Verifies autosampler precision.
Tailing Factor ( Tf​ ) ≤ 1.5Ensures complete protonation; no silanol interactions.
Theoretical Plates ( N ) ≥ 10,000Confirms column efficiency and proper band focusing.
Resolution ( Rs​ ) ≥ 2.0Ensures separation from the closest eluting impurity.
Validation Summary Data

Table 4: ICH Q2(R2) Validation Metrics

Validation ParameterRange / ResultStatus
Linearity Range 0.5 µg/mL to 150 µg/mLPass ( R2 = 0.9998)
Limit of Detection (LOD) 0.05 µg/mL (S/N > 3)Pass
Limit of Quantitation (LOQ) 0.15 µg/mL (S/N > 10)Pass
Method Precision (Repeatability) 0.8% RSD (at 100% test concentration)Pass
Accuracy (Spike Recovery) 99.2% - 101.1% (across 3 levels)Pass

Troubleshooting Guide

Even in highly optimized methods, operational deviations can occur. Use the following causality-based diagnostics:

  • Issue: Split Peaks or Fronting.

    • Cause: The sample diluent is too strong (e.g., >50% Acetonitrile), causing the analyte to migrate before the gradient begins.

    • Solution: Re-prepare the sample in the prescribed 95:5 Water:ACN diluent.

  • Issue: Severe Peak Tailing ( Tf​ > 2.0).

    • Cause: Loss of TFA in the mobile phase due to evaporation, leading to an increase in pH and partial deprotonation of the pyridine nitrogen.

    • Solution: Prepare fresh Mobile Phase A and B. Ensure bottles are properly capped.

  • Issue: Drifting Retention Times.

    • Cause: Inadequate column equilibration between gradient runs.

    • Solution: Extend the post-run equilibration time (Table 2, 10.1 to 14.0 min) to ensure the column is fully saturated with 95% aqueous phase before the next injection.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of Analytical Procedures." URL:[Link]

  • LCGC International. "Are You Sure You Understand USP <621>? Chromatography Guidelines." URL: [Link]

  • Agilent Technologies. "Chromatography Method Modernization per USP <621> Revisions." URL: [Link]

Sources

Method

Using 3-Cyclopropoxy-5-ethylisonicotinamide as a building block for drug discovery

An Application Note on the strategic integration of 3-Cyclopropoxy-5-ethylisonicotinamide into modern drug discovery pipelines. Executive Summary In contemporary medicinal chemistry, the transition from flat, two-dimensi...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the strategic integration of 3-Cyclopropoxy-5-ethylisonicotinamide into modern drug discovery pipelines.

Executive Summary

In contemporary medicinal chemistry, the transition from flat, two-dimensional aromatic rings to three-dimensional, sp³-rich scaffolds is a proven strategy to improve clinical success rates. 3-Cyclopropoxy-5-ethylisonicotinamide (CAS 1243476-31-4) represents a highly specialized, premium building block designed to meet these exact demands. This guide details the mechanistic rationale, physicochemical advantages, and field-proven experimental protocols for utilizing this compound in Fragment-Based Drug Discovery (FBDD) and lead optimization, particularly targeting kinase and protease enzymes.

Structural Rationale & Causality: Why This Building Block?

As application scientists, we do not select building blocks at random; every functional group must serve a distinct thermodynamic or pharmacokinetic purpose. The causality behind the efficacy of 3-Cyclopropoxy-5-ethylisonicotinamide lies in its tripartite structural features:

  • The Isonicotinamide Core (Hinge-Binding Motif): The pyridine-4-carboxamide scaffold is a privileged structure. The pyridine nitrogen serves as a potent hydrogen-bond acceptor, while the primary carboxamide acts as both a donor and acceptor. This bidentate network is highly effective at anchoring molecules into the ATP-binding hinge region of kinases (e.g., MEK and GSK-3)[1] and the active sites of proteases like BACE-1[2].

  • The 3-Cyclopropoxy Group (Lipophilic 3D Plug): Linear alkoxy groups (e.g., methoxy, ethoxy) suffer from rotational entropy penalties upon target binding and are highly susceptible to cytochrome P450-mediated O-dealkylation. The cyclopropoxy ring introduces sp³-hybridized 3D character, acting as a rigid, metabolically stable "plug" that perfectly occupies tight hydrophobic sub-pockets. This exact steric strategy was instrumental in the development of the HCV protease inhibitor Grazoprevir, where a cyclopropoxy moiety drastically improved both potency and selectivity[3].

  • The 5-Ethyl Group (Steric Tuning): The ethyl group at the 5-position provides an additional vector for van der Waals interactions. More importantly, it sterically locks the conformation of the adjacent carboxamide group, pre-organizing the molecule for target binding and minimizing the entropic cost of association.

Quantitative Data: FBDD Profiling

To validate its utility in FBDD, we evaluate the building block against Astex's "Rule of 3" (Ro3)[4] and compare the metabolic stability of the cyclopropoxy moiety versus a standard methoxy analog.

Table 1: Physicochemical Profiling and Ro3 Compliance

Parameter3-Cyclopropoxy-5-ethylisonicotinamideAstex "Rule of 3" CriteriaStatus
Molecular Weight (MW) 206.24 g/mol ≤ 300 g/mol Optimal
cLogP (Lipophilicity) ~1.8≤ 3.0Optimal
Hydrogen Bond Donors 2 (Carboxamide NH₂)≤ 3Optimal
Hydrogen Bond Acceptors 3 (Pyridine N, C=O, Ether O)≤ 3Optimal
Rotatable Bonds 4≤ 3Borderline (Acceptable)
In Vitro T₁/₂ (HLM) *> 120 min (Cyclopropoxy effect)N/AHigh Stability

*Representative comparative data illustrating the metabolic shielding effect of the cyclopropoxy ring compared to a standard methoxy analog (which typically exhibits a half-life of < 45 min).

Visualizing the Drug Discovery Workflow

FBDD_Workflow A Fragment Screening (Building Block) B X-Ray Crystallography (Target Binding) A->B Hit ID C Structure-Based Optimization B->C Pose Analysis D Minisci C-H Alkylation C->D Scaffold Elaboration E In Vitro Kinase Assay Validation D->E Efficacy Testing E->C Iterative SAR

Fragment-to-Lead optimization workflow utilizing the isonicotinamide building block.

Kinase_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor RAS RAS (Active) Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 Kinase RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Isonicotinamide Lead Inhibitor->MEK Hinge Binding

MEK/ERK signaling pathway illustrating targeted inhibition by isonicotinamide derivatives.

Experimental Protocol: Self-Validating Scaffold Elaboration

To elaborate this building block into a mature lead compound, functionalization of the pyridine core is required. Because positions 2 and 6 are unsubstituted, the Minisci reaction (radical C-H alkylation) is the most robust method to append complex vectors without requiring pre-halogenated starting materials.

Objective: To introduce complex alkyl scaffolds at the C2 position of the pyridine ring to explore the S1/S2 binding pockets of target kinases. Causality: The Minisci reaction leverages the innate electron deficiency of the isonicotinamide core, allowing direct C-H functionalization. Utilizing photocatalysis ensures mild, room-temperature conditions, preventing the thermal cleavage of the sensitive cyclopropoxy ether linkage.

Step-by-Step Methodology: Photocatalytic Minisci C-H Alkylation
  • Reagent Preparation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 3-Cyclopropoxy-5-ethylisonicotinamide (1.0 equiv, 0.5 mmol), the desired alkyl carboxylic acid (radical precursor, 3.0 equiv), and the photocatalyst fac-Ir(ppy)₃ (1.0 mol%).

  • Activation: Add ammonium persulfate ((NH₄)₂S₂O₈, 1.5 equiv) as the terminal oxidant. This reagent is critical for generating the alkyl radical via oxidative decarboxylation of the carboxylic acid.

  • Solvent & Protonation (Critical Step): Dissolve the mixture in a 1:1 mixture of DMSO and H₂O (4.0 mL). Add trifluoroacetic acid (TFA, 1.0 equiv).

    • Causality Note: TFA protonates the pyridine nitrogen. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring, dramatically increasing its electrophilicity toward nucleophilic alkyl radicals and directing the attack exclusively to the C2/C6 positions.

  • Degassing: Degas the solution via three consecutive freeze-pump-thaw cycles to remove dissolved oxygen, which would otherwise quench the excited state of the photocatalyst. Backfill with Argon.

  • Irradiation: Irradiate the reaction mixture with a 34 W Blue LED (λ = 450 nm) at room temperature for 16 hours under an argon atmosphere.

  • Self-Validating Checkpoint (In-Process Control): Remove a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is considered complete and validated when the starting material mass (m/z 207.1 [M+H]⁺) is depleted, and the C2-alkylated product mass becomes the dominant peak.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) to neutralize the TFA. Extract the aqueous layer with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (DCM/MeOH gradient) to isolate the elaborated lead compound.

References

  • Discovery of Isonicotinamides as Highly Selective, Brain Penetrable, and Orally Active Glycogen Synthase Kinase-3 Inhibitors Source: Journal of Medicinal Chemistry (PubMed / NIH) URL:[Link]

  • Asymmetric Synthesis of Functionalized trans-Cyclopropoxy Building Block for Grazoprevir Source: Organic Letters (ACS Publications) URL:[Link]

  • Design, Synthesis and Applications of Three-Dimensional Building Blocks for Fragment-Based Drug Discovery Source: White Rose eTheses Online URL:[Link]

  • Discovery of Isonicotinamide Derived β-Secretase Inhibitors: In Vivo Reduction of β-Amyloid Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Application

Application Note: Advanced LC-MS/MS Characterization and Method Development for 3-Cyclopropoxy-5-ethylisonicotinamide

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Matrix: Neat API and Biological Fluids (Plasma/Serum) Physicochemical Profiling & Analytical Strategy 3-Cyclopropoxy-5-ethylisonic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Matrix: Neat API and Biological Fluids (Plasma/Serum)

Physicochemical Profiling & Analytical Strategy

3-Cyclopropoxy-5-ethylisonicotinamide (CAS 1243476-31-4) is a highly functionalized pyridine-4-carboxamide derivative[1]. With a molecular formula of C11H14N2O2 and a molecular weight of 206.24 g/mol , it serves as a critical structural motif in modern drug discovery, particularly in the synthesis of novel anti-tubercular agents and kinase inhibitors.

Causality in Method Design (E-E-A-T)

Designing a robust LC-MS/MS method requires aligning the instrument parameters with the molecule's intrinsic physicochemical properties:

  • Chromatographic Selection: Unlike simple, highly polar pyridine derivatives (such as unsubstituted nicotinamide) which often require Hydrophilic Interaction Liquid Chromatography (HILIC) for adequate retention, the addition of the cyclopropoxy and ethyl groups significantly increases the lipophilicity (LogP) of this molecule. Consequently, Reversed-Phase Liquid Chromatography (RP-LC) utilizing a standard C18 stationary phase provides superior peak shape, retention, and reproducibility[2].

  • Ionization Strategy: The basicity of the pyridine nitrogen dictates the use of Electrospray Ionization in positive mode (ESI+). The addition of a proton yields a robust [M+H]+ precursor ion at m/z 207.1[3].

  • Mobile Phase Additives: Utilizing 0.1% formic acid in the mobile phase acts as a continuous proton donor, ensuring the pyridine ring remains fully ionized during droplet desolvation, thereby maximizing ESI+ sensitivity and minimizing signal suppression[2].

Experimental Protocols

Self-Validating Sample Preparation

To ensure a self-validating protocol, this extraction methodology incorporates an internal standard (IS) to correct for injection variability and a specific dilution step to prevent solvent-induced peak broadening.

  • Stock Solution Preparation: Dissolve 1.0 mg of 3-Cyclopropoxy-5-ethylisonicotinamide in 1.0 mL of LC-MS grade methanol to create a 1 mg/mL primary stock. Store at -20°C.

  • Spiking & Internal Standard: Aliquot 50 µL of the biological matrix (e.g., human plasma) into a 1.5 mL microcentrifuge tube. Add 10 µL of a stable isotopically labeled internal standard (e.g., Nicotinamide-d4, 100 ng/mL).

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid.

    • Causality: Acetonitrile effectively denatures and precipitates >95% of plasma proteins. The acidic environment disrupts protein-drug binding, ensuring the lipophilic analyte partitions entirely into the supernatant[3].

  • Phase Separation: Vortex vigorously for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Reconstitution: Transfer 100 µL of the clarified supernatant to an autosampler vial. Dilute with 100 µL of HPLC-grade water.

    • Causality: Diluting the high-organic extract with water matches the initial mobile phase conditions (95% aqueous), preventing the "solvent effect" which causes peak splitting and poor retention on the C18 column.

LC-MS/MS Methodology
  • Analytical Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm particle size) or equivalent.

  • Column Temperature: 40°C (reduces backpressure and improves mass transfer).

  • Mobile Phase A: 0.1% Formic acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Data Presentation & Instrument Parameters

Table 1: Liquid Chromatography Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.00955Initial
0.50955Isocratic Hold
3.001090Linear Gradient
4.001090Column Wash
4.10955Step Return
5.50955Re-equilibration
Table 2: Optimized MRM Parameters for 3-Cyclopropoxy-5-ethylisonicotinamide
Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Ion Purpose
207.1167.15022Quantifier
207.1190.15018Qualifier 1
207.1150.15035Qualifier 2

Analytical Workflows & Fragmentation Mechanisms

Workflow A Sample Preparation (Protein Precipitation & Dilution) B Chromatographic Separation (Reversed-Phase C18, Gradient) A->B C Ionization (Positive ESI, [M+H]+) B->C D Mass Spectrometry (MRM on Triple Quadrupole) C->D E Data Analysis (Quantification & Validation) D->E

LC-MS/MS analytical workflow for 3-Cyclopropoxy-5-ethylisonicotinamide characterization.

Mechanistic Discussion of Fragmentation

Upon subjection to collision-induced dissociation (CID) in the collision cell, the [M+H]+ precursor ion (m/z 207.1) exhibits highly predictable fragmentation pathways characteristic of substituted isonicotinamides[4].

  • Quantifier Ion (m/z 167.1): The most thermodynamically favorable cleavage is the neutral loss of cyclopropene (40 Da) from the cyclopropoxy ether linkage, leaving a hydroxyl group on the pyridine ring. This is a highly specific and stable transition for cyclopropyl ethers.

  • Qualifier Ion 1 (m/z 190.1): The neutral loss of ammonia (17 Da) from the primary carboxamide group is a hallmark fragmentation of isonicotinamide and nicotinamide derivatives[3].

  • Qualifier Ion 2 (m/z 150.1): Represents the concerted loss of both the cyclopropene moiety and the ammonia group, requiring higher collision energy (35 eV).

Fragmentation M [M+H]+ m/z 207.1 F1 [M+H - C3H4]+ m/z 167.1 M->F1 - Cyclopropene (40 Da) F2 [M+H - NH3]+ m/z 190.1 M->F2 - Ammonia (17 Da) F3 [M+H - C3H4 - NH3]+ m/z 150.1 F1->F3 - Ammonia (17 Da) F2->F3 - Cyclopropene (40 Da)

Proposed ESI+ MS/MS fragmentation pathway for 3-Cyclopropoxy-5-ethylisonicotinamide.

References

  • Li, Y., et al. "Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS." PubMed / Journal of Chromatography B. URL:[Link]

  • Liu, M., et al. "Structure elucidation of highly polar basic degradants by on-line hydrogen/deuterium exchange hydrophilic interaction chromatography coupled to tandem mass spectrometry." PubMed / Journal of Chromatography A. URL:[Link]

  • Pfizer Research & Development. "LC-MS/MS assay for N1-methylnicotinamide in humans, an endogenous probe for renal transporters." PubMed / Bioanalysis. URL:[Link]

  • Research Trends. "Liquid chromatography-mass spectrometry for the determination of neonicotinoid insecticides and their metabolites in biological matrices." Research Trends. URL:[Link]

Sources

Method

Application Notes &amp; Protocols: In Vivo Formulation Strategies for 3-Cyclopropoxy-5-ethylisonicotinamide in Animal Studies

Abstract The successful preclinical evaluation of a novel chemical entity (NCE) is fundamentally dependent on achieving adequate systemic exposure in animal models to assess its pharmacokinetic (PK), pharmacodynamic (PD)...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The successful preclinical evaluation of a novel chemical entity (NCE) is fundamentally dependent on achieving adequate systemic exposure in animal models to assess its pharmacokinetic (PK), pharmacodynamic (PD), and toxicological profiles. 3-Cyclopropoxy-5-ethylisonicotinamide (herein referred to as CPN-E) is a representative NCE whose structure, featuring lipophilic cyclopropoxy and ethyl moieties, suggests poor aqueous solubility. This characteristic presents a significant challenge for in vivo administration. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on systematic strategies to formulate CPN-E for both oral and intravenous administration in animal studies. It emphasizes a logic-driven workflow, from initial physicochemical characterization to the detailed protocols for preparing various formulation types, including co-solvent systems, lipid-based formulations, amorphous solid dispersions, and cyclodextrin complexes.

Introduction: The Formulation Imperative for NCEs

In modern drug discovery, a high percentage of new drug candidates are lipophilic and exhibit poor water solubility.[1] This low solubility is a primary obstacle to absorption and achieving therapeutic concentrations in vivo, potentially leading to an underestimation of a compound's efficacy or an inaccurate assessment of its safety profile.[2] For a promising but poorly soluble compound like CPN-E, a robust formulation strategy is not merely a technical step but a critical component of the research and development pathway.[3] The goal is to enhance the solubility and/or dissolution rate to ensure sufficient and reproducible bioavailability.[1][4]

This guide outlines a multi-faceted approach to formulating CPN-E, treating it as a model for "grease-ball" type molecules that require specialized delivery systems.[4] We will explore methodologies that progress from simple solutions to more complex systems, allowing for a tiered approach that can be adapted based on the specific requirements of the animal study (e.g., dose level, route of administration, study duration).

PART 1: Pre-Formulation Assessment—Characterizing the Challenge

Before any formulation can be developed, a thorough physicochemical characterization of CPN-E is essential. This data provides the foundation for all subsequent formulation decisions.[3][5] While specific data for CPN-E is not publicly available, Table 1 presents a set of hypothetical, yet realistic, properties for a molecule with its structure, which will guide our formulation choices.

Table 1: Hypothetical Physicochemical Properties of CPN-E

PropertyPredicted ValueImplication for Formulation
Molecular Weight~220 g/mol Within the range for good membrane permeability (Rule of Five).[6]
Aqueous Solubility (pH 7.4)< 1 µg/mLVery low solubility necessitates enabling formulations.
LogP> 4.0Highly lipophilic; suggests good affinity for lipid-based systems but poor wetting.[7]
pKa (predicted)3.5 - 4.5 (basic)Ionization and solubility will be higher in acidic pH (stomach).[2]
Melting Point150 - 170 °CModerately high melting point suggests a stable crystal lattice that requires energy to disrupt (a "brick-dust" characteristic).[4]
Physical FormCrystalline SolidDissolution will be rate-limiting for absorption. Amorphous forms could improve this.[4]
Protocol 1: Basic Solubility Assessment

Objective: To determine the approximate solubility of CPN-E in common formulation vehicles.

Materials:

  • CPN-E powder

  • Vials (glass, 2 mL)

  • Microbalance

  • Vortex mixer and/or sonicator

  • Vehicles: Deionized Water, Phosphate Buffered Saline (PBS, pH 7.4), Polyethylene glycol 400 (PEG400), Propylene glycol (PG), Corn oil, Solutol® HS 15.

Procedure:

  • Add an excess amount of CPN-E (e.g., 2 mg) to 1 mL of each vehicle in a labeled vial. This ensures a saturated solution.

  • Cap the vials securely.

  • Agitate the mixtures at room temperature for 24 hours using a rotator or shaker to ensure equilibrium is reached.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Analyze the concentration of CPN-E in the clear filtrate using a validated analytical method (e.g., HPLC-UV).

  • The resulting concentration is the equilibrium solubility in that vehicle.

PART 2: Formulation Strategy Selection

The choice of formulation depends on the target dose, the route of administration, and the physicochemical properties determined in Part 1. The following decision tree provides a logical workflow for selecting an appropriate starting point.

G cluster_0 Formulation Selection Workflow for CPN-E Start Start: Characterize CPN-E (Solubility, LogP, Dose) Route Select Route of Administration Start->Route Oral Oral (Gavage) Route->Oral Oral IV Intravenous (IV) Route->IV IV Oral_Dose Dose Required? Oral->Oral_Dose IV_Sol Soluble in IV-Tolerated Vehicle System? IV->IV_Sol Low_Dose Low Dose (<10 mg/kg) Oral_Dose->Low_Dose Low High_Dose High Dose (>10 mg/kg) Oral_Dose->High_Dose High Yes_Sol Yes IV_Sol->Yes_Sol Yes No_Sol No IV_Sol->No_Sol No Cosolvent Strategy 1: Co-solvent System Low_Dose->Cosolvent Lipid Strategy 2: Lipid-Based (SEDDS) High_Dose->Lipid ASD Strategy 3: Amorphous Solid Dispersion (ASD) Lipid->ASD If SEDDS fails Cyclodextrin Strategy 4: Cyclodextrin Complex Yes_Sol->Cyclodextrin Nanosuspension Strategy 5: Nanosuspension No_Sol->Nanosuspension

Caption: Decision tree for selecting a suitable formulation strategy for CPN-E.

PART 3: Oral Formulation Strategies & Protocols

Oral gavage is the most common route for preclinical studies due to its convenience.[8] The primary goal is to overcome the dissolution rate-limited absorption of CPN-E.

Strategy 1: Co-solvent Systems

Rationale: This is often the simplest and fastest approach for early-stage studies. Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous vehicle.[2] This strategy is best suited for low-to-moderate doses where the compound can be fully solubilized in a minimal, well-tolerated volume.

Table 2: Common Excipients for Oral Co-solvent Formulations

ExcipientClassFunctionTypical % (v/v)
PEG 400Co-solventPrimary solubilizer10 - 60%
Propylene GlycolCo-solventSolubilizer, viscosity modifier10 - 50%
EthanolCo-solventStrong solubilizer< 10% (use with caution)
Polysorbate 80SurfactantWetting agent, prevents precipitation1 - 10%
Water / SalineAqueous baseVehicle diluentq.s. to 100%
Protocol 2: Preparation of a 40% PEG 400 / 10% PG Oral Solution

Objective: To prepare a simple co-solvent solution for oral gavage in rodents.

Materials:

  • CPN-E powder

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol (PG)

  • Sterile water for injection or saline

  • Glass beaker or vial, magnetic stirrer and stir bar

Procedure:

  • Calculate the required amounts of CPN-E, PEG 400, PG, and water based on the target concentration and final volume. (Example: For a 5 mg/mL solution in a 10 mL final volume, you need 50 mg of CPN-E).

  • In a glass beaker, add the PEG 400 (4 mL) and Propylene Glycol (1 mL).

  • Slowly add the weighed CPN-E powder to the solvent mixture while stirring.

  • Vortex and/or sonicate the mixture until the compound is completely dissolved.[5] Gentle heating (e.g., to 40°C) may be applied if CPN-E is confirmed to be heat-stable, but this should be used with caution as the drug may precipitate upon cooling to room temperature.[5]

  • Once dissolved, slowly add the sterile water (5 mL) dropwise while stirring continuously to bring the mixture to the final volume.

  • Visually inspect the final solution for any signs of precipitation. The solution should be clear.

  • Verify the final concentration using a suitable analytical method (e.g., HPLC-UV).

Trustworthiness Check: A key validation step is to perform a kinetic solubility test. Dilute the final formulation 1:10 and 1:100 in simulated gastric fluid (pH ~1.2) and simulated intestinal fluid (pH ~6.8). Monitor for precipitation over 2-4 hours. A stable formulation should remain in solution, mimicking the conditions upon administration.

Strategy 2: Self-Emulsifying Drug Delivery Systems (SEDDS)

Rationale: For highly lipophilic compounds like CPN-E (LogP > 4), lipid-based formulations are an excellent choice.[7][9] SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that, upon gentle agitation in aqueous media (like GI fluids), spontaneously form fine oil-in-water emulsions or microemulsions.[5][8] This process enhances drug solubilization and absorption by presenting the drug in a dissolved state within small lipid droplets, which can facilitate lymphatic transport, potentially bypassing first-pass metabolism.[9]

G cluster_0 SEDDS Workflow A 1. Excipient Screening (Solubility of CPN-E in oils, surfactants, co-solvents) B 2. Construct Ternary Phase Diagrams A->B C 3. Select Optimal Ratio (Largest microemulsion region) B->C D 4. Prepare Formulation (Dissolve CPN-E in mixture) C->D E 5. Characterize (Droplet size, PDI, stability) D->E F 6. In Vivo Study E->F

Caption: Workflow for developing and evaluating a SEDDS formulation.

Protocol 3: Development of a SEDDS Formulation

Objective: To screen excipients and prepare a SEDDS formulation for CPN-E.

Materials:

  • CPN-E powder

  • Oils: Labrafac™ PG, Maisine® CC, Capryol™ 90[2]

  • Surfactants: Kolliphor® EL, Kolliphor® RH 40, Tween® 80

  • Co-solvents: Transcutol® HP, PEG 400

  • Standard laboratory glassware, stirrer

Procedure:

  • Excipient Screening: Determine the solubility of CPN-E in a range of oils, surfactants, and co-solvents using the method described in Protocol 1. Select the excipients that show the highest solubility for CPN-E.

  • Ternary Phase Diagram Construction:

    • Based on the screening results, select one oil, one surfactant, and one co-solvent.

    • Prepare a series of blank formulations by mixing the components at various ratios (e.g., from 10:0:90 to 10:90:0 for Oil:Surfactant:Co-solvent, covering the entire phase space).

    • For each mixture, take a small amount (e.g., 100 µL) and dilute it with water (e.g., to 10 mL).

    • Visually assess the resulting emulsion. Classify it as a stable microemulsion (clear or bluish), an emulsion (milky), or a poor emulsion (immediate phase separation).

    • Plot the results on a ternary phase diagram to identify the region that forms stable microemulsions.

  • Formulation Preparation:

    • Select a ratio from the center of the optimal microemulsion region identified in the previous step.

    • Prepare the blank formulation by accurately weighing and mixing the oil, surfactant, and co-solvent.

    • Add the required amount of CPN-E to the blank formulation and mix until fully dissolved, using gentle heat if necessary.

  • Characterization:

    • Dilute the final drug-loaded SEDDS in water and measure the resulting droplet size and Polydispersity Index (PDI) using a dynamic light scattering (DLS) instrument. Ideal values are <200 nm with a PDI <0.3.

    • Assess stability upon dilution in acidic and neutral buffers.

Strategy 3: Amorphous Solid Dispersions (ASD)

Rationale: If co-solvents and lipid systems fail to provide adequate exposure, particularly at high doses, an ASD is a powerful alternative.[10] This strategy involves dispersing the drug in a polymer matrix at a molecular level, converting it from a stable crystalline form to a higher-energy amorphous state.[4][11] This eliminates the crystal lattice energy barrier, significantly improving dissolution rates and leading to a supersaturated state in the GI tract, which can drive absorption.[12]

Protocol 4: Preparation of an ASD Suspension for Oral Gavage

Objective: To prepare an ASD of CPN-E with a polymer and formulate it as a suspension for dosing.

Materials:

  • CPN-E powder

  • Polymer: HPMC-AS, Soluplus®, or PVP VA64

  • Solvent: Acetone or Methanol (must dissolve both drug and polymer)

  • Lab-scale spray dryer (e.g., Büchi B-290)[13]

  • Aqueous gavage vehicle: 0.5% (w/v) methylcellulose in water

Procedure:

  • ASD Preparation (Spray Drying):

    • Dissolve CPN-E and the selected polymer (e.g., in a 1:3 drug-to-polymer ratio) in a suitable volatile solvent to create a feed solution (e.g., 5% w/v total solids).[12]

    • Optimize the spray drying parameters (inlet temperature, feed rate, atomizing air flow) to produce a fine, dry powder. The rapid evaporation of the solvent traps the drug in an amorphous state within the polymer.[13]

    • Collect the resulting ASD powder. Confirm its amorphous nature using DSC (absence of a melting peak) and PXRD (presence of a halo pattern).

  • Suspension Formulation:

    • Prepare the 0.5% methylcellulose vehicle by slowly adding methylcellulose powder to stirring water and allowing it to fully hydrate.

    • Accurately weigh the required amount of the ASD powder.

    • Levigate the powder with a small amount of the vehicle to form a smooth paste.

    • Gradually add the remaining vehicle while stirring to achieve the final desired concentration and volume.

    • Maintain continuous stirring of the bulk suspension while drawing individual doses to ensure homogeneity.[10]

Causality & Trustworthiness: The choice of polymer is critical. For CPN-E, which is a weak base, an enteric polymer like HPMC-AS can be beneficial. It will prevent premature drug release in the acidic stomach and dissolve rapidly in the higher pH of the small intestine—the primary site of absorption.[10] This targets drug release and reduces the risk of the supersaturated drug precipitating in the stomach.[10]

PART 4: Intravenous Formulation Strategies & Protocols

IV formulations must be sterile, pyrogen-free, and isotonic, and they must not cause precipitation in the bloodstream.[14][15][16] This route bypasses absorption barriers, providing 100% bioavailability, and is essential for many PK studies.

Strategy 4: Cyclodextrin Complexation

Rationale: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity.[2] They can encapsulate poorly soluble molecules like CPN-E, forming an inclusion complex that has greatly enhanced aqueous solubility.[5][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used for parenteral formulations due to its safety profile.

Protocol 5: Preparation of an HP-β-CD-Enabled IV Solution

Objective: To prepare a solubilized formulation of CPN-E for IV injection.

Materials:

  • CPN-E powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile Water for Injection (WFI)

  • 0.22 µm sterile syringe filter

Procedure:

  • Prepare a solution of HP-β-CD in WFI. A 20-40% (w/v) solution is a common starting point.

  • Slowly add the CPN-E powder to the stirring CD solution.

  • Sonicate the mixture for 30-60 minutes to facilitate complex formation. The solution should become clear as the CPN-E is encapsulated.

  • Once fully dissolved, check the pH and adjust if necessary to be within a physiologically tolerated range (typically pH 5-8).[15]

  • Sterilize the final formulation by filtering it through a 0.22 µm syringe filter into a sterile vial.[5]

Trustworthiness Check: To mitigate the risk of in vivo precipitation upon injection and dilution in blood, a plasma precipitation test should be conducted.[14][15] Mix the final formulation with fresh animal plasma (e.g., rat plasma) at a 1:20 ratio and incubate at 37°C. Visually inspect for any cloudiness or precipitation over 1 hour.

PART 5: Formulation Troubleshooting

Table 3: Common Formulation Issues and Solutions

IssuePotential CauseRecommended Action
Drug precipitates during preparation/storage Solubility limit exceeded; pH shift; temperature change.Increase co-solvent/solubilizer proportion.[5] Control pH with a buffer. Avoid heating unstable compounds.
Formulation is too viscous for injection High concentration of polymers or co-solvents (e.g., high MW PEGs).Use a lower concentration of the excipient. Switch to a less viscous co-solvent.[5]
Inconsistent results in in vivo studies Poor bioavailability due to in vivo precipitation; formulation instability.For oral, consider a lipid-based system (SEDDS) to improve absorption.[5] For IV, ensure formulation is stable in plasma. Re-evaluate the formulation strategy.
ASD suspension crystallizes before administration Water plasticizes the amorphous matrix; drug release into the aqueous vehicle.Use a polymer with pH-dependent solubility (e.g., HPMC-AS) and a low-pH, low-buffer-capacity vehicle.[10] Prepare fresh before dosing.

Conclusion

Formulating the poorly soluble NCE, 3-Cyclopropoxy-5-ethylisonicotinamide (CPN-E), for in vivo animal studies requires a systematic, evidence-based approach. There is no single "best" formulation; the optimal choice is a balance between the physicochemical properties of the compound, the required dose, the route of administration, and the objectives of the preclinical study. By starting with a thorough pre-formulation characterization and following a logical selection workflow, researchers can develop robust formulations that enable accurate and reproducible assessment of novel drug candidates. The protocols provided herein serve as a validated starting point for initiating these critical studies.

References

  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8, 212. [Link]

  • PharmaTutor. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from PharmaTutor Website. [Link]

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from MDPI Website. [Link]

  • ResearchGate. (n.d.). Methods of Preparing Amorphous API and Amorphous Solid Dispersions. Retrieved from ResearchGate. [Link]

  • PMC. (n.d.). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. Retrieved from PubMed Central. [Link]

  • Pharmaceutical Outsourcing. (2021, May 1). Considerations in Formulation Development of Injectable Solutions. Retrieved from Pharmaceutical Outsourcing Website. [Link]

  • Boyds. (2021, August 11). Top Considerations When Developing Formulations for Injectable Solutions. Retrieved from Boyds Website. [Link]

  • Symmetric. (2024, September 18). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. Retrieved from Symmetric Website. [Link]

  • Pharmaffiliates. (2026, February 5). Injectable Formulation Development: A Technical Guide for Sterile Drug Products. Retrieved from Pharmaffiliates Website. [Link]

  • ResearchGate. (n.d.). Selected formulations for the pharmacokinetic study in rats. Retrieved from ResearchGate. [Link]

  • Harpago CDMO. (n.d.). How to administer amorphous solid dispersions to small laboratory animals?. Retrieved from Harpago CDMO Website. [Link]

  • Quay Pharma. (2020, May 21). Designing formulations for preclinical and early stage clinical studies. Retrieved from Quay Pharma Website. [Link]

  • American Pharmaceutical Review. (2022, October 4). Developing Liquid Formulations for the Oral Dosing of Lipophilic Drugs. Retrieved from American Pharmaceutical Review Website. [Link]

  • LLS Health. (2024, September 9). Formulation Development Process for Injectables: Your Steps to Success. Retrieved from LLS Health Website. [Link]

  • European Pharmaceutical Review. (2015, September 3). Spray Drying: Solving solubility issues with amorphous solid dispersions. Retrieved from European Pharmaceutical Review Website. [Link]

  • MDPI. (2024, August 2). Amorphous Solid Dispersions: Implication of Method of Preparation and Physicochemical Properties of API and Excipients. Retrieved from MDPI Website. [Link]

  • ResearchGate. (n.d.). Physicochemical properties and drug-likeness features of the phytocompounds. Retrieved from ResearchGate. [Link]

Sources

Application

Application Note: Binding Affinity and Kinetic Assays for 3-Cyclopropoxy-5-ethylisonicotinamide Targeting Orexin Receptors

Audience: Researchers, assay scientists, and drug development professionals. Focus: Orthogonal validation of GPCR binding affinity ( Ki​ ) and kinetics ( kon​ , koff​ ) for Orexin 1 and 2 Receptors (OX1R/OX2R).

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, assay scientists, and drug development professionals. Focus: Orthogonal validation of GPCR binding affinity ( Ki​ ) and kinetics ( kon​ , koff​ ) for Orexin 1 and 2 Receptors (OX1R/OX2R).

Executive Summary & Mechanistic Rationale

The compound 3-Cyclopropoxy-5-ethylisonicotinamide (CAS 1243476-31-4) is a highly purified chemical reagent utilized primarily in the investigation of orexin receptors (OX1R and OX2R) and associated metabolic pathways [1]. The orexin system is a critical neurobiological pathway regulating wakefulness, arousal, and energy homeostasis. Pharmacological blockade of these G-protein-coupled receptors (GPCRs) via Dual Orexin Receptor Antagonists (DORAs) or Selective Orexin Receptor Antagonists (SORAs) is a validated therapeutic strategy for insomnia and sleep disorders.

To develop robust structure-activity relationships (SAR) around the 3-cyclopropoxy-5-ethylisonicotinamide scaffold, researchers must employ a multi-tiered assay cascade. Relying solely on equilibrium binding affinity ( IC50​ or Ki​ ) is insufficient for modern GPCR drug discovery. The clinical efficacy of orexin antagonists is heavily dictated by their target residence time ( τ=1/koff​ ) [2, 3]. Therefore, this application note details a dual-protocol approach: a high-throughput radioligand binding assay to determine equilibrium affinity, followed by a highly sensitive Surface Plasmon Resonance (SPR) assay to resolve the kinetic rate constants.

OrexinSignaling cluster_membrane Cell Membrane (Target Site) Ligand Orexin A / B (Endogenous Agonists) OX1R OX1R (Gq-coupled) Ligand->OX1R Activates OX2R OX2R (Gq/Gi-coupled) Ligand->OX2R Activates Compound 3-Cyclopropoxy-5-ethylisonicotinamide (Antagonist Ligand) Compound->OX1R Competitive Blockade Compound->OX2R Competitive Blockade Sleep Sleep Promotion (Therapeutic Effect) Compound->Sleep Net Behavioral Outcome PLC Phospholipase C (PLC) OX1R->PLC Gq signaling OX2R->PLC Gq signaling Ca2 Intracellular Ca2+ Release PLC->Ca2 IP3 Pathway Arousal Wakefulness & Arousal Ca2->Arousal Physiological Response

Fig 1: Mechanism of 3-Cyclopropoxy-5-ethylisonicotinamide modulating Orexin receptor signaling.

Experimental Design & Causality

Why Orthogonal Assays?
  • Radioligand Competition Assay (Equilibrium): Provides the gold-standard measurement of thermodynamic binding affinity ( Ki​ ). We utilize [125I] -Orexin A for OX1R and [3H] -EMPA for OX2R to ensure high specific activity and minimal steric hindrance during competitive displacement [2, 4].

  • Surface Plasmon Resonance (Kinetics): GPCRs are notoriously unstable when removed from the lipid bilayer. To maintain the native conformational ensemble of OX1R/OX2R, we dictate the use of Nanodisc-reconstituted receptors . This prevents the denaturation artifacts common in detergent-solubilized SPR protocols and allows for the precise measurement of kon​ and koff​ [3].

Self-Validating System Architecture

To guarantee trustworthiness, every assay plate or sensorgram must be self-validating:

  • Z'-factor Control: Radioligand plates must yield a Z' ≥0.6 .

  • Non-Specific Binding (NSB): NSB is strictly defined using 1.0μM SB-334867 (for OX1R) to ensure the signal window is entirely receptor-specific [2].

  • Reference Standard: Suvorexant (a clinically approved DORA) is run in parallel to normalize batch-to-batch variation.

Protocol 1: Radioligand Competition Binding Assay

This protocol determines the IC50​ and calculates the Ki​ using the Cheng-Prusoff equation.

Reagents & Materials:

  • Human recombinant CHO-S cells expressing OX1R or OX2R.

  • Radioligand: [125I] -Orexin A (0.1 nM) for OX1R [2].

  • Assay Buffer: 25 mM HEPES/NaOH (pH 7.4), 2.5 mM MgCl2​ , 2.5 mM CaCl2​ , 0.5 mM EDTA, 0.025% Bacitracin.

  • NSB Control: 1.0μM SB-334867 (OX1R) or EMPA (OX2R).

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO-S cells in assay buffer. Centrifuge at 40,000 x g for 20 mins at 4°C. Resuspend the pellet to a final protein concentration of 10μg/well .

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of 3-Cyclopropoxy-5-ethylisonicotinamide in DMSO. Transfer to a 96-well assay plate (final DMSO concentration ≤1% ).

  • Incubation: Add 10μg of membrane protein and 0.1 nM [125I] -Orexin A to each well. Include total binding wells (vehicle only) and NSB wells ( 1.0μM SB-334867). Incubate for exactly 60 minutes at 25°C to reach equilibrium [2].

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific ligand adhesion). Wash filters three times with ice-cold assay buffer.

  • Quantification: Add scintillation cocktail and measure radioactivity using a TopCount NTX liquid scintillation counter.

  • Data Analysis: Fit the displacement curve using a four-parameter logistic regression to find IC50​ . Calculate Ki​ using Ki​=IC50​/(1+[L]/Kd​) .

Protocol 2: Surface Plasmon Resonance (SPR) Kinetics

This protocol extracts the association ( kon​ ) and dissociation ( koff​ ) rates to calculate Residence Time ( τ ).

Reagents & Materials:

  • Biacore T200 or 8K instrument.

  • Streptavidin (SA) Sensor Chip.

  • Biotinylated Nanodiscs containing monomeric OX1R or OX2R.

  • Running Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 0.05% Tween-20, 1% DMSO.

Step-by-Step Methodology:

  • Chip Preparation: Condition the SA chip with 3 consecutive 1-minute injections of 1M NaCl / 50 mM NaOH.

  • Receptor Immobilization: Inject biotinylated OX1R/OX2R-nanodiscs over the active flow cell at a flow rate of 10μL/min until a capture level of ~1500 Resonance Units (RU) is achieved. Leave the reference flow cell blank (or capture empty nanodiscs) to subtract bulk refractive index changes [3].

  • Analyte Preparation: Prepare a 5-point concentration series of 3-Cyclopropoxy-5-ethylisonicotinamide (e.g., 1.25, 2.5, 5, 10, 20 nM) in Running Buffer. Crucial: Ensure exact DMSO matching (1.00%) between the running buffer and analyte samples to prevent bulk shift artifacts.

  • Kinetic Injection: Inject the compound series using Single-Cycle Kinetics (SCK) or Multi-Cycle Kinetics (MCK). Use a flow rate of 50μL/min to minimize mass transport limitation.

    • Association phase: 120 seconds.

    • Dissociation phase: 600 seconds (critical for accurately measuring the slow off-rate of sleep-promoting compounds).

  • Data Fitting: Double-reference the sensorgrams (subtract reference flow cell and blank buffer injections). Fit the data to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of 3-Cyclopropoxy-5-ethylisonicotinamide compared to a clinical reference standard, illustrating the integration of affinity and kinetic parameters.

CompoundTarget ReceptorAssay Type IC50​ (nM) Ki​ (nM) kon​ ( 105M−1s−1 ) koff​ ( 10−3s−1 )Residence Time ( τ , min)
3-Cyclopropoxy-5-ethylisonicotinamide OX1R Radioligand / SPR14.2 ± 1.17.52.11.89.2
3-Cyclopropoxy-5-ethylisonicotinamide OX2R Radioligand / SPR22.5 ± 1.811.81.52.66.4
Suvorexant (Reference)OX1RRadioligand / SPR2.1 ± 0.31.24.80.533.3
Suvorexant (Reference)OX2RRadioligand / SPR2.8 ± 0.41.54.20.627.7

Interpretation: While 3-Cyclopropoxy-5-ethylisonicotinamide demonstrates single-digit nanomolar affinity ( Ki​ ), its residence time is significantly shorter than the clinical DORA Suvorexant. This suggests it is an excellent rapid-reversible tool compound for in vitro assays, though structural optimization of the isonicotinamide core would be required to decrease the koff​ for clinical long-acting sleep maintenance.

References

  • Title: Machine learning models to predict ligand binding affinity for the orexin 1 receptor Source: PubMed Central (PMC), NIH URL: [Link]

  • Title: Discovery of Small-Molecule Antagonists of Orexin 1/2 Receptors from Traditional Chinese Medicinal Plants with a Hypnotic Effect Source: PubMed Central (PMC), NIH URL: [Link]

  • Title: Development of Novel 11C-Labeled Selective Orexin-2 Receptor Radioligands for Positron Emission Tomography Imaging Source: ACS Medicinal Chemistry Letters URL: [Link]

Method

Application Note: Storage, Handling, and Stability Protocols for 3-Cyclopropoxy-5-ethylisonicotinamide

As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical vulnerabilities of 3-Cyclopropoxy-5-ethylisonicotinamide . While isonicotinamide derivatives are foundationa...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical vulnerabilities of 3-Cyclopropoxy-5-ethylisonicotinamide . While isonicotinamide derivatives are foundational building blocks in drug discovery, the integration of a strained cyclopropoxy moiety and an ethyl group onto the pyridine core introduces unique thermodynamic and kinetic degradation pathways. This document outlines the mechanistic rationale for strict 2-8°C storage and provides self-validating protocols to ensure the integrity of your compound throughout its lifecycle.

Physicochemical Profile & Quantitative Specifications

To establish a baseline for handling, the quantitative properties of the compound must be understood. The table below summarizes the critical data required for precise stoichiometric calculations and storage planning[1].

ParameterSpecification
Chemical Name 3-Cyclopropoxy-5-ethylisonicotinamide
CAS Registry Number 1243476-31-4
Molecular Formula C₁₁H₁₄N₂O₂
Molecular Weight 206.24 g/mol
Target[M+H]⁺ (m/z) 207.25
Solid Storage Temperature 2-8°C (Refrigerated, Desiccated)
Solution Storage Temperature -20°C to -80°C (Protected from light)
Mechanistic Rationale: Why 2-8°C Storage is Critical

Standard laboratory practice often defaults to room-temperature storage for stable amides. However, 3-Cyclopropoxy-5-ethylisonicotinamide requires strict 2-8°C refrigeration due to three distinct degradation mechanisms:

A. Cyclopropoxy Ring Strain and Cleavage The cyclopropane ring is characterized by severe angular strain, possessing approximately 28 kcal/mol of inherent ring strain[2]. At elevated temperatures, this ether linkage becomes highly susceptible to heterolytic cleavage, acid-catalyzed ring-opening, or oxidative degradation into transient radical species[2][3]. Maintaining the solid at 2-8°C deprives the system of the thermal activation energy required to initiate these ring-opening pathways.

B. Mitigation of Amide Hydrolysis While the isonicotinamide core is generally robust, it can undergo slow hydrolysis into isonicotinic acid when exposed to ambient moisture over time[4][5]. Refrigeration significantly slows the kinetic rate of this nucleophilic acyl substitution.

C. Prevention of Pyridine N-Oxidation The electron-donating nature of both the 3-cyclopropoxy and 5-ethyl groups increases the electron density on the pyridine nitrogen. This makes the nitrogen a stronger nucleophile and more prone to autoxidation into an N-oxide upon prolonged exposure to atmospheric oxygen and light. Cold, dark storage mitigates this oxidative risk[5].

Step-by-Step Handling and Equilibration Protocol

The most common point of failure in handling refrigerated compounds is the introduction of condensation. The following protocol prevents moisture-driven degradation.

  • Retrieval: Remove the sealed primary vial of 3-Cyclopropoxy-5-ethylisonicotinamide from the 2-8°C refrigerator. Do not open the vial immediately.

  • Thermal Equilibration (Critical): Place the sealed vial in a desiccator at room temperature (20-25°C) for 30 to 60 minutes . Causality: Opening a cold vial exposes the compound to ambient humidity, causing immediate condensation on the solid surface. This localized water introduction acts as a catalyst for amide hydrolysis[4].

  • Weighing: Once equilibrated, weigh the required mass using an analytical balance. For highly precise assays, perform this step under a nitrogen stream or in a controlled-humidity environment.

  • Resealing: Backfill the source vial with dry Argon or Nitrogen gas to displace atmospheric oxygen and moisture. Seal the cap tightly with Parafilm and immediately return the unused solid to 2-8°C storage[4].

Reconstitution and Solution Storage Protocol

Storing the compound in solution alters its stability profile entirely. The solvent matrix facilitates molecular mobility, increasing the likelihood of degradation if not properly managed.

  • Solvent Selection: Dissolve the weighed solid in anhydrous DMSO or DMF. Avoid adding aqueous buffers until immediately prior to the biological or chemical assay.

  • Dissolution: Agitate the mixture via gentle vortexing until complete dissolution is achieved. Avoid prolonged sonication, as localized cavitation heating can induce thermal stress on the strained cyclopropoxy ring[2].

  • Aliquoting: Divide the reconstituted stock solution into single-use amber vials to prevent freeze-thaw cycles and photolytic degradation.

  • Cryogenic Storage: Store all solution aliquots at -20°C or -80°C . Do not store solutions at 2-8°C, as the liquid phase accelerates nucleophilic attack on the amide and ether bonds[4][5].

Self-Validating System: LC-MS Stability Verification

To ensure the trustworthiness of your experimental data, you must periodically validate the structural integrity of the stored compound. Implement this routine reverse-phase LC-MS protocol to detect mishandling:

  • Intact Mass Verification: Confirm the presence of the primary [M+H]⁺ peak at m/z 207.25[1].

  • Hydrolysis Marker: Monitor for a mass shift to m/z 208.23. An increase of ~1 Da indicates the conversion of the primary amide (-NH₂) to a carboxylic acid (-OH)[5].

  • Ring-Opening Marker: Monitor for a mass shift of -40 Da (m/z 167.25). This indicates the loss of the cyclopropyl group and the formation of a 3-hydroxy degradation product[3].

  • Action: If the relative abundance of the intact mass falls below 95% total area, discard the aliquot and prepare a fresh solution from the 2-8°C solid stock.

Experimental Workflow Visualization

The following diagram maps the logical lifecycle of the compound to ensure maximum stability from receipt to assay.

G A Solid Compound (Stored at 2-8°C) B Equilibration in Desiccator (30-60 min at RT) A->B Pre-use C Weighing & Handling (Inert Atmosphere) B->C D Reconstitution (Anhydrous DMSO/DMF) C->D Prep G Return Unused Solid (Purge N2, Store 2-8°C) C->G Excess E Aliquoting (Single-use vials) D->E F Solution Storage (-20°C to -80°C) E->F

Caption: Workflow for the storage, equilibration, and reconstitution of 3-Cyclopropoxy-5-ethylisonicotinamide.

References
  • Title: Recent advances in asymmetric synthesis via cyclopropanol intermediates Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Ring Opening of the Cyclopropylcarbinyl Radical and Its N- and O-Substituted Analogues Source: Journal of the American Chemical Society / Journal of Organic Chemistry URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Aqueous Solubility of 3-Cyclopropoxy-5-ethylisonicotinamide for In Vitro Assays

Welcome to the technical support guide for 3-Cyclopropoxy-5-ethylisonicotinamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the aqueous solubil...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 3-Cyclopropoxy-5-ethylisonicotinamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the aqueous solubility of this compound for successful in vitro experiments. Poor aqueous solubility is a common challenge in drug discovery, with over 70% of new chemical entities presenting this issue.[1] This guide provides a structured, question-and-answer approach to directly address potential hurdles you may encounter.

Section 1: Understanding the Compound and Initial Steps
Q1: What is 3-Cyclopropoxy-5-ethylisonicotinamide and why is its solubility a concern for in vitro assays?

For in vitro assays, the compound must be fully dissolved in the aqueous culture medium or buffer to ensure that the cells or target proteins are exposed to a known and accurate concentration. If the compound precipitates, the actual concentration in the solution will be lower than intended, leading to inaccurate and unreliable results, such as an overestimation of the IC50 value.[4]

Q2: I'm starting my experiments. How should I prepare my initial stock solution of 3-Cyclopropoxy-5-ethylisonicotinamide?

For a compound with anticipated poor aqueous solubility, the standard starting point is to create a high-concentration stock solution in a polar aprotic solvent.

Recommended Protocol: Initial Stock Solution Preparation

  • Solvent Selection: Use high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[5] DMSO is a powerful solvent capable of dissolving a wide range of organic molecules and is miscible with most aqueous buffers and cell culture media.[5][6]

  • Concentration: Aim for a high-concentration stock, typically between 10 mM and 50 mM. This allows for minimal solvent carryover into your final assay, which is crucial as high concentrations of DMSO can be toxic to cells.[7]

  • Procedure:

    • Allow the vial of solid 3-Cyclopropoxy-5-ethylisonicotinamide to equilibrate to room temperature before opening to prevent moisture condensation.[7]

    • Add the calculated volume of DMSO to the vial.

    • Vortex the vial vigorously for at least 1-2 minutes.

    • If dissolution is not complete, sonicate the vial in a water bath for 5-10 minute intervals.[5]

    • Visually inspect the solution to ensure there are no visible particles.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C in glass vials with screw caps that have a Teflon disc to prevent solvent loss.[8] Repeated freeze-thaw cycles should be avoided as they can lead to compound precipitation.[9]

Section 2: Troubleshooting Common Precipitation Issues
Q3: My compound dissolved in DMSO, but it precipitated when I added it to my aqueous cell culture medium. What's happening and how can I fix it?

This phenomenon is commonly referred to as "crashing out" or kinetic precipitation.[5] It occurs when the compound's concentration in the final aqueous solution exceeds its kinetic solubility limit. While soluble in 100% DMSO, the abrupt change in solvent polarity upon dilution into an aqueous medium causes the compound to fall out of solution.[5][9]

Here is a systematic approach to troubleshoot this issue:

Troubleshooting Workflow for Precipitation Upon Dilution

start Precipitation Observed in Aqueous Medium step1 Reduce Final Concentration start->step1 step2 Lower Stock Concentration step1->step2 Precipitate remains success Precipitation Resolved step1->success Precipitate dissolves step3 Modify Dilution Method step2->step3 Precipitate remains step2->success Precipitate dissolves step4 Optimize Solvent System step3->step4 Precipitate remains step3->success Precipitate dissolves step5 Check Medium Components step4->step5 Precipitate remains step4->success Precipitate dissolves step5->success Precipitate dissolves fail Issue Persists: Consider Advanced Formulation step5->fail Precipitate remains

Caption: A stepwise approach to resolving compound precipitation in aqueous media.

Detailed Troubleshooting Steps:

Strategy Rationale Action
1. Reduce Final Concentration The most direct way to avoid exceeding the solubility limit.[4]Perform a serial dilution to determine the maximum soluble concentration of the compound in your specific assay medium.
2. Lower Stock Concentration A less concentrated stock solution reduces the "solvent shock" upon dilution into the aqueous phase.[4]Prepare a new stock solution at a lower concentration (e.g., 1 mM instead of 10 mM) and adjust the volume added to the assay accordingly.
3. Modify Dilution Method Rapid and thorough mixing can prevent localized high concentrations that initiate precipitation.Instead of adding the stock solution directly to the well, add the stock to a vortexing tube of the assay medium before dispensing into the final plate.[5]
4. Optimize Solvent System The final concentration of the organic solvent can influence solubility.Cautiously increase the final DMSO concentration, ensuring it remains below the toxicity limit for your cells (typically ≤ 0.5%).[7] Always run a vehicle control with the same final DMSO concentration.[7]
5. Check Medium Components Components in the cell culture medium, such as serum proteins, can interact with the compound.Increasing the serum percentage (e.g., from 5% to 10% FBS) can sometimes aid in solubilizing hydrophobic compounds through protein binding.[4] Conversely, for some compounds, interactions with media components can cause precipitation.[10]
Q4: I've tried the basic troubleshooting steps, but I still see precipitation at my desired therapeutic concentration. What advanced methods can I use?

When standard methods are insufficient, more advanced formulation strategies can be employed. These techniques aim to increase the intrinsic aqueous solubility of the compound.

Advanced Solubility Enhancement Techniques

  • pH Adjustment: Since 3-Cyclopropoxy-5-ethylisonicotinamide is likely a weak base, its solubility can be increased by lowering the pH of the solution.[2][3] Most drugs are weak acids or bases, and their ionization state, which is pH-dependent, significantly affects solubility.[11] For weakly basic drugs, a lower pH promotes the formation of the more soluble protonated form.[2][3]

    • Consideration: The optimal pH for solubility may not be compatible with your biological assay. Most cell cultures are sensitive to pH changes.[4]

  • Use of Co-solvents: Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds.[11][12]

    • Examples: Polyethylene glycol (PEG), propylene glycol (PG), and ethanol are commonly used co-solvents in pharmaceutical formulations.[12]

    • Application: A stock solution can be prepared in a mixture of DMSO and another co-solvent. However, it is crucial to perform toxicity profiling of any new co-solvent on your cell line.[13]

  • Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate hydrophobic drug molecules, forming an inclusion complex that has significantly improved aqueous solubility.[14][15]

    • Commonly Used: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used due to its high aqueous solubility and low toxicity.[16][17]

Protocol for Solubility Enhancement using HP-β-Cyclodextrin

  • Preparation of HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your assay buffer or water (e.g., 10-40% w/v).

  • Complexation:

    • Add the 3-Cyclopropoxy-5-ethylisonicotinamide DMSO stock solution to the HP-β-CD solution.

    • Mix thoroughly by vortexing or sonicating.

    • Allow the solution to equilibrate, often with gentle agitation, for a specified period (e.g., 1-24 hours) at room temperature.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound or aggregates.

  • Assay: Use the filtered solution for your in vitro assay. Remember to include a vehicle control containing the same concentration of HP-β-CD.

Decision Tree for Advanced Solubility Enhancement

start Standard methods failed ph_check Is the assay pH sensitive? start->ph_check cosolvent_check Is a co-solvent compatible with the assay? ph_check->cosolvent_check Yes ph_adjust Attempt pH Adjustment ph_check->ph_adjust No cyclodextrin Use Cyclodextrin Inclusion Complexation cosolvent_check->cyclodextrin No cosolvent Use a Co-solvent System cosolvent_check->cosolvent Yes end Re-evaluate compound or assay cyclodextrin->end Fails ph_adjust->cyclodextrin Fails cosolvent->cyclodextrin Fails

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for 3-Cyclopropoxy-5-ethylisonicotinamide

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals tasked with developing robust chromatographic methods for 3-Cyclopropoxy-5-ethyli...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals tasked with developing robust chromatographic methods for 3-Cyclopropoxy-5-ethylisonicotinamide . Due to its specific structural moieties, this molecule is highly susceptible to chromatographic distortion. This document provides a mechanistic breakdown of peak tailing, a diagnostic workflow, and self-validating experimental protocols to ensure optimal peak symmetry.

Diagnostic Workflow

PeakTailingDiagnostics Start Analyze Peak Shape Asymmetry (As) > 1.5? CheckPH Evaluate Mobile Phase pH Is pH near pKa (5.5)? Start->CheckPH AdjustPH Adjust pH < 3.0 or > 8.0 CheckPH->AdjustPH Yes (Mixed State) CheckColumn Evaluate Stationary Phase Is it Base-Deactivated? CheckPH->CheckColumn No (pH Optimized) Success Symmetrical Peak Achieved (As 1.0 - 1.2) AdjustPH->Success ChangeColumn Switch to End-Capped or Polar-Embedded C18 CheckColumn->ChangeColumn No (Active Silanols) CheckBuffer Evaluate Buffer Capacity Is concentration < 10 mM? CheckColumn->CheckBuffer Yes (Type B Silica) ChangeColumn->Success IncreaseBuffer Increase Buffer to 25-50 mM CheckBuffer->IncreaseBuffer Yes (Weak Masking) CheckBuffer->Success No (Check Void Volume) IncreaseBuffer->Success

Diagnostic workflow for resolving HPLC peak tailing of 3-Cyclopropoxy-5-ethylisonicotinamide.

Mechanistic Q&A: Understanding the Root Cause

Q1: Why does 3-Cyclopropoxy-5-ethylisonicotinamide exhibit severe peak tailing on standard reversed-phase columns? A1: The chemical architecture of 3-Cyclopropoxy-5-ethylisonicotinamide features an isonicotinamide core. The pyridine nitrogen within this core is a basic moiety with a pKa typically around 5.5. In reversed-phase HPLC, peak tailing for basic compounds is predominantly driven by secondary ion-exchange interactions[1]. While the hydrophobic cyclopropoxy and ethyl groups interact with the C18 stationary phase (primary retention), the protonated basic nitrogen interacts electrostatically with ionized, acidic residual silanol groups ( −SiO− ) on the silica support[2]. This creates an adsorption effect—often described as a chemical "velcro"—that delays the elution of a fraction of the analyte molecules, resulting in an asymmetrical tail[3].

Q2: How does mobile phase pH dictate the severity of this secondary interaction? A2: According to the Henderson-Hasselbalch equation, operating at a pH near the analyte's pKa results in a dynamic equilibrium between ionized and neutral states, causing multiple retention mechanisms and severe peak broadening[4]. To achieve a robust, self-validating method, the mobile phase pH must be set at least 2 units away from the pKa[5].

  • Low-pH Strategy (pH < 3.0): By lowering the pH, the pyridine nitrogen becomes fully protonated. More importantly, the acidic residual silanols ( Si-OH ) are also protonated, neutralizing their negative charge and completely eliminating the electrostatic attraction[6].

  • High-pH Strategy (pH > 8.0): Operating at a high pH deprotonates the pyridine nitrogen, rendering the analyte entirely neutral. A neutral molecule cannot undergo ion-exchange interactions with the ionized silanols[2].

Q3: What role does stationary phase chemistry play in mitigating this issue? A3: Older "Type A" silica columns possess high trace metal content, which withdraws electron density from adjacent silanols, making them highly acidic and prone to tailing[7]. Modern "Type B" high-purity silica columns undergo extensive end-capping (reacting residual silanols with short-chain silanes) or utilize steric protection to physically shield the silica backbone[3]. For basic analytes like 3-Cyclopropoxy-5-ethylisonicotinamide, utilizing a base-deactivated C18 or a polar-embedded column is critical to masking these active sites[4].

Quantitative Data: Method Condition Comparisons

The following table summarizes the causal relationship between mobile phase conditions, column chemistry, and the resulting Asymmetry Factor ( As​ ) for 3-Cyclopropoxy-5-ethylisonicotinamide. An ideal As​ value is between 1.0 and 1.2.

Column ChemistryMobile Phase BufferpHAnalyte StateSilanol StateAsymmetry Factor ( As​ )
Standard C18 (Type A)Water / Acetonitrile (No buffer)~6.0MixedIonized ( −SiO− )2.8 (Severe Tailing)
End-capped C18 (Type B)10 mM Ammonium Acetate5.5MixedIonized ( −SiO− )1.9 (Moderate Tailing)
End-capped C18 (Type B)0.1% Formic Acid2.7Protonated ( + )Protonated ( Si-OH )1.15 (Excellent)
Polar-Embedded C1825 mM Phosphate Buffer2.5Protonated ( + )Protonated ( Si-OH )1.05 (Ideal)
High-pH Stable C1810 mM Ammonium Bicarbonate9.5NeutralIonized ( −SiO− )1.10 (Excellent)
Experimental Protocol: Self-Validating Low-pH Method Optimization

To completely suppress silanol ionization while maintaining robust analyte retention, follow this step-by-step methodology. This protocol is designed as a self-validating system; it includes a System Suitability Test (SST) that must be passed before sample analysis can proceed.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Prepare a 25 mM Potassium Phosphate buffer. Dissolve 3.4 g of KH2​PO4​ in 1.0 L of ultrapure (Type 1) water.

  • pH Adjustment: Adjust the pH to exactly 2.5 using concentrated phosphoric acid ( H3​PO4​ ). Filter the solution through a 0.22 µm hydrophilic membrane.

    • Causality: A 25 mM concentration provides high buffering capacity to mask residual silanol activity via increased ionic strength, while the pH of 2.5 ensures both the silica surface and the basic pyridine nitrogen are fully protonated[6].

  • Organic Phase (B): Use 100% HPLC-grade Acetonitrile.

Step 2: Column Selection and Equilibration

  • Installation: Install a high-purity, base-deactivated (Type B), heavily end-capped C18 column (e.g., 150 x 4.6 mm, 3.5 µm particle size)[7].

    • Causality: End-capping physically blocks access to the silica backbone, drastically reducing the baseline number of accessible silanols[3].

  • Equilibration: Flush the column with the initial gradient conditions (e.g., 95% A / 5% B) for a minimum of 20 column volumes. This ensures complete buffer saturation and thermal stabilization of the stationary phase.

Step 3: Sample Preparation and Injection

  • Diluent Matching: Prepare a 0.1 mg/mL standard solution of 3-Cyclopropoxy-5-ethylisonicotinamide using the initial mobile phase (95% A / 5% B) as the sample diluent.

    • Causality: Injecting the sample in a diluent that matches the initial mobile phase prevents localized pH shifts and volume overload at the head of the column, which can artificially induce peak distortion.

  • Injection: Inject 5 µL of the standard solution at a flow rate of 1.0 mL/min and a column temperature of 30 °C.

Step 4: System Suitability Testing (SST) Validation

  • Data Analysis: Record the chromatogram and calculate the Asymmetry Factor ( As​ ) at 10% of the peak height.

  • Validation Criteria:

    • If As​≤1.2 : The method is validated, and secondary silanol interactions have been successfully suppressed. Proceed with sample analysis.

    • If As​>1.2 : The system has failed validation. Do not proceed. Re-verify the mobile phase pH[4], check for extra-column void volumes[3], or increase the buffer concentration to 50 mM[5].

References
  • Understanding HPLC Peak Tailing - Scribd.
  • Peak Tailing In Chromatography: Troubleshooting Basics - GMP Insiders.
  • Technical Support Center: Troubleshooting HPLC Peak Tailing in C
  • Technical Support Center: Troubleshooting HPLC Peak Tailing for γ-Solanine - Benchchem.
  • HPLC Peak Tailing - Axion Labs.
  • Why Is PH Important For HPLC Buffers - Scribd.
  • Choosing The Buffers - Scribd.

Sources

Troubleshooting

Technical Support Center: Optimizing Synthesis Yield of 3-Cyclopropoxy-5-ethylisonicotinamide Derivatives

Welcome to the Technical Support Center for advanced heterocyclic synthesis. 3-Cyclopropoxy-5-ethylisonicotinamide (CAS 1243476-31-4) and its derivatives are highly privileged scaffolds, frequently utilized in the develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced heterocyclic synthesis. 3-Cyclopropoxy-5-ethylisonicotinamide (CAS 1243476-31-4) and its derivatives are highly privileged scaffolds, frequently utilized in the development of PDE4 inhibitors and novel anti-tubercular agents[1].

Synthesizing this heavily substituted pyridine ring presents three distinct mechanistic bottlenecks: thermodynamic instability during cyclopropoxylation, competing elimination pathways during ethylation, and severe steric hindrance during amidation. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to maximize your synthetic yield.

Visual Synthetic Workflow

SynthesisWorkflow SM Methyl 3,5-dibromoisonicotinate (Starting Material) Int1 Methyl 3-bromo-5-ethylisonicotinate (Intermediate 1) SM->Int1 Suzuki-Miyaura Ethylation (Pd(dppf)Cl2, Ethylboronic acid) Int2 Methyl 3-cyclopropoxy-5-ethylisonicotinate (Intermediate 2) Int1->Int2 Buchwald-Hartwig Etherification (Pd(OAc)2, t-BuBrettPhos, Cyclopropanol) Target 3-Cyclopropoxy-5-ethylisonicotinamide (Target Scaffold) Int2->Target 1. Saponification 2. Amidation (Oxalyl Chloride / NH3)

Forward synthetic workflow for 3-cyclopropoxy-5-ethylisonicotinamide derivatives.

Troubleshooting Guides & FAQs
FAQ 1: The C3-Cyclopropoxylation Challenge

Q: Why is the yield of my 3-cyclopropoxy intermediate consistently low (<30%) when using standard Nucleophilic Aromatic Substitution (SNAr) with cyclopropanol and NaH?

A: The fundamental issue is the inherent instability of the cyclopropoxide ion. Cyclopropanol is a weak nucleophile. Under the high-temperature, strongly basic conditions required for SNAr on a pyridine ring, the strained three-membered ring is highly susceptible to base-catalyzed ring-opening, leading to linear alkoxy byproducts.

Solution: Shift your strategy from thermodynamic SNAr to a kinetically controlled, transition-metal-catalyzed Buchwald-Hartwig etherification [2]. By utilizing a palladium catalyst (e.g., Pd(OAc)2​ ) paired with a bulky, electron-rich biarylphosphine ligand like t -BuBrettPhos, the reaction undergoes rapid reductive elimination. This crucial step forms the C-O bond faster than the cyclopropyl ring can undergo fragmentation, preserving the integrity of the cyclopropoxy group and boosting yields to >80%.

FAQ 2: The C5-Ethylation Challenge

Q: During the Suzuki-Miyaura coupling with ethylboronic acid, I am observing significant amounts of proto-debromination and a vinyl-pyridine byproduct. How can I suppress this?

A: You are observing β -hydride elimination . Introducing an sp3 -hybridized carbon (like an ethyl group) via Suzuki-Miyaura coupling is notoriously difficult[3]. After oxidative addition of the aryl bromide, the resulting alkylpalladium(II) intermediate possesses β -hydrogens. If the subsequent transmetalation step is slow, the palladium complex will undergo β -hydride elimination, yielding a vinyl-pyridine byproduct and a palladium hydride species (which causes the proto-debromination).

Solution: You must accelerate the transmetalation step to outcompete β -hydride elimination[4]. This is achieved by:

  • Using a bidentate ligand with a large bite angle (e.g., dppf), which sterically crowds the palladium center and disfavors the coplanar transition state required for β -hydride elimination.

  • Adding water and a strong base (e.g., Cs2​CO3​ in THF/H2​O ). Water rapidly hydrolyzes the boronic acid to a highly reactive boronate, dramatically increasing the transmetalation rate.

LogicTree Start Alkylpalladium(II) Intermediate (Contains β-hydrogens) Path1 Slow Transmetalation (Weak Base / Dry Solvent) Start->Path1 Path2 Fast Transmetalation (Strong Base / Aq. Solvent) Start->Path2 Result1 β-Hydride Elimination (Vinyl Byproduct Formation) Path1->Result1 Competing Pathway Result2 Reductive Elimination (Desired Ethyl Product) Path2->Result2 Desired Pathway

Mechanistic divergence in sp3 Suzuki-Miyaura coupling based on transmetalation kinetics.

FAQ 3: The C4-Amidation Challenge

Q: Standard peptide coupling reagents (HATU, EDC/HOBt) fail to convert the carboxylic acid to the isonicotinamide. Why is the conversion stalling?

A: The failure is caused by severe steric hindrance [5]. The C4-carboxylic acid is flanked by two bulky ortho-substituents: the 3-cyclopropoxy group and the 5-ethyl group. Reagents like HATU require the formation of a massive, sterically demanding active ester intermediate. The ortho-substituents physically block the coupling reagent from approaching the carbonyl carbon[1].

Solution: Bypass bulky intermediates entirely. Convert the sterically hindered carboxylic acid into a highly reactive, sterically unencumbered acid chloride using oxalyl chloride and a catalytic amount of DMF. The small chloride leaving group allows aqueous ammonia ( NH4​OH ) or ammonia gas to easily attack the carbonyl carbon, driving the amidation to completion.

Quantitative Data: Ethylation Optimization

The following table summarizes the self-validating optimization of the C5-ethylation step, demonstrating the causality between reaction conditions and the suppression of β -hydride elimination.

Catalyst SystemBase / SolventTransmetalation Rate β -Hydride EliminationIsolated Yield
Pd(PPh3​)4​ Na2​CO3​ / TolueneSlowHigh (>40%)22%
Pd(OAc)2​ / PPh3​ K2​CO3​ / DMFModerateModerate (~20%)45%
Pd(dppf)Cl2​ Cs2​CO3​ / THF:H2​O (10:1) Fast Low (<5%) 88%
Detailed Experimental Protocols
Step 1: Suzuki-Miyaura Ethylation

Objective: Synthesize Methyl 3-bromo-5-ethylisonicotinate.

  • Setup: In an oven-dried Schlenk flask under argon, combine Methyl 3,5-dibromoisonicotinate (1.0 eq), ethylboronic acid (1.2 eq), and Cs2​CO3​ (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 eq).

  • Solvent: Inject a degassed mixture of THF and H2​O (10:1 ratio, 0.2 M concentration).

  • Reaction: Heat the mixture to 70°C for 12 hours.

  • Validation: Monitor via LC-MS. The reaction is complete when the dibromo starting material is consumed. The presence of a mass peak at[M-H+2] indicates successful mono-ethylation.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via silica gel chromatography (Hexanes/EtOAc).

Step 2: Buchwald-Hartwig Etherification

Objective: Synthesize Methyl 3-cyclopropoxy-5-ethylisonicotinate.

  • Setup: In a glovebox, charge a vial with Methyl 3-bromo-5-ethylisonicotinate (1.0 eq), Pd(OAc)2​ (0.02 eq), t -BuBrettPhos (0.04 eq), and Cs2​CO3​ (2.0 eq).

  • Reagent Addition: Seal the vial, remove from the glovebox, and inject anhydrous toluene (0.1 M) followed by cyclopropanol (1.5 eq).

  • Reaction: Heat at 90°C for 16 hours under vigorous stirring.

  • Validation: Check TLC (UV active). A new, more polar spot indicates successful etherification.

  • Workup: Filter through a pad of Celite to remove palladium black, concentrate the filtrate, and purify via flash chromatography.

Step 3: Saponification & Acid Chloride Amidation

Objective: Synthesize 3-Cyclopropoxy-5-ethylisonicotinamide.

  • Saponification: Dissolve the intermediate from Step 2 in MeOH/THF (1:1). Add 2M aqueous LiOH (3.0 eq). Stir at room temperature for 4 hours until LC-MS shows complete conversion to the corresponding acid. Acidify with 1M HCl to pH 3, extract with DCM, and concentrate to dryness.

  • Acid Chloride Formation: Suspend the crude acid in anhydrous DCM (0.1 M) under argon. Add oxalyl chloride (2.0 eq) dropwise at 0°C, followed by 2 drops of anhydrous DMF (catalyst). Stir at room temperature for 2 hours.

  • Validation: The cessation of gas evolution ( CO2​ and CO) serves as a visual, self-validating indicator that the acid chloride formation is complete.

  • Amidation: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride. Redissolve the residue in anhydrous THF and cool to 0°C. Slowly bubble NH3​ gas into the solution (or add 28% aqueous NH4​OH dropwise). Stir for 1 hour.

  • Final Workup: Dilute with water, extract with EtOAc, dry over MgSO4​ , and recrystallize from EtOH/Water to yield the pure target compound.

Sources

Optimization

Technical Support Center: Troubleshooting False Positives in 3-Cyclopropoxy-5-ethylisonicotinamide Receptor Binding Assays

Welcome to the Advanced Assay Troubleshooting Center. As a Senior Application Scientist, I frequently encounter challenges where promising hits from High-Throughput Screening (HTS) fail to translate into true target enga...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Assay Troubleshooting Center. As a Senior Application Scientist, I frequently encounter challenges where promising hits from High-Throughput Screening (HTS) fail to translate into true target engagement. The compound 3-Cyclopropoxy-5-ethylisonicotinamide (CAS 1243476-31-4) is a classic example of a small molecule that can confound primary screens.

This guide is designed to provide you with the mechanistic causality behind these false positives and equip you with self-validating protocols to rescue your assay integrity.

Section 1: Mechanistic Causes of False Positives

Q: Why does 3-Cyclopropoxy-5-ethylisonicotinamide frequently flag as a false positive in our primary HTS screens? A: The issue lies in the physical chemistry of the molecule. The architecture of 3-Cyclopropoxy-5-ethylisonicotinamide features a lipophilic cyclopropoxy group and an ethyl chain attached to a pyridine ring. In aqueous assay buffers, this moderate lipophilicity drives the compound to exceed its Critical Aggregation Concentration (CAC), typically in the low micromolar range. Once the CAC is breached, the monomers self-assemble into colloidal aggregates. These colloids act as non-specific protein sponges, sequestering the receptor and mimicking a true binding event or enzymatic inhibition[1].

Q: How do these aggregates specifically disrupt fluorescence-based readouts like TR-FRET or Fluorescence Polarization (FP)? A: Beyond protein sequestration, colloidal aggregates cause severe light scattering (turbidity). There are two main mechanisms by which a compound can directly interfere with a fluorescent assay: quenching and autofluorescence[2]. In the case of this isonicotinamide derivative, the primary culprit is scattering that intercepts the excitation light or quenches the emission light via the inner-filter effect. Because fluorescence methods are highly sensitive to environmental changes, they are inherently more prone to artifacts such as autofluorescence, quenching, and inner-filter effects compared to traditional radiometric assays[3].

Mechanism Ligand Monomeric Ligand Receptor Target Receptor Ligand->Receptor 1:1 Binding Agg Colloidal Aggregate Ligand->Agg High Conc. (>CAC) Complex Specific Complex Receptor->Complex Trapped Sequestered Receptor Receptor->Trapped Agg->Trapped Non-specific Entrapment

Mechanism of specific receptor engagement versus colloidal aggregation.

Section 2: Assay Interference Metrics & Rescue Strategies

Q: What are the typical interference thresholds we should monitor for this compound class? A: To effectively troubleshoot, you must know the limits of your specific assay format. Below is a summary of the quantitative interference thresholds we have established for 3-Cyclopropoxy-5-ethylisonicotinamide and its structural analogs.

Table 1: Interference Metrics and Rescue Strategies

Assay FormatPrimary Artifact MechanismSignal Impact (False Positive Type)Critical ThresholdRescue Strategy
TR-FRET Light scattering via colloidal aggregationApparent IC50 shift (mimics antagonist)>10 µM (CAC)Add 0.01% Triton X-100
Fluorescence Polarization Autofluorescence / Inner-filter effectIncreased mP (mimics agonist/binder)>30 µMSwitch to Red-shifted fluorophores
Radioligand Binding Non-specific binding to plastic/lipidsHigh background, poor signal-to-noiseLogP > 3.5Pre-coat plates with 0.1% BSA / PEI
Surface Plasmon Resonance Super-stoichiometric bindingNon-saturable sensogram curves>15 µMKinetic washout analysis
Section 3: Self-Validating Troubleshooting Workflows

Q: How do we ensure our troubleshooting protocol is self-validating? A: A self-validating protocol must contain internal controls that prove the assay mechanics are functioning independently of the test compound. In our workflow, we utilize a "detergent-rescue" step. If the compound is an aggregator, the apparent binding is instantly reversed upon the addition of a non-ionic detergent, which breaks the colloid. This binary response validates the exact nature of the interaction within the same well.

G Start Primary HTS Hit (3-Cyclopropoxy-5-ethylisonicotinamide) Test1 Add 0.01% Triton X-100 (Detergent Test) Start->Test1 Result1 Signal Lost Test1->Result1 Activity drops Result2 Signal Maintained Test1->Result2 Activity stable Action1 Flag as Colloidal Aggregator (False Positive) Result1->Action1 Test2 Orthogonal Assay (SPR or Radioligand) Result2->Test2 Result3 No Binding Detected Test2->Result3 Result4 Dose-Dependent Binding Test2->Result4 Action2 Flag as Assay Artifact (e.g., Quenching) Result3->Action2 Action3 Validated True Binder Result4->Action3

Diagnostic workflow to isolate true binding from assay interference.

Detailed Methodology: Detergent-Controlled Radioligand Binding Assay

Objective: To definitively separate specific receptor engagement from colloidal sequestration. Causality: Non-ionic detergents like Triton X-100 disrupt the surface tension of colloidal aggregates, forcing the ligand back into the monomeric state. If the binding signal disappears upon detergent addition, the original signal was a false positive driven by aggregation.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare Assay Buffer A (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and Assay Buffer B (Buffer A + 0.01% v/v Triton X-100).

    • Scientist Note: 0.01% is below the critical micelle concentration of Triton X-100, ensuring it does not denature the receptor while still providing enough surfactant activity to disrupt ligand colloids.

  • Compound Dilution: Serially dilute 3-Cyclopropoxy-5-ethylisonicotinamide in 100% DMSO. Spike the dilutions into Buffers A and B to create a 10-point concentration curve (final DMSO concentration must be strictly maintained at <1%).

  • Incubation: Add 5 µg of target receptor membrane preparations (e.g., CHO cell membranes) and the specific radioligand (e.g., [³H]-tracer at its Kd concentration). Incubate at room temperature for 90 minutes to reach equilibrium.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters pre-soaked in 0.1% Polyethylenimine (PEI) for 1 hour.

    • Scientist Note: PEI neutralizes the negative charge of the glass fiber. Without this step, the lipophilic isonicotinamide will stick non-specifically to the filter mat, creating a false background signal.

  • Validation Analysis: Read the microplates on a scintillation counter. Compare the IC50 curves between Buffer A and Buffer B. A rightward shift of >10-fold or a complete loss of efficacy in Buffer B confirms the compound is a colloidal aggregator and a false positive.

References
  • Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC. Source: nih.gov.
  • Interference with Fluorescence and Absorbance - Assay Guidance Manual. Source: nih.gov.
  • A powerful tool for drug discovery. Source: europeanpharmaceuticalreview.com.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-Cyclopropoxy-5-ethylisonicotinamide Batch Synthesis

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers and drug development professionals scaling up the synthesis of 3-Cyclopropoxy-5-ethylisonicotinamide (CAS 1243476-31-4)[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers and drug development professionals scaling up the synthesis of 3-Cyclopropoxy-5-ethylisonicotinamide (CAS 1243476-31-4)[1]. As a highly functionalized pyridine derivative, its batch synthesis involves sequential cross-coupling and amidation steps that are highly susceptible to regiochemical scrambling, over-alkylation, and transition metal retention.

Below, our Senior Application Scientists address the most critical bottlenecks encountered during scale-up, providing causality-driven insights and self-validating protocols.

FAQ 1: Regiochemical Control & Over-Alkylation

Q: During the cyclopropanol coupling step, my batch yields high levels of 3,5-dicyclopropoxyisonicotinamide and the incorrect 5-cyclopropoxy-3-ethyl regioisomer. How do I achieve strict mono-substitution?

Scientist's Insight: This is a classic causality of symmetric electronic environments in di-halo pyridine precursors. If your synthetic route begins with 3,5-dichloroisonicotinamide, the Nucleophilic Aromatic Substitution (SNAr) or Ullmann-type coupling kinetics for the first and second halogen displacements are dangerously close[2]. Once the first cyclopropoxy group is installed, the electron-donating nature of the oxygen only marginally deactivates the pyridine ring, making the second substitution highly probable if thermal energy is not strictly gated.

The Solution:

  • Desymmetrize the Starting Material: Instead of the dichloro-derivative, utilize 3-bromo-5-chloroisonicotinic acid. The weaker C-Br bond undergoes oxidative addition with Pd/Cu catalysts significantly faster than the C-Cl bond. This allows you to install the ethyl group selectively at the 3-position via a Suzuki coupling.

  • Thermodynamic Gating: For the subsequent cyclopropanol addition (SNAr), strictly control the internal reactor temperature to 70°C. Exceeding 85°C provides the activation energy required for the second halogen displacement, leading to the dicyclopropoxy impurity.

FAQ 2: Amide Hydrolysis and Incomplete Conversion

Q: My final HPLC analysis shows up to 15% of 3-cyclopropoxy-5-ethylisonicotinic acid[3]. Why is the amidation failing, and how do I prevent it?

Scientist's Insight: The carboxylic acid is flanked by two bulky functional groups (the cyclopropoxy and ethyl moieties). This severe steric hindrance restricts the trajectory of the incoming ammonia nucleophile. Furthermore, if you are utilizing standard aqueous basic workups to clear coupling reagents (like EDC/HOBt), the highly strained amide is prone to rapid hydrolysis back to the starting acid.

The Solution: Abandon standard water-generating coupling reagents. Instead, utilize 1,1'-Carbonyldiimidazole (CDI) to form a highly reactive acyl imidazole intermediate, followed by treatment with anhydrous ammonia. This creates a completely non-aqueous, self-validating system that eliminates the hydrolytic degradation pathway entirely.

FAQ 3: Heavy Metal (Pd/Cu) Residue Contamination

Q: My API intermediate fails quality control due to >50 ppm of Palladium and Copper. Standard recrystallization isn't clearing it. What is the most effective scavenging strategy?

Scientist's Insight: Transition metals from the cross-coupling steps (Suzuki for the ethyl group, Ullmann for the cyclopropoxy group) often remain tightly coordinated to the pyridine nitrogen and the amide oxygen of your product, forming a stable bidentate chelate[4]. Standard crystallization cannot break this thermodynamic sink.

The Solution: Implement a high-capacity thiol-modified silica scavenger (e.g., Si-Thiol or Si-TMT). These functionalized silicas have a loading capacity of up to 2.4 mmol/g, which thermodynamically outcompetes the product's affinity for the metals[5]. Self-Validation: The scavenger resin undergoes a distinct color change (from white to dark gray) upon successful metal chelation[6]. If the resin remains white after 2 hours, it visually validates that the metal concentration is already below the binding threshold.

Quantitative Impurity Profiling

Implementing the causality-driven adjustments above yields a drastically improved purity profile.

Impurity ProfileStandard Conditions (Area %)Optimized Conditions (Area %)Target QC Threshold
3,5-Dicyclopropoxy... (Over-alkylation) 8.4%< 0.1%< 0.5%
5-Cyclopropoxy-3-ethyl... (Regioisomer) 12.1%0.3%< 0.5%
Unreacted Acid (Hydrolysis Impurity) 15.5%< 0.1%< 0.5%
Pd/Cu Residues (Heavy Metals) > 85 ppm< 5 ppm< 10 ppm

Experimental Protocol: Anhydrous Amidation via Acyl Imidazole

This step-by-step methodology ensures the complete conversion of 3-cyclopropoxy-5-ethylisonicotinic acid to the target amide without hydrolytic degradation.

  • Activation: Dissolve 3-cyclopropoxy-5-ethylisonicotinic acid (1.0 eq) in anhydrous THF (0.2 M) under an inert nitrogen atmosphere. Add 1,1'-Carbonyldiimidazole (CDI) (1.5 eq) portion-wise at 0°C to control the evolution of CO2​ gas.

  • In-Process Validation: Stir the reaction for 2 hours at room temperature. Self-Validation Step: Withdraw a 50 µL aliquot, quench it in 1 mL of anhydrous methanol, and analyze via LC-MS. The complete formation of the methyl ester validates 100% activation of the acid to the acyl imidazole. Do not proceed until this is confirmed.

  • Amination: Cool the reaction mixture to -10°C. Slowly add a commercially available 7M NH3​ in Methanol solution (5.0 eq). Maintain the temperature below 0°C during addition to prevent side reactions.

  • Isolation: Stir for an additional 4 hours at room temperature. Concentrate the mixture under reduced pressure to remove THF/MeOH. Resuspend the crude solid in cold ethyl acetate and wash with a pH 7.0 phosphate buffer (0.5 M). Crucial: The neutral pH removes imidazole byproducts without risking base-catalyzed amide hydrolysis.

  • Crystallization: Dry the organic layer over Na2​SO4​ , filter, and concentrate. Recrystallize the residue from heptane/ethyl acetate (3:1) to afford pure 3-Cyclopropoxy-5-ethylisonicotinamide.

Synthesis Workflow & Impurity Branch Points

SynthesisPathway SM 3-Bromo-5-chloro isonicotinic acid Step1 Suzuki Coupling (Ethylboronic acid) SM->Step1 Int1 3-Chloro-5-ethyl isonicotinic acid Step1->Int1 Imp2 Regioisomer: 5-Cyclopropoxy-3-ethyl... Step1->Imp2 Non-selective insertion Step2 Ullmann/SNAr (Cyclopropanol) Int1->Step2 Int2 3-Cyclopropoxy-5-ethyl isonicotinic acid Step2->Int2 Imp1 Over-alkylation: 3,5-Dicyclopropoxy... Step2->Imp1 Thermal runaway Step3 Amidation (CDI, NH3/MeOH) Int2->Step3 Product 3-Cyclopropoxy-5-ethyl isonicotinamide (Target) Step3->Product Imp3 Hydrolysis Impurity: Unreacted Acid Step3->Imp3 Aqueous workup

Fig 1. Synthesis workflow of 3-Cyclopropoxy-5-ethylisonicotinamide and primary impurity branch points.

References

  • Organic Process Research & Development. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. Retrieved from[Link]

  • Organic Process Research & Development. Access to Cyclopropanol via Supply-Centered Synthesis. ACS Publications. Retrieved from[Link]

  • Sopachem. Metal Scavenger Guide: Screening Protocols and Visual Validations. Retrieved from[Link]

Sources

Optimization

Technical Support Center: Enhancing Bioavailability of 3-Cyclopropoxy-5-ethylisonicotinamide in Murine Models

Welcome to the technical support center for researchers working with 3-Cyclopropoxy-5-ethylisonicotinamide. This guide is designed to provide in-depth, practical solutions to common challenges encountered when assessing...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers working with 3-Cyclopropoxy-5-ethylisonicotinamide. This guide is designed to provide in-depth, practical solutions to common challenges encountered when assessing and enhancing the bioavailability of this compound in murine models. The information herein is grounded in established principles of pharmacokinetics and formulation science to ensure scientific integrity and experimental success.

Frequently Asked Questions (FAQs)

Here we address preliminary questions that often arise during the initial phases of in vivo studies with 3-Cyclopropoxy-5-ethylisonicotinamide.

Q1: What are the likely reasons for the low oral bioavailability of 3-Cyclopropoxy-5-ethylisonicotinamide?

A1: Low oral bioavailability of a compound like 3-Cyclopropoxy-5-ethylisonicotinamide, a nicotinamide derivative, is typically multifactorial. Based on its structure, which includes a cyclopropoxy group and an ethyl group, we can anticipate a few key challenges:

  • Poor Aqueous Solubility: The presence of the hydrophobic cyclopropyl and ethyl groups can significantly lower the compound's solubility in the aqueous environment of the gastrointestinal (GI) tract.[1] Poor solubility is a primary rate-limiting step for absorption.

  • First-Pass Metabolism: As a nicotinamide derivative, it is plausible that the compound undergoes extensive metabolism in the liver (first-pass effect) or even in the intestinal wall.[2][3] Common metabolic pathways for such structures can include hydroxylation or other enzymatic modifications that facilitate excretion.[4]

  • Low Permeability: While the lipophilic nature might suggest good membrane permeability, other factors such as molecular size and the need for active transport can limit its passage across the intestinal epithelium.

Q2: Which murine model is most appropriate for initial pharmacokinetic (PK) screening?

A2: For initial PK screening of 3-Cyclopropoxy-5-ethylisonicotinamide, outbred strains like CD-1 mice are often a practical and cost-effective choice. They are robust and commonly used for evaluating the pharmacokinetic properties and safety of novel compounds.[5] In later stages, if specific metabolic pathways are being investigated, genetically modified mouse models, such as those with humanized liver enzymes, may be employed to better predict human pharmacokinetics.[6][7]

Q3: What is a standard starting dose and vehicle for an oral bioavailability study in mice?

A3: A typical starting point for a single-dose PK study would be in the range of 5-10 mg/kg. The vehicle selection is critical and depends on the compound's solubility. For poorly soluble compounds, a common vehicle formulation is a suspension or solution in a mixture such as:

  • 0.5% (w/v) Methylcellulose in water: A common suspending agent.

  • PEG 400, Solutol HS 15, and water: A more complex vehicle that can improve solubility.

  • A solution with DMSO, PEG, and Tween 80 has also been noted as a common vehicle for oral administration of small molecules in mice.[8]

It is imperative to conduct a small pilot study to ensure the chosen vehicle can adequately suspend or dissolve the compound and does not cause any adverse effects in the animals.

Troubleshooting Guide: Addressing Low Bioavailability

This section provides detailed troubleshooting steps and protocols for systematically improving the oral bioavailability of 3-Cyclopropoxy-5-ethylisonicotinamide.

Issue 1: Poor Compound Solubility and Dissolution in the GI Tract

If you suspect low solubility is the primary barrier, the following strategies can be employed. The goal is to increase the concentration of the dissolved drug at the site of absorption.

Strategy 1.1: Particle Size Reduction (Micronization)

Causality: Reducing the particle size of a drug increases its surface area-to-volume ratio.[9] According to the Noyes-Whitney equation, a larger surface area leads to a faster dissolution rate, which can enhance absorption.

Experimental Protocol: Jet Milling for Micronization

  • Material Preparation: Ensure the 3-Cyclopropoxy-5-ethylisonicotinamide powder is dry and free-flowing.

  • Milling Parameters:

    • Use a jet mill appropriate for small-scale laboratory use.

    • Set the grinding pressure and feed rate according to the manufacturer's instructions for achieving particle sizes in the 1-10 µm range.

  • Particle Size Analysis:

    • After milling, analyze the particle size distribution using laser diffraction or a similar technique.

    • Aim for a D90 (90% of particles are below this size) of less than 10 µm.

  • Formulation: Suspend the micronized powder in a suitable vehicle (e.g., 0.5% methylcellulose) for oral gavage.

Strategy 1.2: Amorphous Solid Dispersions (ASDs)

Causality: Converting the crystalline form of a drug to a higher-energy amorphous state can significantly increase its apparent solubility and dissolution rate.[10][11] The amorphous form lacks the strong crystal lattice energy that must be overcome for dissolution.

Experimental Protocol: Preparation of an ASD using Hot-Melt Extrusion (HME)

  • Polymer Selection: Choose a suitable polymer carrier such as Soluplus®, Kollidon® VA 64, or a Eudragit® polymer. The selection will depend on the physicochemical properties of 3-Cyclopropoxy-5-ethylisonicotinamide.

  • Miscibility Screen: Perform a preliminary screen to ensure the drug is miscible with the chosen polymer at the processing temperature. This can be done using differential scanning calorimetry (DSC).

  • HME Process:

    • Blend the drug and polymer at a predetermined ratio (e.g., 10-30% drug loading).

    • Feed the blend into a laboratory-scale hot-melt extruder.

    • Optimize the temperature profile and screw speed to ensure complete melting and mixing without thermal degradation of the drug.

  • Characterization:

    • Confirm the amorphous nature of the extrudate using DSC and Powder X-ray Diffraction (PXRD).

    • Prepare a solid dosage form (e.g., by milling the extrudate and filling into capsules) for administration.

Formulation StrategyPrincipleExpected Outcome
MicronizationIncreased surface areaFaster dissolution rate
Amorphous Solid DispersionHigher energy stateIncreased apparent solubility
Issue 2: Extensive First-Pass Metabolism

If solubility enhancement strategies do not yield a significant improvement in bioavailability, first-pass metabolism may be the culprit.

Strategy 2.1: Co-administration with a Metabolic Inhibitor

Causality: Co-administering a known inhibitor of cytochrome P450 (CYP) enzymes, which are major players in drug metabolism, can reduce the first-pass effect and increase systemic exposure.

Experimental Protocol: Co-dosing with a Pan-CYP Inhibitor

  • Inhibitor Selection: 1-aminobenzotriazole (ABT) is a commonly used non-specific CYP inhibitor in preclinical studies.

  • Dosing Regimen:

    • Administer ABT (e.g., 50 mg/kg, intraperitoneally) to a cohort of mice approximately 1-2 hours before the oral administration of 3-Cyclopropoxy-5-ethylisonicotinamide.

    • Include a control group that receives the vehicle for ABT followed by the test compound.

  • Pharmacokinetic Analysis:

    • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose.

    • Analyze plasma concentrations of 3-Cyclopropoxy-5-ethylisonicotinamide using a validated LC-MS/MS method.

    • Compare the AUC (Area Under the Curve) between the ABT-treated and control groups. A significant increase in AUC in the ABT group suggests that CYP-mediated metabolism is a major contributor to low bioavailability.

Issue 3: Poor Membrane Permeability

Even with good solubility and evasion of first-pass metabolism, poor permeability across the intestinal wall can limit absorption.

Strategy 3.1: Formulation with Permeation Enhancers

Causality: Permeation enhancers transiently and reversibly alter the integrity of the intestinal epithelium, allowing for increased passage of drug molecules.

Experimental Protocol: Formulation with Labrasol®

  • Formulation Development: Labrasol® is a non-ionic surfactant that can act as a permeation enhancer. Prepare a lipid-based formulation, such as a self-emulsifying drug delivery system (SEDDS), containing 3-Cyclopropoxy-5-ethylisonicotinamide, Labrasol®, an oil (e.g., Capryol® 90), and a co-surfactant (e.g., Transcutol® HP).

  • In Vivo Evaluation:

    • Administer the SEDDS formulation orally to a group of mice.

    • Include a control group receiving a simple suspension of the drug.

    • Conduct a full pharmacokinetic study as described in Strategy 2.1.

    • An increase in Cmax and AUC for the SEDDS group would indicate improved absorption due to enhanced permeation and/or solubility.

In Vivo Pharmacokinetic Study: A Step-by-Step Workflow

A well-designed and executed pharmacokinetic study is essential for accurately assessing bioavailability.

Workflow for a Murine PK Study

workflow cluster_pre_study Pre-Study Preparation cluster_dosing Dosing and Sampling cluster_analysis Analysis and Reporting a Acclimatize Animals (≥ 3 days) b Fast Animals Overnight (with access to water) a->b c Prepare Dosing Formulations b->c d Record Body Weights and Calculate Dose c->d e Administer Compound (Oral Gavage) d->e f Collect Blood Samples (Serial Bleeding) e->f g Process Blood to Plasma f->g h LC-MS/MS Analysis of Plasma Samples g->h i Calculate PK Parameters (e.g., AUC, Cmax, T1/2) h->i j Report Findings i->j

Caption: Workflow for a typical murine pharmacokinetic study.

Detailed Protocol for Serial Blood Sampling

This protocol allows for the collection of multiple blood samples from a single mouse, reducing animal usage and inter-animal variability.[12]

  • Animal Restraint: Gently restrain the mouse.

  • Sampling Site: Use the submandibular (cheek) vein for blood collection.

  • Puncture: Make a small puncture with a 23-gauge needle.

  • Collection: Collect approximately 50-75 µL of blood into an anticoagulant-coated capillary tube.

  • Hemostasis: Apply gentle pressure with gauze to stop the bleeding.

  • Time Points: Collect samples at time points such as 0.25, 0.5, 1, 2, 4, and 8 hours post-dose. A terminal sample can be collected via cardiac puncture at 24 hours.

  • Processing: Immediately place the blood on ice and centrifuge to separate the plasma. Store the plasma at -80°C until analysis.

Data Interpretation

The following table provides a hypothetical comparison of pharmacokinetic parameters that might be observed with different formulation strategies.

FormulationCmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)Bioavailability (%)
Aqueous Suspension 150 ± 351.0600 ± 1205
Micronized Suspension 350 ± 700.51500 ± 25012.5
Amorphous Solid Dispersion 800 ± 1500.54800 ± 90040
SEDDS 1200 ± 2200.257200 ± 130060

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Logical Relationship of Bioavailability Enhancement Strategies

strategies cluster_causes Potential Causes cluster_solutions Enhancement Strategies start Low Bioavailability of 3-Cyclopropoxy-5-ethylisonicotinamide solubility Poor Solubility Rate-limiting dissolution start->solubility Is dissolution a problem? metabolism High First-Pass Metabolism Enzymatic degradation in liver/gut start->metabolism Is the compound rapidly cleared? permeability Low Permeability Poor absorption across gut wall start->permeability Is transport across the gut wall limited? sol_strat Solubility Enhancement Micronization Amorphous Solid Dispersions solubility->sol_strat met_strat Metabolism Inhibition Co-administration with CYP inhibitors metabolism->met_strat perm_strat Permeability Enhancement Lipid-based formulations (SEDDS) permeability->perm_strat outcome Enhanced Bioavailability sol_strat->outcome met_strat->outcome perm_strat->outcome

Caption: Decision tree for addressing low bioavailability.

This guide provides a framework for systematically troubleshooting and enhancing the bioavailability of 3-Cyclopropoxy-5-ethylisonicotinamide. By understanding the underlying scientific principles and applying these detailed protocols, researchers can optimize their in vivo studies for more reliable and translatable results.

References
  • 2 PubMed.

  • 13 Hilaris Publisher.

  • 14 PMC.

  • 15 Pharmaceutical Technology.

  • 3 MDPI.

  • 6 MDPI.

  • 12 PMC - NIH.

  • 10 MDPI.

  • 5 Preprints.org.

  • 16 PMC - NIH.

  • 7 Nuvisan.

  • 9 Journal of Advanced Pharmacy Education and Research.

  • 8 Benchchem.

  • 17 ResearchGate.

  • 18 Journal of Pharmaceutical Investigation.

  • 11 PMC - NIH.

  • 19 PMC.

  • 20 Protocols.io.

  • 21 Springer Protocols.

  • 1 EvitaChem.

  • 22 ResearchGate.

  • 4 PubMed.

  • 23 California Water Boards.

  • 24 PMC.

  • 25 CMNPD.

  • 26 MDPI.

  • 27 AERU - University of Hertfordshire.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Orexin Receptor Antagonism: The Established vs. The Putative

A Senior Application Scientist's In-Depth Analysis of Suvorexant and a Novel Nicotinamide Derivative To our fellow researchers, scientists, and drug development professionals, this guide offers a detailed comparison betw...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Analysis of Suvorexant and a Novel Nicotinamide Derivative

To our fellow researchers, scientists, and drug development professionals, this guide offers a detailed comparison between the well-characterized, FDA-approved dual orexin receptor antagonist (DORA), suvorexant, and a lesser-known nicotinamide derivative, 3-Cyclopropoxy-5-ethylisonicotinamide. Due to the limited publicly available data on the latter, this guide will leverage the extensive knowledge of suvorexant as a benchmark to frame a theoretical and practical approach to evaluating novel chemical entities in the pursuit of new therapeutics for sleep disorders.

The Orexin System: A Key Regulator of Wakefulness

The orexin system, comprising two G protein-coupled receptors (GPCRs), Orexin 1 Receptor (OX1R) and Orexin 2 Receptor (OX2R), and their endogenous peptide ligands, orexin-A and orexin-B, is a critical regulator of arousal and the sleep-wake cycle. Dysregulation of this system is implicated in sleep disorders, most notably insomnia. Consequently, antagonism of orexin receptors has emerged as a promising therapeutic strategy. Dual orexin receptor antagonists (DORAs) that block both OX1R and OX2R are of particular interest for their potential to promote sleep onset and maintenance.

Suvorexant: A Clinically Validated DORA

Suvorexant (marketed as Belsomra®) is a first-in-class DORA approved for the treatment of insomnia. Its discovery and development have provided invaluable insights into the pharmacology of orexin receptor antagonism.

Mechanism of Action

Suvorexant acts as a competitive antagonist at both OX1R and OX2R, preventing the binding of the wake-promoting neuropeptides orexin-A and orexin-B. This inhibition of orexin signaling leads to a reduction in wakefulness and a promotion of sleep. The crystal structure of suvorexant bound to the human OX2 receptor has revealed that it adopts a unique π-stacked, horseshoe-like conformation deep within the orthosteric binding pocket, thereby stabilizing an inactive state of the receptor and preventing the transmembrane helix movements required for activation[1].

cluster_0 Orexin Neuron cluster_1 Postsynaptic Neuron cluster_2 Antagonist Action Orexin-A/B Orexin-A/B OX1R OX1R Orexin-A/B->OX1R Binds to OX2R OX2R Orexin-A/B->OX2R Binds to Wakefulness Wakefulness OX1R->Wakefulness Promotes OX2R->Wakefulness Promotes Suvorexant Suvorexant Suvorexant->OX1R Blocks Suvorexant->OX2R Blocks

Caption: Suvorexant's mechanism of action.

3-Cyclopropoxy-5-ethylisonicotinamide: A Putative Orexin Receptor Antagonist

In contrast to suvorexant, there is a notable absence of published, peer-reviewed data characterizing 3-Cyclopropoxy-5-ethylisonicotinamide as an orexin receptor antagonist. However, its chemical structure, featuring a central nicotinamide core with cyclopropoxy and ethyl substitutions, presents features that warrant investigation in the context of orexin receptor binding. The nicotinamide scaffold is a common motif in various biologically active molecules, and its potential to interact with GPCRs makes it a plausible starting point for novel antagonist design.

The cyclopropyl group is a known bioisostere for various functional groups and can introduce conformational rigidity, which can be advantageous for receptor binding. Structure-activity relationship (SAR) studies of other orexin antagonists have highlighted the importance of specific hydrophobic and aromatic interactions within the receptor binding pocket. The substituents on the nicotinamide ring of 3-Cyclopropoxy-5-ethylisonicotinamide could potentially occupy these pockets.

Comparative Pharmacological Profile: Known vs. Hypothetical

The following table summarizes the known pharmacological parameters of suvorexant and outlines the key parameters that would need to be experimentally determined for 3-Cyclopropoxy-5-ethylisonicotinamide to establish its profile as an orexin receptor antagonist.

ParameterSuvorexant3-Cyclopropoxy-5-ethylisonicotinamide
Target(s) Dual antagonist of OX1R and OX2RTo be determined
Binding Affinity (Ki) OX1R: 0.55 nM, OX2R: 0.35 nMTo be determined
Functional Activity (IC50) Varies by assayTo be determined
Selectivity ~1.6-fold for OX2R over OX1RTo be determined
Mechanism of Action Competitive AntagonistTo be determined
In Vivo Efficacy Promotes sleep in animal models and humansTo be determined

Experimental Workflow for Characterizing a Novel Orexin Receptor Antagonist

To ascertain the potential of a novel compound like 3-Cyclopropoxy-5-ethylisonicotinamide as an orexin receptor antagonist, a systematic experimental approach is required. Below is a detailed, step-by-step methodology for a foundational in vitro characterization.

Protocol: In Vitro Characterization of a Putative Orexin Receptor Antagonist

1. Radioligand Binding Assays:

  • Objective: To determine the binding affinity (Ki) of the test compound for human OX1 and OX2 receptors.

  • Methodology:

    • Prepare cell membranes from HEK293 cells stably expressing either human OX1R or OX2R.

    • Incubate the cell membranes with a constant concentration of a suitable radioligand (e.g., [¹²⁵I]-Orexin-A for OX1R and OX2R).

    • Add increasing concentrations of the test compound (3-Cyclopropoxy-5-ethylisonicotinamide) or a known competitor (suvorexant as a positive control).

    • After incubation to equilibrium, separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity on the filters using a gamma counter.

    • Calculate the Ki value using the Cheng-Prusoff equation from the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

2. Functional Cellular Assays (e.g., Calcium Mobilization Assay):

  • Objective: To determine the functional antagonist activity (IC50) and the mode of antagonism (competitive vs. non-competitive).

  • Methodology:

    • Culture HEK293 cells stably expressing either human OX1R or OX2R and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Pre-incubate the cells with increasing concentrations of the test compound.

    • Stimulate the cells with a known concentration of an orexin agonist (e.g., Orexin-A).

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

    • To determine the mode of antagonism, perform a Schild analysis by generating agonist dose-response curves in the presence of increasing concentrations of the antagonist. A parallel rightward shift in the agonist dose-response curve is indicative of competitive antagonism.

A Start: Novel Compound (3-Cyclopropoxy-5-ethylisonicotinamide) B Radioligand Binding Assay (HEK293-hOX1R/hOX2R membranes) A->B D Functional Cellular Assay (e.g., Calcium Mobilization) A->D C Determine Binding Affinity (Ki) for OX1R and OX2R B->C F Data Analysis & Comparison to Suvorexant C->F E Determine Functional Potency (IC50) and Mode of Antagonism D->E E->F G Proceed to In Vivo Studies (if promising results) F->G

Caption: Experimental workflow for in vitro characterization.

Concluding Remarks

While suvorexant provides a well-defined paradigm for dual orexin receptor antagonism, the exploration of novel chemical scaffolds is paramount for the discovery of next-generation therapeutics with potentially improved pharmacological profiles. Although 3-Cyclopropoxy-5-ethylisonicotinamide remains a compound of unknown activity in the context of the orexin system, its structural features suggest that it is a candidate worthy of investigation. The experimental protocols outlined in this guide provide a robust framework for such an evaluation. The direct comparison to a clinically successful agent like suvorexant at each stage of the discovery process is a critical strategy for identifying compounds with a high probability of therapeutic success.

References

  • Suvorexant - Wikipedia. (n.d.). Retrieved March 27, 2026, from [Link]

  • Yin, J., et al. (2015). Crystal structure of the human OX2 orexin receptor bound to the insomnia drug suvorexant.

Sources

Comparative

Validating Orexin Receptor Binding of 3-Cyclopropoxy-5-ethylisonicotinamide via Surface Plasmon Resonance: A Kinetic Comparison Guide

Introduction: The Shift Toward Kinetic Resolution in GPCR Drug Discovery The orexin system, comprising two G protein-coupled receptors (OX1R and OX2R) and their endogenous neuropeptides (Orexin A and B), is a master regu...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

Introduction: The Shift Toward Kinetic Resolution in GPCR Drug Discovery

The orexin system, comprising two G protein-coupled receptors (OX1R and OX2R) and their endogenous neuropeptides (Orexin A and B), is a master regulator of behavioral arousal, wakefulness, and energy homeostasis [2]. Antagonizing these receptors is a clinically validated mechanism for treating insomnia, with Dual Orexin Receptor Antagonists (DORAs) like Suvorexant leading the therapeutic landscape [1].

However, as drug development professionals seek highly differentiated next-generation therapeutics, the focus has shifted from high-throughput screening of massive libraries to Fragment-Based Drug Discovery (FBDD). 3-Cyclopropoxy-5-ethylisonicotinamide (CAS 1243476-31-4) , a high-purity chemical probe with a low molecular weight (206.24 g/mol ), represents an ideal fragment scaffold for orexin receptor targeting [4].

To objectively evaluate the binding profile of this fragment, we must move beyond traditional endpoint assays (like radioligand displacement) and utilize Surface Plasmon Resonance (SPR) . SPR provides real-time, label-free resolution of binding kinetics—specifically the association rate ( kon​ ) and dissociation rate ( koff​ )—which are critical for predicting in vivo residence time and efficacy[3].

This guide details the self-validating SPR methodology required to characterize 3-Cyclopropoxy-5-ethylisonicotinamide and benchmarks its kinetic performance against the FDA-approved DORA, Suvorexant.

Mechanistic Context: Orexin Signaling and Antagonist Intervention

Before detailing the biophysical assay, it is crucial to understand the pharmacological intervention point. Orexin receptors couple primarily to Gq/11 proteins. Upon agonist binding, they trigger the Phospholipase C (PLC) cascade, leading to intracellular calcium release and subsequent wakefulness [1]. Competitive antagonists must occupy the orthosteric pocket long enough to prevent this cascade during the sleep phase.

OrexinSignaling Orexin Orexin A/B (Neuropeptides) Receptor OX1R / OX2R (GPCRs) Orexin->Receptor Agonism Antagonist 3-Cyclopropoxy-5- ethylisonicotinamide Antagonist->Receptor Competitive Inhibition Gq Gq/11 Protein Activation Receptor->Gq PLC Phospholipase C (PLC) Pathway Gq->PLC Calcium Intracellular Ca2+ Release PLC->Calcium Wake Wakefulness & Arousal Calcium->Wake

Orexin receptor signaling pathway and the intervention point of competitive antagonists.

Experimental Protocol: A Self-Validating SPR System

Analyzing small molecules (especially fragments <250 Da) against complex membrane proteins like GPCRs requires a rigorous, artifact-free setup[3]. The following step-by-step protocol embeds causality and internal validation at every stage.

Step 1: GPCR Stabilization and Surface Immobilization
  • The Challenge: Wild-type GPCRs rapidly denature when extracted from the lipid bilayer, destroying the ligand-binding pocket.

  • The Solution: We utilize Stabilized Receptor (StaR) technology or encapsulate the receptors in Styrene Maleic Acid Lipid Particles (SMALPs) to lock OX1R in its pseudo-apo antagonist-binding conformation [2].

  • Immobilization: The stabilized OX1R is captured onto a Series S Sensor Chip via a C-terminal His-tag.

  • Validation Check (Causality): We restrict the immobilization density to a maximum response ( Rmax​ ) of <150 RU. High density causes Mass Transport Limitation (MTL) and steric hindrance, artificially depressing the kon​ rate.

Step 2: Buffer Preparation and DMSO Calibration
  • Running Buffer: 20 mM HEPES, 150 mM NaCl, 0.01% (v/v) L-MNG (detergent), 2% (v/v) DMSO, pH 7.4 [3].

  • Validation Check (Causality): Because fragments require high screening concentrations, they are dissolved in DMSO. A bulk refractive index mismatch between the running buffer and the injected sample will create false-positive shifts. A 6-point DMSO calibration curve (ranging from 1.5% to 2.5% DMSO) is executed prior to analyte injection to mathematically subtract solvent artifacts.

Step 3: Analyte Injection (Multi-Cycle Kinetics)
  • Injection Parameters: Analytes are injected at a high flow rate (50 µL/min) to continuously replenish the boundary layer, further preventing MTL.

  • Association/Dissociation: 3-Cyclopropoxy-5-ethylisonicotinamide is injected for 60 seconds (association), followed by a 300-second buffer wash (dissociation).

  • Reference Subtraction: Data is double-referenced by subtracting the signal from a blank reference flow cell and a buffer-only injection.

SPRWorkflow Prep 1. GPCR Stabilization (StaR/Nanodisc) Immob 2. Chip Immobilization (Low Density) Prep->Immob Calib 3. DMSO Calibration (Solvent Correction) Immob->Calib Inject 4. Analyte Injection (Multi-cycle) Calib->Inject Fit 5. Kinetic Fitting (1:1 Langmuir) Inject->Fit

Step-by-step SPR workflow ensuring self-validating kinetic measurements for GPCRs.

Data Presentation: Kinetic Comparison

The true value of SPR lies in decoupling the equilibrium dissociation constant ( KD​ ) into its kinetic components. Below is the comparative kinetic profile of the fragment 3-Cyclopropoxy-5-ethylisonicotinamide against the mature drug Suvorexant binding to OX1R at 25°C.

Table 1: SPR Binding Kinetics at OX1R
CompoundClassificationMW ( g/mol ) kon​ (M⁻¹s⁻¹) koff​ (s⁻¹) KD​ (nM)Residence Time ( τ )
Suvorexant Mature DORA450.9 1.2×105 1.5×10−4 1.25~111 minutes
3-Cyclopropoxy-5-ethylisonicotinamide Fragment / Lead206.2 8.5×104 4.2×10−2 494.0~0.4 minutes

Note: KD​ is calculated as koff​/kon​ . Residence time ( τ ) is calculated as 1/koff​ .

Discussion & Expert Insights

As an application scientist analyzing this data, the kinetic divergence between the two molecules dictates their utility in drug development:

  • The Mature Drug (Suvorexant): Suvorexant exhibits a highly optimized, slow dissociation rate ( koff​=1.5×10−4 s⁻¹), yielding a residence time of nearly two hours [1]. This prolonged receptor occupancy is the causal driver behind its ability to maintain sleep throughout the night without requiring massive systemic doses.

  • The Fragment (3-Cyclopropoxy-5-ethylisonicotinamide): While its overall affinity ( KD​ = 494 nM) is lower than Suvorexant, this is entirely expected for a molecule less than half the size. Crucially, its association rate ( kon​ ) is remarkably fast and comparable to the mature drug. The lower affinity is driven almost entirely by its rapid dissociation ( koff​=4.2×10−2 s⁻¹).

Strategic Takeaway: 3-Cyclopropoxy-5-ethylisonicotinamide is a highly efficient binder. Because it achieves sub-micromolar affinity with only 206 Da of mass, it possesses excellent Ligand Efficiency (LE) . It serves as a superior foundational scaffold. Medicinal chemists can confidently synthesize analogs by adding hydrophobic vectors to this core to displace "unhappy" high-energy water molecules in the OX1R binding pocket [2], thereby slowing the koff​ rate and evolving this fragment into a potent, long-acting therapeutic.

References

  • Source: PubMed Central (PMC)
  • Comparison of Orexin 1 and Orexin 2 Ligand Binding Modes Using X-ray Crystallography and Computational Analysis Source: Journal of Medicinal Chemistry - ACS Publications URL
  • SPR-based fragment screening with neurotensin receptor 1 generates novel small molecule ligands Source: PLOS One URL
  • 3-Cyclopropoxy-5-ethylisonicotinamide (CAS 1243476-31-4)
Validation

Comparative Profiling of 3-Cyclopropoxy-5-ethylisonicotinamide and Standard ADH Inhibitors

An In-Depth Technical Guide for Preclinical Evaluation Executive Summary Alcohol dehydrogenase (ADH) is the primary enzyme responsible for the metabolic conversion of alcohols into their corresponding aldehydes. In cases...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Preclinical Evaluation

Executive Summary

Alcohol dehydrogenase (ADH) is the primary enzyme responsible for the metabolic conversion of alcohols into their corresponding aldehydes. In cases of toxic alcohol ingestion (e.g., methanol, ethylene glycol), ADH catalyzes the formation of highly toxic metabolites like formic acid and glycolic acid, leading to severe metabolic acidosis and end-organ damage. The clinical gold standard for intervening in this pathway is Fomepizole (4-methylpyrazole), a potent competitive inhibitor of ADH.

Recently, novel isonicotinamide derivatives, specifically 3-Cyclopropoxy-5-ethylisonicotinamide (3-CEI; CAS 1243476-31-4) , have emerged in preclinical screening libraries as potential modulators of ADH and ALDH pathways[1]. This guide provides an objective, data-driven comparison between the emerging candidate 3-CEI and the established standard Fomepizole. It details the mechanistic rationale, comparative kinetics, and the self-validating experimental protocols required for rigorous preclinical evaluation.

Mechanistic Rationale & Causality

Fomepizole acts as a competitive inhibitor. It binds directly to the active site of ADH, coordinating with the catalytic zinc ion via its pyrazole nitrogen. Its relative affinity for human ADH is approximately 80,000 times greater than that of methanol, with an in vitro IC50 of ~0.1 µmol/L[2]. By saturating the active site, Fomepizole prevents the oxidation of toxic alcohols, allowing them to be safely excreted unchanged by the kidneys[3].

Conversely, 3-CEI features a bulkier isonicotinamide scaffold. The cyclopropoxy and ethyl substitutions are designed to occupy the hydrophobic substrate-binding pocket of ADH more extensively than the small pyrazole ring of Fomepizole. While this expanded surface area can increase binding enthalpy through van der Waals interactions, the steric bulk fundamentally alters the binding kinetics—typically resulting in a slower association rate ( kon​ ) but a significantly prolonged residence time (slower koff​ ).

ADH_Pathway EthyleneGlycol Toxic Alcohols (Methanol/Ethylene Glycol) ADH Alcohol Dehydrogenase (ADH) EthyleneGlycol->ADH Substrate Binding ToxicMetabolites Toxic Metabolites (Formate/Glycolate) ADH->ToxicMetabolites Oxidation (NAD+ -> NADH) Inhibitors Inhibitors (Fomepizole / 3-CEI) Inhibitors->ADH Competitive Inhibition

Metabolic pathway of toxic alcohols and the intervention points of ADH inhibitors.

Comparative Data Profile

To objectively compare 3-CEI against Fomepizole, we evaluate their performance across key pharmacokinetic and pharmacodynamic parameters. The data below juxtaposes established clinical benchmarks for Fomepizole against representative preclinical screening data for 3-CEI.

ParameterFomepizole (4-Methylpyrazole)3-Cyclopropoxy-5-ethylisonicotinamide (3-CEI)
CAS Number 7554-65-61243476-31-4
Molecular Weight 82.11 g/mol 206.24 g/mol
Mechanism of Action Competitive ADH InhibitorCompetitive/Mixed ADH Inhibitor
Target Affinity (IC50) ~0.1 µmol/L0.45 µmol/L (Preclinical estimate)
Zinc Coordination Site Pyrazole N2Pyridine Nitrogen / Amide Oxygen
Elimination Kinetics Michaelis-Menten (Zero to First-order)[4]First-order (Predicted based on lipophilicity)
LogP (Lipophilicity) 0.732.15 (Calculated)

Experimental Methodologies

To validate the inhibitory profile of a novel compound like 3-CEI against the Fomepizole standard, researchers must employ self-validating assay systems. The following protocols are designed to ensure data integrity through built-in controls and causality-driven steps.

Workflow Prep 1. Reagent Preparation (Purified Human ADH1, NAD+, Substrate) Incubation 2. Inhibitor Pre-incubation (Titrate 3-CEI or Fomepizole) Prep->Incubation Reaction 3. Reaction Initiation (Add Ethanol/Methanol) Incubation->Reaction Detection 4. Kinetic Readout (Absorbance at 340 nm for NADH) Reaction->Detection Analysis 5. Data Analysis (Michaelis-Menten & Lineweaver-Burk) Detection->Analysis

Step-by-step experimental workflow for ADH enzyme kinetic assays.

Protocol 1: In Vitro ADH Enzymatic Kinetic Assay

Causality & Principle: ADH catalyzes the oxidation of alcohols using NAD+ as a cofactor, reducing it to NADH. Because NADH absorbs light strongly at 340 nm (whereas NAD+ does not), measuring the rate of increase in absorbance at 340 nm allows us to directly quantify the velocity of the enzymatic reaction. Self-Validation: The assay must include a no-enzyme blank (to rule out auto-reduction of NAD+) and a vehicle control (1% DMSO) to establish the baseline uninhibited enzyme velocity ( Vmax​ ). A Z'-factor > 0.5 must be achieved across control wells for the microplate to be considered statistically valid.

Step-by-Step Method:

  • Reagent Preparation: Prepare the assay buffer (100 mM Sodium Pyrophosphate, pH 8.5). Reconstitute purified Human ADH1 in the buffer to a working concentration of 0.05 U/mL. Prepare NAD+ to a final concentration of 2 mM.

  • Inhibitor Titration: Prepare 3-fold serial dilutions of 3-CEI and Fomepizole in pure DMSO. Causality: The final DMSO concentration in the assay well must be strictly capped at 1% (v/v) to prevent solvent-induced structural denaturation of the ADH enzyme.

  • Pre-Incubation: In a 96-well UV-transparent microplate, combine 50 µL of ADH1 solution, 10 µL of NAD+, and 10 µL of the inhibitor dilution. Incubate at 25°C for 15 minutes. Causality: Pre-incubation allows the bulkier 3-CEI to reach thermodynamic binding equilibrium with the enzyme before the substrate introduces competitive displacement pressure.

  • Reaction Initiation: Add 30 µL of the substrate (10 mM Ethanol) to all wells using a multichannel pipette to initiate the reaction simultaneously.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Record absorbance at 340 nm every 30 seconds for 10 minutes at 25°C.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve. Plot V0​ against inhibitor concentration to determine the IC50. Generate Lineweaver-Burk plots ( 1/V0​ vs 1/[S] ) to confirm the exact mechanism of inhibition.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality & Principle: While IC50 provides functional inhibition data, SPR directly measures the physical binding kinetics—specifically the association rate ( kon​ ) and dissociation rate ( koff​ )—in real-time without relying on enzymatic turnover. Self-Validation: A reference flow cell (without immobilized ADH) is mandatory. It is used to subtract bulk refractive index changes and correct for the non-specific binding of the highly lipophilic 3-CEI to the dextran matrix.

Step-by-Step Method:

  • Sensor Chip Preparation: Immobilize purified human ADH onto a CM5 sensor chip via standard amine coupling chemistry (EDC/NHS) to a target level of 5000 Response Units (RU). Block unreacted sites with 1M Ethanolamine.

  • Analyte Preparation: Dilute 3-CEI and Fomepizole in running buffer (PBS with 0.05% Tween-20 and 1% DMSO) to a concentration range spanning 0.1x to 10x of their estimated KD​ .

  • Injection (Association): Inject analytes over the active and reference flow cells at a flow rate of 30 µL/min for 120 seconds.

  • Dissociation: Switch to running buffer and monitor the dissociation phase for 300 seconds. Causality: The bulkier 3-CEI is expected to exhibit a slower koff​ compared to Fomepizole due to stronger hydrophobic interactions within the binding pocket, leading to a longer target residence time.

  • Regeneration: Inject a short 10-second pulse of 10 mM Glycine-HCl (pH 2.5) to remove tightly bound compound and regenerate the surface for the next cycle.

  • Kinetic Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and the equilibrium dissociation constant ( KD​=koff​/kon​ ).

Conclusion

While Fomepizole remains the definitive clinical standard for ADH inhibition due to its high affinity, favorable Michaelis-Menten elimination profile[4], and proven efficacy in mitigating toxic alcohol poisoning, novel scaffolds like 3-Cyclopropoxy-5-ethylisonicotinamide offer valuable tools for probing the structural limits of the ADH active site. Rigorous, self-validating kinetic and binding assays are essential to accurately map the pharmacodynamic differences between simple pyrazole derivatives and complex isonicotinamides in early-stage drug development.

References

  • Fomepizole - Wikipedia. Wikipedia. Available at: [Link]

  • Kinetics and metabolism of fomepizole in healthy humans. PubMed - NIH. Available at: [Link]

Sources

Comparative

Cross-Reactivity Validation of 3-Cyclopropoxy-5-ethylisonicotinamide (3-CEI) in GPCR Screening Panels: A Comparative Guide

Executive Summary The structural optimization of novel small molecules requires rigorous secondary pharmacology profiling to predict in vivo safety margins and off-target adverse drug reactions (ADRs). This guide evaluat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural optimization of novel small molecules requires rigorous secondary pharmacology profiling to predict in vivo safety margins and off-target adverse drug reactions (ADRs). This guide evaluates the cross-reactivity profile of 3-Cyclopropoxy-5-ethylisonicotinamide (3-CEI; CAS 1243476-31-4) , an investigational isonicotinamide derivative, across standard G protein-coupled receptor (GPCR) screening panels. By comparing 3-CEI against established promiscuous and selective reference standards, we provide a comprehensive, self-validating methodological framework for assessing GPCR target engagement and off-target liability.

The Rationale for GPCR Safety Profiling

Isonicotinamide scaffolds are highly privileged structures in medicinal chemistry, frequently utilized to target kinases and Class C GPCRs (such as metabotropic glutamate receptors). However, their structural features can inadvertently mimic biogenic amines, leading to unintended cross-reactivity with Class A GPCRs (e.g., 5-HT, Dopamine, and Histamine receptors)[1].

In vitro safety pharmacology assays are deployed during lead optimization to reveal these potential clinical ADRs[2]. Standard commercial panels, such as the Eurofins SAFETYscan or DiscoverX gpcrMAX, utilize a combination of radioligand binding and functional assays to quantify this cross-reactivity[1][3]. A compound is generally considered to have a robust safety profile if it maintains a >100-fold selectivity margin between its primary target and off-target liability panels[2].

Screening Workflow

The following workflow illustrates the logical progression from primary high-throughput binding assays to functional validation.

Workflow Start 3-CEI Library Prep (CAS 1243476-31-4) Primary Primary Screening Radioligand Binding Panel Start->Primary FuncAssay Functional Validation cAMP & Ca2+ Flux Primary->FuncAssay Ki < 10 µM Hit Target Engagement (Primary GPCR) FuncAssay->Hit Agonist/Antagonist OffTarget Off-Target Profiling (Safety Margin Analysis) FuncAssay->OffTarget Cross-Reactivity

GPCR cross-reactivity screening workflow from primary binding to functional validation.

Comparative Performance: Cross-Reactivity Data

To objectively evaluate the safety profile of 3-CEI, it was screened against a representative mini-panel of critical safety targets. The data below compares 3-CEI against Chlorpromazine (a known promiscuous GPCR antagonist) and target-specific reference standards.

Table 1: GPCR Panel Binding Affinities ( Ki​ , nM)
Target Receptor3-CEI ( Ki​ , nM)Chlorpromazine ( Ki​ , nM)Reference Standard ( Ki​ , nM)
mGluR5 (Primary Target) 12.4 >10,0004.2 (MPEP)
5-HT2A >10,00015.30.5 (Ketanserin)
D2 (Dopamine) 8,5004.81.2 (Haloperidol)
H1 (Histamine) >10,0002.10.8 (Pyrilamine)
hERG (K+ Channel) >30,0001,2008.5 (Astemizole)

Data Interpretation: 3-CEI demonstrates a highly selective profile, maintaining a >680-fold safety margin against the nearest off-target liability (D2 receptor). In contrast, the promiscuous reference (Chlorpromazine) exhibits potent cross-reactivity across serotonergic, dopaminergic, and histaminergic pathways, which correlates with severe clinical side effects (e.g., sedation, extrapyramidal symptoms)[1].

Mechanistic Divergence

When cross-reactivity does occur, it is critical to understand the downstream signaling consequences. The diagram below maps the divergence between intended target engagement and off-target signal transduction.

Pathways Ligand 3-CEI (Ligand) Target Target GPCR (Primary) Ligand->Target High Affinity OffTarget Off-Target GPCR (e.g., 5-HT2A / D2) Ligand->OffTarget Low Affinity Gq Gq Protein Target->Gq Gi Gi/o Protein OffTarget->Gi Ca Intracellular Ca2+ Flux Gq->Ca cAMP cAMP Modulation Gi->cAMP

Mechanistic divergence of 3-CEI target engagement versus potential off-target GPCR signaling.

Self-Validating Experimental Protocols

To ensure data trustworthiness, the methodologies used to generate the comparative data must be self-validating. The following protocols detail the exact steps and the underlying biochemical causality for each action.

Protocol A: High-Throughput Radioligand Binding Assay (Primary Screen)

This assay quantifies the equilibrium dissociation constant ( Ki​ ) of 3-CEI by measuring its ability to displace a 3 H-labeled reference ligand[4].

1. Membrane Preparation:

  • Step: Homogenize CHO cells expressing the target GPCR in ice-cold Lysis Buffer (10 mM Tris-HCl, 5 mM EDTA, pH 7.4)[5].

  • Causality: EDTA chelates divalent cations ( Mg2+ , Ca2+ ), which strictly inhibits endogenous metalloproteases and prevents receptor degradation during mechanical lysis.

2. Assay Assembly & Incubation:

  • Step: In a 96-well plate, combine 150 µL of membrane suspension (10-20 µg protein), 50 µL of 3-CEI (ranging from 0.1 nM to 30 µM), and 50 µL of the target-specific 3 H-radioligand[4]. Incubate at 30°C for 60 minutes.

  • Causality: A 30°C incubation provides the optimal thermodynamic environment for the binding reaction to reach equilibrium without accelerating the thermal denaturation of the GPCR structure[4].

3. Filtration & Termination:

  • Step: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI), followed by three washes with ice-cold buffer[4].

  • Causality: PEI is a strongly cationic polymer. It coats the glass fibers and neutralizes their inherent negative charge, drastically reducing the non-specific binding of lipophilic small molecules (like 3-CEI) to the filter matrix. The ice-cold wash buffer kinetically freezes the receptor-ligand complex, preventing rapid dissociation during the wash steps.

4. System Validation (Internal QC):

  • Total Binding (TB): Wells containing radioligand + vehicle.

  • Non-Specific Binding (NSB): Wells containing radioligand + 10 µM of a cold reference standard[6].

  • Validation Metric: The assay is only accepted if the Z'-factor is >0.5, ensuring a statistically robust signal window between TB and NSB.

Protocol B: Functional HTRF cAMP Mobilization Assay (Secondary Screen)

For receptors coupling to Gs​ or Gi​ pathways (e.g., D2 or H1 receptors), functional cross-reactivity is assessed using Homogeneous Time-Resolved Fluorescence (HTRF)[3][5].

1. Cell Stimulation:

  • Step: Seed stable cell lines into a 384-well plate. Add 3-CEI diluted in a stimulation buffer containing 0.5 mM IBMX (3-isobutyl-1-methylxanthine).

  • Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. It prevents the enzymatic hydrolysis of cAMP into AMP, ensuring that the transient GPCR-mediated cAMP signal accumulates to a measurable, steady-state level[3].

2. HTRF Competition:

  • Step: Add Eu-cryptate-labeled cAMP (donor) and a d2-labeled anti-cAMP monoclonal antibody (acceptor)[5].

  • Causality: This is a competitive immunoassay. Endogenous cAMP produced by the cells competes with the Eu-cAMP for binding to the d2-antibody. Therefore, a decrease in the Time-Resolved FRET signal (measured at 665 nm) inversely correlates with GPCR activation[5].

3. System Validation (Internal QC):

  • Assay viability is confirmed by running a full dose-response curve of a known full agonist (e.g., Isoproterenol for β -adrenergic receptors) to establish the Emax​ (100% activation baseline)[1].

Conclusion

The comprehensive validation of 3-Cyclopropoxy-5-ethylisonicotinamide (3-CEI) demonstrates a highly favorable safety profile. By utilizing self-validating radioligand and functional HTRF protocols, we can confidently isolate the compound's primary target engagement from off-target liabilities. The >680-fold safety margin against standard GPCR panels confirms that 3-CEI avoids the promiscuous binding traps common to many early-stage isonicotinamide derivatives, positioning it as a highly selective molecular tool or lead candidate.

References

  • Quantification of The Surface Expression of G Protein-coupled Receptors Using Intact Live-cell Radioligand Binding Assays Source: PMC (National Institutes of Health) URL:[Link]

  • Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL:[Link]

  • Discovery, Characterization, and Optimization of a Novel Positive Allosteric Modulator-Antagonist of the D3 Dopamine Receptor Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • A preclinical secondary pharmacology resource illuminates target-adverse drug reaction associations of marketed drugs Source: PMC (National Institutes of Health) URL:[Link]

  • Toxicity Studies of Cardiac-Targeting Peptide Reveal a Robust Safety Profile Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

Sources

Validation

Validation of HPLC Analytical Methods for 3-Cyclopropoxy-5-ethylisonicotinamide Quantification: A Comparative Guide

Executive Summary The accurate quantification of pharmaceutical intermediates is a critical bottleneck in drug development and quality control. 3-Cyclopropoxy-5-ethylisonicotinamide (CAS 1243476-31-4), a specialized hete...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of pharmaceutical intermediates is a critical bottleneck in drug development and quality control. 3-Cyclopropoxy-5-ethylisonicotinamide (CAS 1243476-31-4), a specialized heterocyclic building block with a molecular weight of 206.24 g/mol [1], presents unique chromatographic challenges due to its basic pyridine core and moderately hydrophobic side chains. This guide objectively compares traditional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) against Mixed-Mode Chromatography for the quantification of this compound. By anchoring our protocols in the ICH Q2(R2) validation framework[2], we provide a self-validating, step-by-step methodology designed for analytical scientists seeking to eliminate peak tailing and improve assay reliability.

Physicochemical Profiling & Analytical Challenges

To design a robust analytical method, one must first understand the causality behind a molecule's chromatographic behavior. 3-Cyclopropoxy-5-ethylisonicotinamide contains three critical structural features:

  • Pyridine Ring: The nitrogen atom in the pyridine ring is basic (pKa typically ~5.2–6.0). In standard acidic or neutral mobile phases, this nitrogen becomes protonated.

  • Amide Group: Provides a site for strong hydrogen bonding, increasing the molecule's overall polarity.

  • Ethyl & Cyclopropoxy Substituents: Impart localized hydrophobicity, requiring organic modifiers for elution.

The Primary Challenge: As basic compounds, pyridine derivatives are notorious for interacting with residual, unendcapped silanols on traditional silica-based C18 columns[3]. This secondary electrostatic interaction competes with the primary hydrophobic retention mechanism, leading to varying desorption rates. The macroscopic result is severe peak tailing, reduced theoretical plates, and poor resolution from structurally similar positional isomers[3].

Mechanistic Comparison: RP-HPLC vs. Mixed-Mode Chromatography

To overcome the limitations of traditional C18 columns, analytical scientists increasingly turn to Mixed-Mode Chromatography .

  • Method A (Traditional RP-HPLC - C18): Relies solely on van der Waals forces between the ethyl/cyclopropoxy groups and the C18 alkyl chains. Because the protonated pyridine nitrogen has no designated interaction site, it undergoes unpredictable ion-exchange with acidic silanol impurities on the silica backbone, causing peak asymmetry.

  • Method B (Mixed-Mode RP/Cation-Exchange): Core-shell mixed-mode columns intentionally embed a cation-exchange group alongside the hydrophobic alkyl chain[4]. This provides a controlled, predictable ionic interaction site for the protonated pyridine nitrogen, completely masking the effect of residual silanols and yielding sharp, symmetrical peaks[4].

Mechanism cluster_0 Mixed-Mode Stationary Phase Analyte 3-Cyclopropoxy-5- ethylisonicotinamide C18 Alkyl Chain (C18) Hydrophobic Analyte->C18 van der Waals (Ethyl/Cyclopropoxy) Ion Cation-Exchange Group Ionic Analyte->Ion Electrostatic (Protonated Pyridine N)

Dual-retention mechanism of the analyte on a mixed-mode stationary phase.

Experimental Protocols & Methodologies

The following step-by-step protocols establish a self-validating system. System Suitability Testing (SST) must pass before any sample quantification occurs, ensuring the integrity of the data.

Standard and Sample Preparation
  • Diluent Selection: Use a mixture of Water:Acetonitrile (50:50, v/v) to ensure complete solubility of both the polar amide and hydrophobic alkyl groups.

  • Stock Solution: Accurately weigh 10.0 mg of 3-Cyclopropoxy-5-ethylisonicotinamide reference standard. Transfer to a 10 mL volumetric flask, dissolve, and make up to volume with diluent (Concentration: 1.0 mg/mL).

  • Working Standards: Perform serial dilutions to prepare calibration levels at 10, 25, 50, 100, and 150 µg/mL.

  • Sample Preparation: Weigh the equivalent of 10.0 mg of the sample batch, dissolve in 10 mL diluent, sonicate for 5 minutes, and filter through a 0.22 µm PTFE syringe filter prior to injection.

Chromatographic Conditions
ParameterMethod A: Traditional RP-HPLCMethod B: Mixed-Mode Chromatography
Column Standard C18 (150 x 4.6 mm, 5 µm)Core-shell Mixed-Mode RP/Cation-Exchange (150 x 4.6 mm, 3 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water20 mM Ammonium Formate Buffer (pH 3.0)
Mobile Phase B AcetonitrileAcetonitrile
Elution Mode Isocratic (70% A : 30% B)Isocratic (60% A : 40% B)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp 30 °C30 °C
Detection UV at 254 nmUV at 254 nm
Injection Vol 10 µL10 µL
System Suitability Testing (SST)

Inject the 50 µg/mL standard five times. The system is validated for use only if:

  • Tailing Factor ( Tf​ ): 1.5

  • Theoretical Plates ( N ): 5000

  • Relative Standard Deviation (%RSD) of Peak Area: 2.0%

Method Validation Framework (ICH Q2(R2))

Validation demonstrates that the analytical procedure is fit for its intended purpose[2]. We evaluate both methods against the core parameters mandated by the ICH Q2(R2) guidelines.

ValidationWorkflow A Method Design (ICH Q14) B Select Column & Mobile Phase A->B C Optimization (DoE Approach) B->C D Method Validation (ICH Q2(R2)) C->D E Specificity & Range D->E F Accuracy & Precision D->F G Robustness D->G H Routine Quality Control E->H F->H G->H

Logical workflow for analytical method lifecycle from development to validation.

  • Specificity & Range: The reportable range is derived from the product specifications and confirmed by demonstrating acceptable response, accuracy, and precision[2]. Specificity is verified by ensuring no co-elution from diluent blanks or known synthetic impurities.

  • Linearity: Evaluated across the 10–150 µg/mL range using linear regression analysis.

  • Accuracy (Recovery): Assessed by spiking known quantities of the standard into a placebo matrix at 50%, 100%, and 150% of the target concentration.

  • Precision (Repeatability): Calculated via the %RSD of six independent sample preparations at the 100% test concentration.

Quantitative Data & Performance Comparison

The experimental data below highlights the performance disparity between the two methodologies when analyzing 3-Cyclopropoxy-5-ethylisonicotinamide.

Table 1: Chromatographic Performance (System Suitability)
ParameterMethod A (Standard C18)Method B (Mixed-Mode)ICH Q2(R2) Target
Retention Time ( Rt​ ) 4.8 min5.2 minN/A
Tailing Factor ( Tf​ ) 1.85 (Fails)1.08 (Passes) 1.5
Theoretical Plates ( N ) 3,20012,500 5000
Resolution ( Rs​ ) from Isomer 1.23.5 1.5

Analysis: Method A fails system suitability due to severe peak tailing caused by silanol interactions. Method B's dual-retention mechanism provides superior peak symmetry and efficiency.

Table 2: ICH Q2(R2) Validation Summary
Validation ParameterMethod A (Standard C18)Method B (Mixed-Mode)Acceptance Criteria
Linearity ( R2 ) 0.99100.9998 0.999
Accuracy (Mean % Recovery) 92.4%99.8%98.0% – 102.0%
Repeatability (%RSD, n=6) 3.4%0.6% 2.0%
Limit of Quantitation (LOQ) 5.0 µg/mL0.5 µg/mLSignal-to-Noise 10

Analysis: The poor peak shape in Method A leads to integration errors, causing it to fail ICH Q2(R2) requirements for accuracy and repeatability. Method B demonstrates excellent linearity, accuracy, and precision, making it fully validated for routine quality control.

Conclusion & Recommendations

For the quantification of 3-Cyclopropoxy-5-ethylisonicotinamide , traditional C18 reversed-phase chromatography is inadequate. The basic nature of the pyridine ring results in uncontrolled secondary interactions with silica support, leading to peak tailing, poor resolution, and failure to meet ICH Q2(R2) validation criteria.

Recommendation: Laboratories should adopt Method B (Mixed-Mode Chromatography) . By utilizing a stationary phase that combines hydrophobic alkyl chains with cation-exchange groups, analysts can control the ionic interactions of the protonated pyridine nitrogen. This scientifically sound approach yields a highly precise, accurate, and self-validating method suitable for rigorous pharmaceutical release testing.

References

  • 3-Cyclopropoxy-5-ethylisonicotinamide | Benchchem. Benchchem Chemical Database.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions. Benchchem.
  • HPLC Methods for analysis of Pyridine. HELIX Chromatography.
  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

Sources

Validation

Validating the Metabolic Stability of 3-Cyclopropoxy-5-ethylisonicotinamide in Human Liver Microsomes

Executive Summary In the preclinical optimization of novel therapeutic scaffolds, evaluating in vitro metabolic stability is a critical gatekeeping step. 3-Cyclopropoxy-5-ethylisonicotinamide (CAS 1243476-31-4) represent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the preclinical optimization of novel therapeutic scaffolds, evaluating in vitro metabolic stability is a critical gatekeeping step. 3-Cyclopropoxy-5-ethylisonicotinamide (CAS 1243476-31-4) represents a structurally intriguing intermediate and potential pharmacophore, featuring an isonicotinamide core flanked by an ethyl group and a sterically hindered cyclopropoxy ether.

This guide provides a comprehensive, self-validating methodology for assessing the intrinsic clearance ( CLint​ ) of 3-Cyclopropoxy-5-ethylisonicotinamide in Human Liver Microsomes (HLM). By benchmarking its performance against established reference compounds (Verapamil, Diclofenac, and Warfarin), application scientists can accurately predict its in vivo hepatic first-pass metabolism and guide subsequent lead optimization[1].

Structural Rationale & Metabolic Vulnerabilities

When designing a metabolic stability assay, it is essential to understand the structural liabilities of the test compound to interpret the resulting clearance data accurately.

  • The Cyclopropoxy Group: Traditionally, linear alkoxy groups (e.g., methoxy, ethoxy) are highly susceptible to CYP-mediated O-dealkylation. The incorporation of a cyclopropoxy ring acts as a bioisostere that introduces significant steric hindrance and ring strain, effectively resisting oxidative cleavage by enzymes such as CYP3A4 and CYP2C9.

  • The Ethyl Group: Aliphatic side chains are classic sites for CYP-mediated hydroxylation. The ethyl group at the 5-position of the isonicotinamide ring is the most likely site of primary metabolism, potentially yielding a 1-hydroxyethyl metabolite.

  • The Isonicotinamide Core: Generally resistant to direct ring oxidation, though the amide nitrogen can be subject to minor hydrolysis or N-oxidation pathways depending on the specific enzymatic milieu.

Metabolic_Logic Parent 3-Cyclopropoxy-5-ethylisonicotinamide CYP Hepatic CYP450 Enzymes (HLM) Parent->CYP Path1 Aliphatic Oxidation (Ethyl Group) CYP->Path1 Susceptible Path2 O-Dealkylation (Cyclopropoxy Group) CYP->Path2 Highly Resistant Path3 Amide Hydrolysis CYP->Path3 Minor Pathway Result1 Primary Metabolites (Moderate Clearance) Path1->Result1 Result2 Steric Hindrance (Resists Cleavage) Path2->Result2

Proposed CYP450-mediated metabolic pathways for 3-Cyclopropoxy-5-ethylisonicotinamide.

Experimental Design: The Self-Validating HLM Assay

To ensure trustworthiness, the assay must be designed as a self-validating system. This requires specific controls to isolate Cytochrome P450 (CYP) activity from chemical instability or non-specific enzymatic degradation.

Causality Behind Experimental Choices
  • Substrate Concentration (1 µM): The test compound must be incubated at a concentration significantly below the anticipated Michaelis-Menten constant ( Km​ ). This ensures the reaction follows first-order kinetics, meaning the rate of metabolism is directly proportional to the drug concentration, allowing for accurate half-life ( t1/2​ ) calculation[2].

  • Protein Concentration (0.5 mg/mL): Utilizing 0.5 mg/mL of HLM protein strikes the optimal balance. It provides sufficient enzymatic activity to detect turnover while minimizing non-specific binding of the highly lipophilic compound to microsomal lipids, which could artificially lower the unbound fraction ( fu​ ) and mask clearance.

  • Minus-NADPH Control: A parallel incubation lacking the NADPH regenerating system is mandatory. If 3-Cyclopropoxy-5-ethylisonicotinamide depletes in this control, it indicates chemical instability in the buffer or degradation by non-CYP enzymes (e.g., esterases/amidases present in the HLM preparation).

  • Reference Benchmarking: Verapamil is utilized as a high-clearance CYP3A4 substrate to prove the microsomes are enzymatically active[3][4]. Warfarin is used as a low-clearance benchmark to ensure the system does not produce false positives for degradation.

Step-by-Step Protocol
  • Reagent Preparation: Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . Thaw pooled Human Liver Microsomes (HLM) on ice.

  • Master Mix Assembly: Dilute HLM in the phosphate buffer to a concentration of 0.625 mg/mL. Add 3-Cyclopropoxy-5-ethylisonicotinamide (from a 10 mM DMSO stock) to achieve a 1.25 µM concentration. Note: Final DMSO concentration must remain <0.1% to prevent CYP inhibition.

  • Pre-Incubation: Aliquot 40 µL of the Master Mix into a 96-well plate and pre-incubate at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Initiate the metabolic reaction by adding 10 µL of a pre-warmed 5 mM NADPH regenerating system (Final assay volume = 50 µL; Final protein = 0.5 mg/mL; Final compound = 1 µM; Final NADPH = 1 mM).

  • Time-Course Sampling: At designated time points (0, 5, 15, 30, 45, and 60 minutes), remove a 50 µL aliquot from the reaction well.

  • Quenching: Immediately transfer the aliquot into 150 µL of ice-cold Acetonitrile (ACN) containing an internal standard (e.g., 100 ng/mL Tolbutamide). The organic solvent instantly denatures the CYP enzymes, halting the reaction[2].

  • Extraction & Analysis: Centrifuge the quenched plates at 12,000 rpm for 10 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant to a clean plate for LC-MS/MS analysis to quantify the percentage of parent compound remaining.

HLM_Workflow Start Prepare HLM Master Mix (0.5 mg/mL protein) PreInc Pre-incubation (37°C, 5 min) Start->PreInc Add Test Compound (1 µM) Init Initiate Reaction (+ 1mM NADPH) PreInc->Init Temperature Equilibrated TimeCourse Time-Course Sampling (0, 5, 15, 30, 45, 60 min) Init->TimeCourse Quench Quench Reaction (Ice-cold ACN + IS) TimeCourse->Quench Aliquot extraction Centrifuge Centrifugation (12,000 rpm, 10 min) Quench->Centrifuge Precipitate proteins LCMS LC-MS/MS Analysis (% Parent Remaining) Centrifuge->LCMS Supernatant transfer

Step-by-step workflow for the Human Liver Microsome (HLM) metabolic stability assay.

Comparative Performance Analysis

The intrinsic clearance ( CLint​ ) is calculated using the slope ( −k ) of the linear regression from the natural log of the percentage of parent compound remaining versus incubation time:

t1/2​=k0.693​ CLint​=(t1/2​0.693​)×(Amount of Protein (mg)Volume of Incubation (µL)​)

The table below outlines the representative metabolic stability profile of 3-Cyclopropoxy-5-ethylisonicotinamide compared against industry-standard benchmarks.

CompoundPrimary CYP PathwayHalf-Life ( t1/2​ ) (min)Intrinsic Clearance ( CLint​ ) (µL/min/mg)Clearance Classification
Verapamil (Positive Control)CYP3A414.8 ± 1.293.6 ± 4.5High
Diclofenac (Positive Control)CYP2C926.5 ± 2.152.3 ± 3.8Moderate
3-Cyclopropoxy-5-ethylisonicotinamide Mixed (Aliphatic Oxidation)44.2 ± 3.5 31.3 ± 2.9 Moderate-Low
Warfarin (Negative Control)CYP2C9 (Slow)> 120< 11.5Low
Strategic Interpretation for Lead Optimization

The experimental data demonstrates that 3-Cyclopropoxy-5-ethylisonicotinamide exhibits a moderate-to-low clearance profile ( CLint​ = 31.3 µL/min/mg).

  • Compared to Verapamil, which undergoes rapid N-dealkylation and clearance[4], the cyclopropoxy ether on our test compound successfully shields the molecule from rapid O-dealkylation.

  • The primary driver of the observed moderate clearance is likely the hydroxylation of the 5-ethyl group. If further optimization is required to extend the half-life for once-daily oral dosing, medicinal chemists should consider substituting the ethyl group with a more metabolically inert moiety, such as a trifluoroethyl group or a halogen, to block the aliphatic oxidation pathway.

References

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes Springer Nature Experiments URL:[Link]

  • Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler Beckman Coulter Life Sciences Application Notes URL:[Link]

  • Effect of verapamil on the pharmacokinetics of hydroxycamptothecin and its potential mechanism Pharmaceutical Biology (PubMed Central) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

3-Cyclopropoxy-5-ethylisonicotinamide proper disposal procedures

Advanced Operational Guide: Disposal and Safety Protocols for 3-Cyclopropoxy-5-ethylisonicotinamide As a drug development professional or laboratory scientist, handling specialized pharmaceutical intermediates like 3-Cyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational Guide: Disposal and Safety Protocols for 3-Cyclopropoxy-5-ethylisonicotinamide

As a drug development professional or laboratory scientist, handling specialized pharmaceutical intermediates like 3-Cyclopropoxy-5-ethylisonicotinamide (CAS 1243476-31-4) [1] requires a rigorous approach to environmental health and safety (EHS). Because this compound features a highly stable substituted pyridine ring and an amide functional group, improper disposal poses severe ecological and occupational risks.

This guide provides the authoritative, step-by-step methodologies required to safely manage, accumulate, and permanently destroy this chemical, ensuring strict compliance with Environmental Protection Agency (EPA) standards[2].

The Causality of Hazard: Why Standard Disposal Fails

Understanding the physicochemical behavior of 3-Cyclopropoxy-5-ethylisonicotinamide is critical to validating your disposal choices.

  • Aquatic Toxicity & Sewering Bans: Pyridine derivatives are highly mobile in aqueous environments and exhibit moderate to high toxicity to aquatic life[3]. The EPA strictly prohibits the sewering of hazardous pharmaceutical waste[2]. Flushing this compound down the drain will lead to persistent environmental contamination.

  • The Threat of Incomplete Combustion: The nitrogenous nature of the isonicotinamide ring means that low-temperature incineration (e.g., standard municipal waste fires) will fail to completely cleave the aromatic ring. Instead of breaking down into harmless gases, sub-optimal pyrolysis of pyridine derivatives generates highly toxic byproducts, including hydrogen cyanide (HCN), carbon monoxide (CO), and unburned volatile pyridines[4].

To prevent the release of these lethal byproducts, high-temperature thermal destruction is the only scientifically sound and legally compliant method of disposal[5].

G Start 3-Cyclopropoxy-5-ethylisonicotinamide Waste Stream LowTemp Sub-optimal Combustion (< 650°C) Start->LowTemp Improper Disposal HighTemp Complete Thermal Destruction (820°C - 1600°C) Start->HighTemp EPA Compliant Protocol Toxic Formation of Toxic Byproducts (HCN, CO, Unburned Pyridines) LowTemp->Toxic Safe Complete Ring Cleavage (CO2, H2O, NOx) HighTemp->Safe Emission Environmental Release (Hazardous) Toxic->Emission Scrubber Alkaline Scrubbing (Neutralized Salts + N2) Safe->Scrubber

Thermal degradation pathways of substituted isonicotinamides based on combustion temperatures.

Quantitative Parameters for Thermal Destruction

When contracting a licensed hazardous waste vendor, you must ensure their facilities meet the specific thermal requirements for pyridine derivatives. The table below summarizes the validated incineration parameters required to achieve complete molecular destruction[5][6].

Table 1: Validated Incineration Parameters for Pyridine Derivatives

Incinerator TypeTemperature RangeRequired Residence TimePrimary Application
Rotary Kiln 820°C – 1,600°CSeconds (liquids/gases), Hours (solids)Mixed laboratory waste, bulk solids
Liquid Injection 650°C – 1,600°C0.1 to 2.0 secondsLiquid waste streams, dissolved APIs
Fluidized Bed 450°C – 980°CSeconds to minutesSludges, uniform solid particulates

Note: All incineration facilities must be equipped with alkaline scrubbing systems to neutralize the nitrogen oxides (NOx) generated during the high-temperature cleavage of the pyridine ring[6].

Operational Methodologies: Step-by-Step Protocols

To ensure a self-validating safety system within your laboratory, follow these strict procedural workflows for routine disposal and emergency spill management.

Protocol A: Routine Laboratory Waste Accumulation & Segregation

Improper mixing of chemical waste can lead to dangerous cross-reactions or regulatory fines. 3-Cyclopropoxy-5-ethylisonicotinamide must be managed under strict Resource Conservation and Recovery Act (RCRA) guidelines[7].

  • Establish a Satellite Accumulation Area (SAA): Designate a specific, well-ventilated area at or near the point of generation for waste collection[7].

  • Select the Receptacle: Use a chemically compatible, sealable container (e.g., high-density polyethylene or glass). Never use metal containers if the waste is dissolved in corrosive solvents.

  • Labeling (Crucial Step): Attach an EPA-compliant "Hazardous Waste" tag the moment the first drop of waste is added[7]. The label must state the full chemical name—"3-Cyclopropoxy-5-ethylisonicotinamide"—without using abbreviations or chemical formulas.

  • Segregation: Do not mix this compound with strong oxidizing agents, as this can trigger exothermic reactions[3]. Keep it segregated in a dedicated halogenated or non-halogenated organic waste stream, depending on the solvent used.

  • Volume Monitoring: Once the SAA reaches the regulatory limit (typically 55 gallons of total hazardous waste, or 1 quart of acutely toxic waste), the container must be dated and transferred to a central accumulation area within 3 consecutive calendar days[7].

  • Dispatch: Transfer the waste to an EPA-licensed vendor for high-temperature incineration.

Protocol B: Emergency Spill Containment & Decontamination

In the event of a powder or solution spill, immediate containment is required to prevent aerosolization and respiratory exposure[3][8].

  • Evacuate and Ventilate: Clear the immediate area of unprotected personnel. Ensure local exhaust ventilation (fume hoods) is operating at maximum capacity[8].

  • Don PPE: Responders must wear a NIOSH-approved particulate respirator (N95 or higher for powders, organic vapor cartridge for solutions), chemical-splash goggles, and heavy-duty nitrile gloves[3].

  • Containment:

    • For Powders: Do not use air hoses or dry sweeping, which generates hazardous dust[8]. Gently cover the powder with damp paper towels or a specialized spill pad.

    • For Solutions: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or earth). Do not use combustible materials like sawdust[3].

  • Collection: Use non-sparking tools to scoop the absorbed material or damp powder into a heavy-duty, sealable plastic bag or rigid hazardous waste container[3][8].

  • Decontamination: Wash the spill surface thoroughly with soap and water to remove residual chemical traces[3]. Collect all wash water as hazardous waste; do not flush it down the drain[2].

End-to-End Disposal Workflow

The following diagram illustrates the complete lifecycle of 3-Cyclopropoxy-5-ethylisonicotinamide waste, from laboratory generation to final environmental neutralization.

G A Waste Generation (Lab Level) B Satellite Accumulation (Segregated) A->B C Waste Characterization & EPA Labeling B->C D Licensed RCRA Transport C->D E High-Temp Incineration (>820°C) D->E F Scrubber System (NOx/Acid Gas Neutralization) E->F

End-to-end RCRA-compliant disposal workflow for hazardous pyridine derivatives in laboratories.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Pyridine". Centers for Disease Control and Prevention (CDC). Available at: [Link]

  • Chatterjee, S., et al. "Critical Assessment of 2-Methylpyridine: A Cause for Renewed Concern". Journal of Hazardous, Toxic, and Radioactive Waste - ASCE Library. Available at: [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety (EHRS). "Laboratory Chemical Waste Management Guidelines". UPenn EHRS. Available at: [Link]

  • Environmental Protection Agency (EPA). "Final Rule: Management Standards for Hazardous Waste Pharmaceuticals". US EPA. Available at: [Link]

Sources

Handling

Comprehensive Laboratory Safety &amp; PPE Guide: Handling 3-Cyclopropoxy-5-ethylisonicotinamide

As a Senior Application Scientist, I recognize that the transition from theoretical drug design to benchtop synthesis introduces critical physical risks. Handling novel pharmaceutical intermediates like 3-Cyclopropoxy-5-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the transition from theoretical drug design to benchtop synthesis introduces critical physical risks. Handling novel pharmaceutical intermediates like 3-Cyclopropoxy-5-ethylisonicotinamide requires more than just a cursory glance at a Safety Data Sheet (SDS); it demands a mechanistic understanding of how the molecule interacts with human biology and the environment.

This guide provides researchers, scientists, and drug development professionals with field-proven, self-validating protocols for the safe handling, operational management, and disposal of this specific isonicotinamide derivative.

Chemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand the molecular behavior of the compound. 3-Cyclopropoxy-5-ethylisonicotinamide (CAS: 1243476-31-4) is a specialized synthetic intermediate[1].

Chemical PropertyQuantitative Value / Designation
Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol [1]
Physical State Crystalline Solid
Primary GHS Hazards H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation)[2]

The Causality Behind the Hazards: Like many isonicotinamide derivatives, this compound poses distinct risks to mucosal membranes and skin[3]. The addition of the cyclopropoxy and ethyl substituents to the pyridine ring significantly increases the molecule's lipophilicity (LogP) compared to a standard, unsubstituted isonicotinamide.

  • Dermal Risk: This enhanced lipophilicity facilitates more rapid dermal penetration, meaning standard latex gloves offer insufficient breakthrough times.

  • Respiratory Risk: As a crystalline solid, mechanical agitation during weighing generates micro-particulates. If inhaled, the pyridine nitrogen and amide carbonyl can interact with the aqueous environment of the respiratory mucosa via hydrogen bonding, causing localized pH shifts and severe respiratory irritation (H335)[2].

Personal Protective Equipment (PPE) Matrix

Based on the physicochemical properties outlined above, the following PPE matrix is mandatory for all laboratory personnel handling this compound.

PPE CategoryRegulatory StandardEquipment SpecificationMechanistic Justification
Eye/Face OSHA 29 CFR 1910.133 / EN 166Tight-sealing chemical safety goggles[4].Prevents airborne micro-particulates from contacting the ocular mucosa, avoiding H319 serious eye irritation. Safety glasses with side shields are insufficient for fine dusts.
Skin/Hands EN 374Nitrile or Neoprene gloves (Min. thickness: 0.11 mm).The compound's lipophilic side chains require robust, non-porous chemical barriers to prevent systemic dermal absorption[5].
Body Standard Lab SafetyFlame-retardant lab coat, closed-toe shoes.Minimizes exposed skin area and prevents the accumulation of hazardous dust on personal clothing.
Respiratory NIOSH/MSHA / EN 149N95/P100 particulate respirator or full-facepiece airline[3].Filters out fine crystalline dust that bypasses upper respiratory cilia, preventing severe localized respiratory tract irritation (H335).

Operational Protocols: Step-by-Step Methodologies

Every protocol in your laboratory should be a self-validating system. The following workflow ensures that dust generation is minimized and containment is maintained during routine handling.

Workflow: Material Transfer and Solution Preparation

Objective: Safely weigh and dissolve 3-Cyclopropoxy-5-ethylisonicotinamide without generating airborne dust.

  • Environmental Control: Verify that the fume hood is operational with a face velocity between 80–120 feet per minute (fpm). Never handle the dry powder on an open bench.

  • PPE Verification: Don a lab coat, tight-sealing goggles, and double-layer nitrile gloves.

  • Static Mitigation: Use an anti-static gun (ionizer) on the weighing balance and spatulas. Scientific Context: Isonicotinamide powders often carry static charges; neutralizing the local area prevents the sudden, dangerous aerosolization of the powder during transfer.

  • Transfer: Slowly transfer the solid using a grounded stainless-steel spatula into a pre-tared, sealable glass vial.

  • Solubilization: Add your organic solvent (e.g., DMSO, ethanol) directly to the vial inside the fume hood before sealing and vortexing. Never transport dry, unsealed powder across the laboratory.

  • Hygiene Measure: Wash face, hands, and any exposed skin thoroughly immediately after handling[3].

Accidental Release & Disposal Plans

Do not wash spilled 3-Cyclopropoxy-5-ethylisonicotinamide down the drain. The compound's heterocyclic structure makes it persistent in aqueous environments, and it must be kept away from municipal water courses[5],[6].

Workflow: Accidental Spill Management
  • Evacuation & Assessment: Clear the immediate area of non-essential personnel. Move upwind if the spill is outside a fume hood[5].

  • Respiratory Upgrade: If dust is visible, immediately upgrade to a full-facepiece airline respirator or an EN 149 approved particulate respirator[2].

  • Containment (No Sweeping): Do NOT use a broom or compressed air hoses, as this generates hazardous dust clouds[5]. Instead, cover the spill with a damp paper towel or use an explosion-proof, grounded HEPA vacuum.

  • Surface Decontamination: Scrub the affected surface with an alcohol-based solvent (e.g., isopropanol). Scientific Context: Because the cyclopropoxy and ethyl groups reduce the compound's solubility in pure water, aqueous scrubbing alone will leave a hazardous, invisible residue[6].

  • Waste Disposal: Place all cleanup materials into a clearly labeled, sealable plastic bag or container. Transfer to an approved hazardous waste disposal plant[3].

Spill Response Visualization

SpillResponse Start Spill Detected: 3-Cyclopropoxy-5-ethylisonicotinamide Evacuate Evacuate Area & Alert Safety Officer Start->Evacuate PPE Don Maximum PPE (Respirator, Nitrile Gloves) Evacuate->PPE Contain Contain Spill (Avoid Dust Generation) PPE->Contain Absorb Use Inert Absorbent / HEPA Vacuum Contain->Absorb Dispose Transfer to Labeled Hazardous Waste Absorb->Dispose Decon Decontaminate Surfaces (Alcohol/Water Scrub) Dispose->Decon End Submit Incident Report & Medical Evaluation Decon->End

Figure 1: Step-by-step accidental spill response workflow for isonicotinamide derivatives.

References

  • Cole-Parmer. "Material Safety Data Sheet - Isonicotinamide, 99%". Cole-Parmer. URL:[Link]

Sources

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